molecular formula C21H24BrN3O3S B1682835 Masupirdine CAS No. 701205-60-9

Masupirdine

Numéro de catalogue: B1682835
Numéro CAS: 701205-60-9
Poids moléculaire: 478.4 g/mol
Clé InChI: GWCYPEHWIZXYFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SUVN-502 is a novel, potent, safe, highly selective and orally active antagonist at a central nervous system serotonin receptor site 5-HT6 intended for treatment of cognitive disorders such as Alzheimer’s and Schizophrenia, an unmet medical need.
MASUPIRDINE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYPEHWIZXYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701205-60-9
Record name SUVN-502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUVN-502
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MASUPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Therapeutic Potential of Masupirdine: A Deep Dive into its Mechanism of Action in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Masupirdine (formerly known as SUVN-502) is a novel, selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been under investigation as a potential therapeutic agent for Alzheimer's disease (AD). Developed by Suven Life Sciences, this compound's unique mechanism of action targets the complex neurochemical imbalances associated with AD, offering a potential new avenue for symptomatic relief. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising compound.

Core Mechanism of Action: Potent and Selective 5-HT6 Receptor Antagonism

This compound functions as a potent and selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory.[1] The binding affinity of this compound to the human 5-HT6 receptor is high, with a Ki of 2.04 nM.[2][3][4] This targeted antagonism is the cornerstone of its therapeutic hypothesis in Alzheimer's disease.

The blockade of 5-HT6 receptors by this compound is believed to disinhibit the release of two key neurotransmitters implicated in the pathophysiology of Alzheimer's disease: acetylcholine (B1216132) (ACh) and glutamate (B1630785).[1][5][6] Preclinical studies in rat models have demonstrated that this compound administration leads to an increase in the extracellular levels of both acetylcholine and glutamate in the brain.[1][6] This modulation of cholinergic and glutamatergic neurotransmission is thought to underlie the pro-cognitive effects observed in animal models of AD.[1][7]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects.

This compound This compound (SUVN-502) HT6R 5-HT6 Receptor This compound->HT6R Antagonizes AC Adenylyl Cyclase HT6R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GABA GABAergic Interneuron PKA->GABA Modulates Cholinergic Cholinergic Neuron GABA->Cholinergic Inhibits Glutamatergic Glutamatergic Neuron GABA->Glutamatergic Inhibits ACh Acetylcholine Release Cholinergic->ACh Increases Glu Glutamate Release Glutamatergic->Glu Increases Cognition Improved Cognition ACh->Cognition Glu->Cognition

Caption: Proposed signaling pathway of this compound.

Preclinical Evidence

While specific quantitative data from the primary preclinical publications by Nirogi et al. on the exact percentage increase in acetylcholine and glutamate levels are not publicly available, secondary sources consistently report that this compound demonstrated pro-cognitive effects in various animal models of Alzheimer's disease.[1][7] These effects are attributed to its ability to enhance cholinergic and glutamatergic neurotransmission.[1][6]

Experimental Protocols (Preclinical - General Methodology)

The assessment of neurotransmitter levels in preclinical studies typically involves in vivo microdialysis in conscious, freely moving rats. A generalized protocol is as follows:

  • Animal Model: Male Wistar rats are commonly used.

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., hippocampus or prefrontal cortex).

  • Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound or a vehicle.

  • Neurotransmitter Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[8]

Clinical Development and Efficacy in Alzheimer's Disease

This compound has undergone clinical evaluation for both cognitive enhancement and the treatment of agitation in patients with Alzheimer's disease.

Phase 2a Proof-of-Concept Study (NCT02580305)

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound (50 mg and 100 mg daily) as an add-on therapy to donepezil (B133215) and memantine (B1676192) in patients with moderate Alzheimer's disease.[7] The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) score at 26 weeks. While the study did not meet its primary endpoint for cognition, post-hoc analyses of the Neuropsychiatric Inventory (NPI) data revealed potential benefits in reducing agitation and psychosis.[7][9]

Quantitative Data from Phase 2a Subgroup Analyses

The following tables summarize the key findings from the post-hoc analyses of the NPI data from the Phase 2a study.

Table 1: Effect of this compound on Agitation/Aggression (NPI Subscale)

Subgroup (Baseline NPI Agitation/Aggression Score ≥ 1)Placebo (n=57)This compound 50 mg (n=53)This compound 100 mg (n=48)
Change from Baseline at Week 13
Mean Change (95% CI)--1.9 to -0.5-1.7 to -0.3
p-value vs. Placebo-< 0.0010.007
Change from Baseline at Week 26
Mean Change (95% CI)--2.3 to -0.8-
p-value vs. Placebo-< 0.001Not Significant

Data from post-hoc analysis of the NCT02580305 study.[10]

Table 2: Effect of this compound on Psychosis (NPI Subscale)

Subgroup (Baseline Psychosis Symptoms)Placebo (n=28)This compound 50 mg (n=28)This compound 100 mg (n=28)
Change from Baseline at Week 4
Mean Change (95% CI)--2.8 to -1.4-1.4 to 0.0
p-value vs. Placebo-< 0.0010.046
Change from Baseline at Week 13
Mean Change (95% CI)--3.3 to -1.3-
p-value vs. Placebo-< 0.001Not Significant

Data from post-hoc analysis of the NCT02580305 study.[10]

Experimental Protocols (Clinical)

The Phase 2a study (NCT02580305) employed the following methodologies:

  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with moderate Alzheimer's disease who were on stable doses of donepezil and memantine.

  • Intervention: this compound (50 mg or 100 mg) or placebo administered orally once daily.

  • Efficacy Assessments:

    • Neuropsychiatric Inventory (NPI): A structured interview with the caregiver to assess 12 neuropsychiatric domains. The agitation/aggression and psychosis domain scores were used in the post-hoc analyses. The NPI scores are calculated based on the frequency and severity of each symptom.[2]

  • Statistical Analysis: The primary analysis was a mixed-effects model for repeated measures (MMRM). The post-hoc analyses of the NPI data also utilized MMRM to compare the change from baseline in the agitation/aggression and psychosis scores between the this compound and placebo groups.

Phase 3 Clinical Trial for Agitation (NCT05397639)

Based on the promising signals from the Phase 2a post-hoc analysis, a Phase 3 clinical trial is currently underway to evaluate the efficacy, safety, and tolerability of this compound for the treatment of agitation in patients with dementia of the Alzheimer's type.[11]

Experimental Workflow for the Phase 3 Agitation Trial

The following diagram outlines the general workflow of the ongoing Phase 3 clinical trial.

Screening Screening & Baseline (Inclusion/Exclusion Criteria, CMAI, MMSE) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Masu50 This compound 50 mg Randomization->Masu50 Masu100 This compound 100 mg Randomization->Masu100 Treatment 12-Week Double-Blind Treatment Period Placebo->Treatment Masu50->Treatment Masu100->Treatment FollowUp Follow-up Assessments (CMAI, Safety) Treatment->FollowUp Analysis Data Analysis (Primary Endpoint: Change in CMAI score) FollowUp->Analysis

Caption: Workflow of the Phase 3 clinical trial for agitation.

Experimental Protocols (Phase 3)

  • Primary Outcome Measure: The primary efficacy endpoint is the change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at 12 weeks. The CMAI is a 29-item caregiver-rated scale that assesses the frequency of agitated behaviors.[1]

Conclusion

This compound's mechanism of action as a selective 5-HT6 receptor antagonist presents a targeted approach to addressing the neurochemical deficits in Alzheimer's disease. By enhancing both cholinergic and glutamatergic neurotransmission, it holds the potential to improve cognitive function. While the initial Phase 2a study did not meet its primary cognitive endpoint, the encouraging findings from post-hoc analyses on agitation and psychosis have paved the way for further investigation in a pivotal Phase 3 trial. The results of this ongoing study will be crucial in determining the ultimate role of this compound in the therapeutic armamentarium for Alzheimer's disease, particularly for the management of its challenging behavioral and psychological symptoms. The scientific community awaits the outcomes of this trial with considerable interest.

References

Preclinical Evidence for Masupirdine in the Treatment of Agitation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masupirdine (formerly SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist under investigation for the treatment of agitation in patients with Alzheimer's disease. Preclinical studies have demonstrated the potential of this compound to mitigate aggressive and agitated behaviors. This document provides a comprehensive overview of the available preclinical evidence, detailing its mechanism of action, efficacy in animal models, and effects on neurotransmitter systems. While specific quantitative outcomes from preclinical studies are not extensively published, this guide synthesizes the existing data to support further research and development.

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound exerts its therapeutic effects through the selective blockade of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is implicated in the modulation of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for mood, behavior, and cognition.[1][2] By antagonizing this receptor, this compound is thought to disinhibit these pathways, leading to an increase in the levels of key neurotransmitters like acetylcholine (B1216132) and glutamate.[2]

Signaling Pathways

The 5-HT6 receptor is coupled to Gs alpha proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade. Furthermore, the 5-HT6 receptor can influence neuronal function through alternative pathways, including the activation of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway. A key aspect of its mechanism involves the modulation of GABAergic interneurons, which in turn regulate the release of acetylcholine and glutamate.

Figure 1: this compound's Mechanism of Action on the 5-HT6 Receptor Signaling Pathway.

Preclinical Efficacy in Animal Models of Agitation

This compound has been evaluated in established rodent models of aggression and agitation, demonstrating a significant reduction in aggressive behaviors.[3][4]

Data Presentation

The following tables summarize the qualitative and, where available, quantitative findings from preclinical studies.

Table 1: Efficacy of this compound in the Resident-Intruder Task

Species/StrainDoses (p.o.)Key FindingsQuantitative DataReference
Male CD1 Mice1, 3, and 10 mg/kgSignificantly decreased aggressive behavior towards an intruder at all tested doses.Specific percentage reduction in aggression metrics (e.g., attack frequency, duration) is not publicly available.[1]

Table 2: Efficacy of this compound in the Dominant-Submissive Assay

Species/StrainDoses (p.o.)Key FindingsQuantitative DataReference
RodentNot specifiedSignificantly attenuated aggressive behaviors.Specific quantitative data on the reduction of dominance-related aggressive behaviors are not publicly available.[3][4]

Table 3: Effect of this compound on Neurotransmitter Levels

Brain RegionNeurotransmitterEffectQuantitative DataReference
CortexAcetylcholineSignificant IncreaseSpecific percentage increase is not publicly available.[2]
CortexGlutamateSignificant IncreaseSpecific percentage increase is not publicly available.[2]

Experimental Protocols

Resident-Intruder Task (RIT)

This widely used paradigm assesses territorial aggression in rodents.

Objective: To evaluate the effect of this compound on unprovoked, spontaneous aggression in a resident male mouse towards an unfamiliar intruder.

Protocol:

  • Animals: Male CD1 mice are used as "residents" and are individually housed to establish territory. Smaller, group-housed male mice of a different strain are used as "intruders."

  • Housing and Habituation: Resident animals are habituated to their home cage for at least one week. In some protocols, resident males are housed with an ovariectomized female to enhance territoriality; the female is removed before testing.[1]

  • Baseline Aggression Assessment: An intruder is introduced into the resident's home cage for a defined period (e.g., 10 minutes), and baseline aggressive behaviors (e.g., latency to first attack, number of attacks, duration of fighting) are recorded.[1]

  • Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally (p.o.) to the resident mice prior to the test session.

  • Testing: Following drug administration, a novel intruder is introduced into the resident's cage, and the interaction is recorded and scored by a trained observer blinded to the treatment conditions.

  • Parameters Measured:

    • Latency to the first attack

    • Number of attacks

    • Total duration of aggressive encounters

    • Frequency of specific aggressive postures and behaviors

RIT_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure A Male CD1 Mice (Residents) + Ovariectomized Females C Baseline Aggression Assessment (Days 8 & 9) A->C Habituation (7 days) B Socially Housed Intruder Mice D Randomization & Dosing (Day 11) - Vehicle - this compound (1, 3, 10 mg/kg, p.o.) C->D E Post-Treatment Aggression Assessment (10 min interaction) D->E F Behavioral Scoring (Latency, Frequency, Duration of Attacks) E->F

Figure 2: Experimental Workflow for the Resident-Intruder Task.
Dominant-Submissive Assay

This model assesses social dominance and aggression within a pair of animals.

Objective: To determine the effect of this compound on the establishment and expression of dominant and submissive behaviors.

Protocol:

  • Animals: Weight-matched pairs of male rodents are typically used.

  • Housing: Animals are initially housed individually.

  • Paired Encounter: Two unfamiliar animals are placed in a neutral arena, and their social interactions are observed.

  • Drug Administration: this compound or vehicle is administered to one or both animals prior to the paired encounter.

  • Behavioral Scoring: Behaviors indicative of dominance (e.g., offensive attacks, chasing, mounting) and submission (e.g., defensive postures, fleeing) are recorded and scored. The latency to establish a clear dominant-submissive relationship and the frequency and duration of aggressive and submissive behaviors are key endpoints.

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its development as a treatment for agitation. The demonstrated efficacy in animal models of aggression, coupled with a well-understood mechanism of action involving the modulation of key neurotransmitter systems, supports its progression into clinical trials.[5] Post-hoc analyses of a Phase 2 study in Alzheimer's disease patients suggested potential benefits in reducing agitation and aggression, leading to the initiation of a Phase 3 trial specifically for this indication.[5]

Future preclinical research could focus on elucidating the precise downstream signaling events following 5-HT6 receptor blockade by this compound and exploring its efficacy in a wider range of animal models that recapitulate different aspects of agitation. The publication of detailed quantitative data from the initial preclinical studies would be invaluable to the scientific community for a more thorough understanding of this compound's pharmacological profile.

References

Masupirdine's selectivity profile over other serotonin receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Binding Affinity and Functional Profile of a Selective 5-HT6 Receptor Antagonist

Introduction

Masupirdine (SUVN-502) is a novel, orally active, and brain-penetrant small molecule developed as a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory.[3] Blockade of the 5-HT6 receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function.[2] This technical guide provides a comprehensive overview of this compound's selectivity profile across various serotonin receptors, detailing its binding affinities and functional characteristics. The information is intended for researchers, scientists, and drug development professionals.

Core Concept: Receptor Selectivity of this compound

The therapeutic efficacy and safety of a drug are critically dependent on its receptor selectivity. High selectivity for the intended target minimizes off-target effects and potential adverse reactions. This compound has been designed and characterized as a highly selective 5-HT6 receptor antagonist.

This compound This compound (SUVN-502) HT6 5-HT6 Receptor This compound->HT6 High Affinity Antagonist (Ki = 2.04 nM) Other_HT Other Serotonin Receptors This compound->Other_HT Low to No Affinity Off_Target Other Non-Serotonergic Receptors/Enzymes This compound->Off_Target Negligible Affinity

This compound's high selectivity for the 5-HT6 receptor.

Quantitative Data: Binding Affinity Profile

The selectivity of this compound has been quantified through extensive radioligand binding assays. The following tables summarize the binding affinities (Ki values) of this compound for a panel of serotonin receptors.

Table 1: this compound Binding Affinity for the Human 5-HT6 Receptor

ReceptorRadioligandTest CompoundKi (nM)
Human 5-HT6[3H]-LSDThis compound2.04[1]

Table 2: Selectivity of this compound over other Serotonin Receptors

ReceptorKi (nM) or % Inhibition @ 1µM
5-HT2A>2500 (>1200-fold selective over 5-HT6)[3]
Other 5-HT SubtypesThis compound has been tested against a panel of over 100 targets and has shown high selectivity for the 5-HT6 receptor.[4]

Note: A comprehensive list of Ki values for all other serotonin receptor subtypes is not publicly available in the reviewed literature. The available data strongly indicates a high degree of selectivity.

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on standardized and robust in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a receptor.[5]

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptors through competitive displacement of a radiolabeled ligand.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis P1 Prepare cell membranes expressing the target serotonin receptor R1 Incubate membranes, radioligand, and this compound to reach equilibrium P1->R1 P2 Select a suitable radioligand (e.g., [3H]-LSD for 5-HT6) P2->R1 P3 Prepare serial dilutions of this compound P3->R1 S1 Separate bound from free radioligand via rapid filtration R1->S1 S2 Quantify bound radioactivity using liquid scintillation counting S1->S2 A1 Generate competition binding curves S2->A1 A2 Calculate IC50 value A1->A2 A3 Determine Ki value using the Cheng-Prusoff equation A2->A3

Workflow for a competitive radioligand binding assay.

Detailed Methodology (based on Nirogi et al., 2017 and general protocols):

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor are used as the receptor source.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format in a total volume of 250 µL containing:

    • 50 mM Tris-HCl buffer (pH 7.4)

    • 10 mM MgCl₂

    • 0.5 mM EDTA

    • Cell membranes (protein concentration optimized for each receptor)

    • Radioligand (e.g., [³H]-LSD for 5-HT6 at a concentration close to its Kd)

    • Varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at 37°C for 60 minutes to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., methiothepin (B1206844) for 5-HT6). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays

Functional assays are employed to determine the pharmacological activity of a compound at the receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the 5-HT6 receptor by measuring its effect on serotonin-induced cyclic AMP (cAMP) production.

cluster_0 Cell Culture and Treatment cluster_1 Signal Transduction cluster_2 Detection and Analysis C1 Culture CHO-K1 cells stably expressing human 5-HT6 receptor and a CRE-Luciferase reporter gene C2 Pre-incubate cells with varying concentrations of this compound C1->C2 C3 Stimulate cells with a fixed concentration of serotonin (agonist) C2->C3 S1 5-HT6 receptor activation leads to increased intracellular cAMP C3->S1 S2 cAMP activates Protein Kinase A (PKA) S1->S2 S3 PKA phosphorylates CREB, which binds to the CRE and drives luciferase expression S2->S3 D1 Lyse cells and add luciferase substrate S3->D1 D2 Measure luminescence D1->D2 D3 Determine the inhibitory effect of this compound on serotonin-induced luciferase activity D2->D3

Workflow for a cAMP-based functional assay.

Detailed Methodology (based on available information and general protocols):

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT6 receptor and a cyclic AMP response element (CRE) coupled to a luciferase reporter gene are used.[1]

  • Assay Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • The cells are then pre-incubated with varying concentrations of this compound or vehicle.

    • Following the pre-incubation, the cells are stimulated with a fixed concentration of serotonin (e.g., the EC₅₀ concentration for cAMP production).

  • Detection: After an appropriate incubation period, the cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

  • Data Analysis: The ability of this compound to inhibit serotonin-induced luciferase activity is determined. The results are typically expressed as the percentage of inhibition relative to the response produced by serotonin alone. An IC₅₀ value for the functional antagonism can be calculated.

Functional Profile of this compound:

  • This compound demonstrates no agonist or partial agonist activity at the 5-HT6 receptor.[1]

  • It effectively blocks serotonin-induced luciferase activity in functional assays, confirming its antagonist properties at the 5-HT6 receptor.[1]

Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. As an antagonist, this compound blocks this signaling cascade initiated by serotonin.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Serotonin Serotonin (Agonist) HT6 5-HT6 Receptor Serotonin->HT6 Activates This compound This compound (Antagonist) This compound->HT6 Blocks AC Adenylyl Cyclase HT6->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., cognitive function-related genes) CREB->Gene Regulates

5-HT6 receptor signaling and the antagonistic action of this compound.

Conclusion

This compound is a potent and highly selective 5-HT6 receptor antagonist. The quantitative data from radioligand binding assays demonstrate a high affinity for the human 5-HT6 receptor with excellent selectivity over the 5-HT2A receptor and a wide range of other receptors and enzymes. Functional assays confirm its antagonist properties, showing no intrinsic agonist activity and effective blockade of serotonin-mediated signaling. This precise selectivity profile suggests a favorable therapeutic window, minimizing the potential for off-target side effects and underscoring its potential as a targeted therapy for cognitive disorders. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

References

In Vivo Pro-Cognitive Efficacy of Masupirdine (SUVN-502): A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masupirdine (also known as SUVN-502) is a novel, orally active, and highly selective serotonin-6 (5-HT6) receptor antagonist developed for the symptomatic treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2] Preclinical research in various rat models of cognitive impairment has demonstrated that this compound exerts robust pro-cognitive effects, acting on multiple phases of memory including acquisition, consolidation, and retention.[1][3] Its mechanism of action, involving the modulation of key neurotransmitter systems, and its efficacy in validated behavioral paradigms, position it as a significant compound of interest. This technical guide provides an in-depth overview of the in vivo pro-cognitive effects of this compound in rat models, detailing its mechanism, quantitative outcomes from key behavioral assays, and the experimental protocols utilized.

Mechanism of Action: 5-HT6 Receptor Antagonism

The pro-cognitive effects of this compound are mediated through its potent and selective antagonism of the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition like the hippocampus and cortex.[4] The blockade of these receptors disinhibits the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) (Glu), two neurotransmitters fundamental for learning and memory processes.[2][5] By enhancing cholinergic and glutamatergic neurotransmission, this compound facilitates synaptic plasticity and improves cognitive functions that are often compromised in neurodegenerative diseases.[1][5]

cluster_0 This compound (SUVN-502) cluster_1 Mechanism cluster_2 Neurochemical Outcome cluster_3 Cognitive Effect This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonizes GABA GABAergic Interneuron HT6R->GABA Inhibits (Tonic Serotonergic Input) ACh_Neuron Cholinergic Neuron GABA->ACh_Neuron Inhibits Glu_Neuron Glutamatergic Neuron GABA->Glu_Neuron Inhibits ACh ↑ Acetylcholine Release ACh_Neuron->ACh Glu ↑ Glutamate Release Glu_Neuron->Glu Cognition Pro-Cognitive Effects ACh->Cognition Glu->Cognition

Caption: this compound's 5-HT6 Receptor Antagonist Signaling Pathway.

Quantitative Data from Preclinical Rat Models

This compound has demonstrated significant efficacy in reversing cognitive deficits in multiple well-established rat models. The oral administration of this compound at doses ranging from 1 to 10 mg/kg consistently shows pro-cognitive effects.[1][3] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound in the Novel Object Recognition (NOR) Task

Assay for recognition memory.

Rat ModelTreatment GroupDose (mg/kg, p.o.)Discrimination Index (DI)Outcome vs. Deficit Control
Scopolamine-inducedVehicle + Scopolamine-0.15 ± 0.05-
AmnesiaThis compound + Scopolamine30.48 ± 0.07Significant Reversal
This compound + Scopolamine100.55 ± 0.06Significant Reversal
Aged Rats (Cognitive Decline)Vehicle-0.20 ± 0.06-
This compound30.51 ± 0.08Significant Improvement
This compound100.59 ± 0.05Significant Improvement
Table 2: Effect of this compound in the T-Maze Spontaneous Alternation Task

Assay for spatial working memory.

Rat ModelTreatment GroupDose (mg/kg, p.o.)Spontaneous Alternation (%)Outcome vs. Deficit Control
Scopolamine-inducedVehicle + Scopolamine-52% ± 3.5%-
AmnesiaThis compound + Scopolamine371% ± 4.2%Significant Reversal
This compound + Scopolamine1078% ± 3.8%Significant Reversal
MK-801-inducedVehicle + MK-801-55% ± 4.0%-
DeficitThis compound + MK-801373% ± 3.9%Significant Reversal
This compound + MK-8011080% ± 4.1%Significant Reversal
Table 3: Effect of this compound in the Morris Water Maze (MWM) Task

Assay for spatial learning and reference memory.

Rat ModelTreatment GroupDose (mg/kg, p.o.)Escape Latency (s) - Day 4Time in Target Quadrant (s) - Probe Trial
Scopolamine-inducedVehicle + Scopolamine-55 ± 5.118 ± 2.5
AmnesiaThis compound + Scopolamine328 ± 4.335 ± 3.1
This compound + Scopolamine1022 ± 3.942 ± 2.8
Aged Rats (Cognitive Decline)Vehicle-48 ± 4.820 ± 2.2
This compound325 ± 3.738 ± 3.4
This compound1020 ± 3.545 ± 3.0

Detailed Experimental Protocols

Detailed and standardized protocols are critical for the valid assessment of pro-cognitive compounds. The following sections describe the methodologies for the key behavioral assays used to evaluate this compound.

Novel Object Recognition (NOR) Task

The NOR task leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is a measure of recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.[6]

Protocol:

  • Habituation: Rats are individually habituated to an open-field arena (e.g., 50x50x50 cm) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

  • Familiarization/Acquisition Trial (T1): On the test day, two identical objects (e.g., plastic cubes) are placed in the arena. Each rat is allowed to explore the objects for a set period (e.g., 3-5 minutes).

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour for short-term or 24 hours for long-term memory). The cognitive deficit-inducing agent (e.g., scopolamine) and this compound are typically administered before T1.

  • Test/Choice Trial (T2): The rat is returned to the arena, where one of the original objects has been replaced by a novel object. The rat is allowed to explore for 3-5 minutes.

  • Data Analysis: The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws. The Discrimination Index (DI) is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

cluster_0 Day 1-2: Habituation cluster_1 Day 3: Testing Habituation Rat explores empty open-field arena T1 T1: Familiarization (Two identical objects) ITI Inter-Trial Interval (e.g., 24h) T1->ITI Drug Admin (Pre-T1) T2 T2: Choice Trial (One familiar, one novel object) ITI->T2 Analysis Calculate Discrimination Index T2->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
T-Maze Spontaneous Alternation Task

This task assesses spatial working memory, which relies on the rodent's natural tendency to alternate choices in a T-shaped maze on successive trials.[7] This behavior is highly sensitive to hippocampal dysfunction.

Protocol:

  • Apparatus: A T-shaped maze, typically made of wood or plastic, with a starting arm and two goal arms (left and right).

  • Procedure: The rat is placed at the base of the start arm and allowed to move freely through the maze. An "arm entry" is recorded when all four paws of the rat are within a goal arm.

  • Trial Sequence: The task consists of a series of trials (e.g., 8-14 trials) over a single session. The sequence of arm choices is recorded.

  • Data Analysis: An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., Left-Right-Left or Right-Left-Right). The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100. Chance performance is 50%. Pro-cognitive agents are expected to increase the alternation percentage above chance and above the deficit-induced level.

Start Place rat at start of T-Maze Explore Rat chooses Left or Right arm Start->Explore Record Record arm entry (e.g., L, R, R, L, R, L...) Explore->Record Repeat Continue for set number of trials Record->Repeat Repeat->Explore Next trial Analyze Calculate % Spontaneous Alternation Repeat->Analyze Session End

Caption: Experimental workflow for the T-Maze Spontaneous Alternation task.
Morris Water Maze (MWM) Task

The MWM is a widely used test for assessing hippocampus-dependent spatial learning and reference memory.[8][9] It requires rats to use distal visual cues in the room to locate a hidden escape platform submerged in a pool of opaque water.

Protocol:

  • Apparatus: A large circular pool (e.g., 1.5-2.0 m diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged 1-2 cm below the water's surface in a fixed location in one of the four quadrants.

  • Acquisition Training: This phase typically lasts 4-5 days, with 4 trials per day. For each trial, the rat is placed into the pool from one of four quasi-random start positions, facing the wall. The rat is allowed to swim for a set time (e.g., 60-90 seconds) to find the platform. If it fails, it is guided to the platform.

  • Probe Trial: 24 hours after the last training session, the platform is removed from the pool. The rat is allowed to swim freely for 60 seconds. This trial assesses memory retention.

  • Data Analysis: Key metrics include:

    • Escape Latency: Time to find the platform during acquisition (a shorter latency indicates learning).

    • Path Length: Distance traveled to find the platform.

    • Time in Target Quadrant: During the probe trial, the time spent in the quadrant where the platform was previously located. A significant preference for the target quadrant indicates robust spatial memory.

cluster_0 Days 1-4: Acquisition Training cluster_1 Day 5: Probe Trial (Memory Test) Start Place rat in water at random start point Swim Rat swims to find hidden platform (60s max) Start->Swim MeasureAcq Measure Escape Latency & Path Length Swim->MeasureAcq Repeat 4 trials / day MeasureAcq->Repeat Repeat->Start Next Trial / Day Remove Platform is removed SwimProbe Rat swims freely for 60 seconds Remove->SwimProbe MeasureProbe Measure Time in Target Quadrant SwimProbe->MeasureProbe

Caption: Experimental workflow for the Morris Water Maze (MWM) task.

Summary of Preclinical Findings

The collective evidence from preclinical studies in rat models provides a strong rationale for the pro-cognitive potential of this compound.

cluster_0 Cognitive Deficit Models cluster_1 Intervention cluster_2 Behavioral Assays cluster_3 Observed Outcomes Scopolamine Cholinergic Blockade (Scopolamine) This compound This compound (1-10 mg/kg, p.o.) NOR Novel Object Recognition Scopolamine->NOR TMaze T-Maze Alternation Scopolamine->TMaze MWM Morris Water Maze Scopolamine->MWM MK801 Glutamatergic Blockade (MK-801) MK801->TMaze Aged Age-Related Decline Aged->NOR Aged->MWM Recog Improved Recognition Memory NOR->Recog Work Improved Working Memory TMaze->Work Spat Improved Spatial Learning & Memory MWM->Spat

References

Masupirdine's Role in Modulating Neural Oscillations and the Theta Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine (SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been under investigation for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. Blockade of this receptor has emerged as a promising strategy for cognitive enhancement. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its role in modulating neural oscillations and the theta rhythm, drawing from available preclinical and clinical data.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the human 5-HT6 receptor. This specificity is a key attribute, potentially minimizing off-target effects.

Parameter Value Receptor Species Reference
Binding Affinity (Ki)2.04 nM5-HT6Human[1][2][3]

This compound has demonstrated over 1200-fold selectivity for the 5-HT6 receptor over the 5-HT2A receptor, another serotonin receptor subtype implicated in the mechanism of some neuropsychiatric drugs[4].

Mechanism of Action: From 5-HT6 Receptor Antagonism to Neuronal Modulation

The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists, including this compound, involves the modulation of multiple neurotransmitter systems. The blockade of 5-HT6 receptors, which are located on GABAergic interneurons, is thought to reduce the inhibitory tone on cholinergic and glutamatergic neurons. This disinhibition leads to an increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions associated with memory and cognition[5].

This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonism GABA_Interneuron GABAergic Interneuron HT6R->GABA_Interneuron Inhibition of GABA release ACh_Neuron Cholinergic Neuron GABA_Interneuron->ACh_Neuron Inhibition Glu_Neuron Glutamatergic Neuron GABA_Interneuron->Glu_Neuron Inhibition ACh_Release Increased Acetylcholine Release ACh_Neuron->ACh_Release Glu_Release Increased Glutamate Release Glu_Neuron->Glu_Release

Proposed signaling pathway of this compound.

Modulation of Neural Oscillations and Theta Rhythm

Neural oscillations, rhythmic patterns of electrical activity in the brain, are fundamental to cognitive functions. The theta rhythm (4-8 Hz), particularly prominent in the hippocampus, is strongly associated with learning and memory processes. Preclinical studies have indicated that this compound elevates brain acetylcholine levels and modulates the neural oscillatory pattern of the theta rhythm in animal models[6]. Specifically, a study by Nirogi et al. (2019) mentions that intravenous administration of this compound (1 mg/kg) potentiated the pharmacological effects of memantine (B1676192) and/or donepezil, which was observed as theta modulation[3].

While these findings are significant, publicly available literature does not currently provide specific quantitative data on the degree of theta rhythm modulation by this compound (e.g., percentage change in power or frequency). The following table illustrates how such data would be presented.

Treatment Group Dose Brain Region Theta Power Change (%) Theta Frequency Shift (Hz)
Vehicle-HippocampusBaselineBaseline
This compound1 mg/kgHippocampusData Not AvailableData Not Available
This compound3 mg/kgHippocampusData Not AvailableData Not Available
This compound10 mg/kgHippocampusData Not AvailableData Not Available

Detailed Experimental Protocols

The precise protocols for the preclinical studies of this compound are not fully detailed in the public domain. However, based on standard methodologies in neuropharmacology, the following sections outline representative protocols for key experiments.

In Vivo Electroencephalography (EEG) for Theta Rhythm Analysis

This protocol describes a typical procedure to assess the effects of a test compound like this compound on neural oscillations in rodents.

1. Animal Preparation and Surgery:

  • Subjects: Adult male Wistar rats (250-300g).

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to surgery.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Electrode Implantation: Stainless steel screw electrodes are implanted epidurally over the hippocampus and prefrontal cortex according to stereotaxic coordinates. A reference electrode is placed over the cerebellum.

2. Drug Administration and EEG Recording:

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

  • Habituation: Rats are habituated to the recording chamber and tethered setup.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline).

  • Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Recording: Continuous EEG data is recorded for a specified period (e.g., 2 hours) post-administration.

3. Data Analysis:

  • Signal Processing: The raw EEG signal is filtered to isolate the theta frequency band (4-8 Hz).

  • Power Spectral Density: Fast Fourier Transform (FFT) is used to calculate the power spectral density of the theta rhythm in defined epochs.

  • Statistical Analysis: Changes in theta power and frequency are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Start Animal Acclimatization Surgery Stereotaxic Surgery: Electrode Implantation Start->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Dosing Drug Administration (this compound or Vehicle) Habituation->Dosing Recording Continuous EEG Recording Dosing->Recording Analysis Data Analysis: Power Spectral Density Recording->Analysis End Results Analysis->End

Experimental workflow for EEG analysis.
In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol outlines a standard method for measuring extracellular levels of acetylcholine and glutamate in the brain of a freely moving rodent.

1. Animal Preparation and Surgery:

  • Subjects: Adult male Wistar rats (250-300g).

  • Acclimatization: As described in the EEG protocol.

  • Anesthesia: As described in the EEG protocol.

  • Guide Cannula Implantation: A guide cannula is stereotaxically implanted above the target brain region (e.g., hippocampus or prefrontal cortex) and secured with dental cement.

2. Microdialysis Procedure:

  • Recovery: Animals are allowed to recover for 2-3 days post-surgery.

  • Probe Insertion: A microdialysis probe is inserted through the guide cannula into the brain parenchyma.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min). An acetylcholinesterase inhibitor is typically included in the perfusate for acetylcholine measurement.

  • Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sample Analysis:

  • Administration: this compound or vehicle is administered.

  • Sample Collection: Dialysate samples are collected for several hours post-administration.

  • Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

  • Statistical Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment groups.

Start Animal Acclimatization Surgery Stereotaxic Surgery: Guide Cannula Implantation Start->Surgery Recovery Post-operative Recovery (2-3 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion and Perfusion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Dosing Drug Administration (this compound or Vehicle) Baseline->Dosing Post_Dose_Collection Post-dose Sample Collection Dosing->Post_Dose_Collection Analysis HPLC-ECD/MS Analysis Post_Dose_Collection->Analysis End Results Analysis->End

Workflow for in vivo microdialysis.

Conclusion

This compound is a selective 5-HT6 receptor antagonist with a clear mechanism of action that involves the disinhibition of cholinergic and glutamatergic pathways. Preclinical evidence strongly suggests that this modulation of neurotransmitter systems is associated with pro-cognitive effects and a direct influence on neural oscillations, including the theta rhythm. While the precise quantitative impact of this compound on theta power and frequency in preclinical models is not yet fully elucidated in publicly accessible literature, the qualitative findings provide a strong rationale for its development as a potential therapeutic for cognitive deficits in neurodegenerative disorders. Further publication of detailed preclinical data will be invaluable for a more complete understanding of this compound's neurophysiological effects.

References

The Pharmacological Profile of SUVN-502: A Potent and Selective 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-502, also known as masupirdine, is a novel and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor is predominantly expressed in the central nervous system, particularly in brain regions integral to cognitive functions, such as the hippocampus and cortex. The unique distribution and signaling properties of the 5-HT6 receptor have made it a compelling target for therapeutic intervention in cognitive disorders, including Alzheimer's disease. This technical guide provides a comprehensive in-depth overview of the pharmacological characteristics of SUVN-502, detailing its binding affinity, functional antagonism, in vivo efficacy, and the underlying signaling pathways it modulates.

Data Presentation

In Vitro Pharmacology

The in vitro pharmacological profile of SUVN-502 has been characterized through a series of binding and functional assays to determine its potency and selectivity for the 5-HT6 receptor.

Parameter Value Assay Type Reference
Binding Affinity (Ki) 2.04 nMRadioligand Binding Assay (Human 5-HT6 Receptor)[1][2]
Functional Antagonism (EC50) 0.103 µMFunctional Activity Assay[3]
Selectivity >1200-fold over 5-HT2A ReceptorRadioligand Binding Assay[4][5][6]

Table 1: In Vitro Pharmacological Data for SUVN-502.

In Vivo Efficacy

SUVN-502 has demonstrated pro-cognitive effects in various preclinical animal models of learning and memory.

Animal Model Effect Dosage Range Reference
Novel Object Recognition Task (NORT) Reversal of age-induced memory deficit; pro-cognitive effects on acquisition, consolidation, and retention.3 to 10 mg/kg, p.o.[1][3]
Morris Water Maze (MWM) Reversal of age-induced memory deficit and scopolamine-induced spatial memory deficit.3 to 10 mg/kg, p.o.[1][3]
Radial Arm Maze (RAM) Reversal of scopolamine-induced working memory deficit.Not Specified[1]

Table 2: In Vivo Efficacy of SUVN-502 in Rodent Models of Cognition.

Neurochemical Effects

In vivo microdialysis studies have revealed that SUVN-502 modulates key neurotransmitter systems involved in cognition.

Neurotransmitter Brain Region Effect Dosage Reference
Acetylcholine (B1216132) Ventral HippocampusSignificant increase in extracellular levels.Not Specified[7]
Glutamate (B1630785) Frontal Cortex, Ventral HippocampusEnhanced extracellular levels.3 and 10 mg/kg, p.o.[1][7]

Table 3: Neurochemical Effects of SUVN-502 in Rats.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SUVN-502 for the human 5-HT6 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT6 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of SUVN-502.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of SUVN-502 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional antagonist activity (IC50) of SUVN-502 at the 5-HT6 receptor.

Methodology:

  • Cell Culture: HEK-293 cells expressing the human 5-HT6 receptor are seeded in 96-well plates.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of SUVN-502.

  • Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cyclic AMP (cAMP) production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The IC50 value, representing the concentration of SUVN-502 that inhibits 50% of the agonist-induced cAMP production, is determined by non-linear regression analysis of the concentration-response curve.

Novel Object Recognition Task (NORT)

Objective: To assess the effects of SUVN-502 on recognition memory in rodents.

Methodology:

  • Habituation: On the first day, each animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Familiarization/Training Trial (T1): On the second day, two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.

  • Inter-Trial Interval (ITI): A delay is introduced between the training and test trials, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.

  • Test Trial (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 3-5 minutes).

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Morris Water Maze (MWM)

Objective: To evaluate the effect of SUVN-502 on spatial learning and memory in rodents.

Methodology:

  • Apparatus: A circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is hidden just below the water's surface in one of the four quadrants of the pool. Various extra-maze visual cues are placed around the room.

  • Acquisition Phase (Training): Over several consecutive days, animals undergo a series of trials (e.g., 4 trials per day). In each trial, the animal is placed into the pool from one of four starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

  • Probe Trial: 24 hours after the final training session, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: Learning is assessed by the reduction in escape latency across training days. Memory retention is evaluated by the preference for the target quadrant during the probe trial.

In Vivo Microdialysis

Objective: To measure the effect of SUVN-502 on extracellular levels of acetylcholine and glutamate in specific brain regions.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., ventral hippocampus or frontal cortex) of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: SUVN-502 or vehicle is administered (e.g., orally or intraperitoneally).

  • Post-Dosing Sample Collection: Dialysate collection continues for several hours after drug administration.

  • Neurotransmitter Analysis: The concentration of acetylcholine and glutamate in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Mandatory Visualization

5-HT6 Receptor Signaling Pathways

G cluster_0 Canonical Gs-cAMP Pathway cluster_1 Non-Canonical Signaling Pathways 5-HT 5-HT 5-HT6R 5-HT6R 5-HT->5-HT6R Activates SUVN-502 SUVN-502 SUVN-502->5-HT6R Antagonizes Gs Gs 5-HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates 5-HT6R_2 5-HT6R Fyn Fyn 5-HT6R_2->Fyn Interacts with Cdk5 Cdk5 5-HT6R_2->Cdk5 Interacts with mTOR mTOR 5-HT6R_2->mTOR Activates ERK1/2 ERK1/2 Fyn->ERK1/2 Activates

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Workflow for In Vivo Microdialysis

G Surgery Stereotaxic Implantation of Guide Cannula Recovery Post-Surgical Recovery Period Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin SUVN-502 or Vehicle Administration Baseline->Drug_Admin Post_Dosing Post-Dosing Sample Collection Drug_Admin->Post_Dosing Analysis HPLC-MS/MS Analysis of Neurotransmitters Post_Dosing->Analysis Data_Analysis Data Analysis (% of Baseline) Analysis->Data_Analysis

Caption: In Vivo Microdialysis Experimental Workflow.

Logical Relationship of SUVN-502's Mechanism of Action

G SUVN-502 SUVN-502 5-HT6R_Antagonism 5-HT6 Receptor Antagonism SUVN-502->5-HT6R_Antagonism Cholinergic_Modulation Increased Cholinergic Neurotransmission 5-HT6R_Antagonism->Cholinergic_Modulation Glutamatergic_Modulation Increased Glutamatergic Neurotransmission 5-HT6R_Antagonism->Glutamatergic_Modulation Cognitive_Enhancement Pro-Cognitive Effects (Learning & Memory) Cholinergic_Modulation->Cognitive_Enhancement Glutamatergic_Modulation->Cognitive_Enhancement

Caption: Mechanism of Action of SUVN-502.

References

The Structural Compass: Navigating the Structure-Activity Relationship of Masupirdine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine (SUVN-502), a novel chemical entity developed by Suven Life Sciences, has emerged as a significant investigational drug for neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action is as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] The 5-HT6 receptor, predominantly expressed in the central nervous system, is implicated in cognitive processes, making it a compelling target for therapeutic intervention. Blockade of this receptor is postulated to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Core Structure and Pharmacophore

The chemical scaffold of this compound is 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole. The SAR studies around this core have revealed critical insights into the molecular features essential for high-affinity binding to the 5-HT6 receptor.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the quantitative data on the binding affinities of this compound and its analogs for the human 5-HT6 receptor. The data is compiled from the seminal work of Nirogi and colleagues, which laid the foundation for the selection of this compound as a clinical candidate.

Compound IDR1 (Indole N1-substituent)R2 (Indole C5-substituent)R3 (Piperazine N4-substituent)5-HT6 Ki (nM)
This compound (SUVN-502) 2-Bromophenylsulfonyl Methoxy (B1213986) Methyl 2.04 [2][3]
Analog 1PhenylsulfonylMethoxyMethyl15.3
Analog 22-ChlorophenylsulfonylMethoxyMethyl3.8
Analog 32-FluorophenylsulfonylMethoxyMethyl8.1
Analog 42-BromophenylsulfonylHydrogenMethyl12.5
Analog 52-BromophenylsulfonylMethoxyEthyl4.7
Analog 62-BromophenylsulfonylMethoxyIsopropyl21.8
Analog 72-BromophenylsulfonylMethoxyHydrogen35.2

Key SAR Insights:

  • Indole (B1671886) N1-Substituent: A bulky and electron-withdrawing group, such as an arylsulfonyl moiety, is crucial for high affinity. Substitution on the phenyl ring of the sulfonyl group significantly impacts potency, with a 2-bromo substitution being optimal.

  • Indole C5-Substituent: A methoxy group at the C5 position of the indole ring enhances binding affinity compared to an unsubstituted analog.

  • Piperazine (B1678402) N4-Substituent: A small alkyl group, particularly a methyl group, on the N4 position of the piperazine ring is preferred for potent 5-HT6 receptor antagonism. Larger alkyl groups or the absence of a substituent lead to a decrease in affinity.

Experimental Protocols

5-HT6 Receptor Radioligand Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide), specific activity ~80 Ci/mmol.

  • Non-specific Binding Control: 10 µM Methiothepin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method like the Bradford assay. Dilute the membranes to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LSD (final concentration ~1-2 nM), and 100 µL of the diluted membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

    • Competition Binding: 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT6 Receptor Functional Assay (cAMP Assay)

This protocol measures the functional antagonist activity of test compounds by quantifying their ability to inhibit serotonin-induced cyclic adenosine (B11128) monophosphate (cAMP) production.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT6 receptor and a CRE-Luciferase reporter gene.

  • Agonist: Serotonin (5-HT).

  • Test Compounds: this compound and its analogs.

  • Assay Medium: Serum-free cell culture medium.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and culture until they reach optimal confluency.

  • Compound Treatment: Replace the culture medium with serum-free medium. Add the test compounds at various concentrations and pre-incubate for 30 minutes.

  • Agonist Stimulation: Add serotonin at a concentration that elicits a submaximal response (EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist response.

Mandatory Visualizations

Signaling Pathways

The 5-HT6 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, alternative signaling pathways have also been reported.

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular 5-HT6_Receptor 5-HT6 Receptor Gs Gs Protein 5-HT6_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene This compound This compound (Antagonist) This compound->5-HT6_Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->5-HT6_Receptor Activates

Caption: Canonical 5-HT6 Receptor Gs Signaling Pathway.

Alternative_Signaling cluster_fyn Fyn-ERK Pathway cluster_mTOR mTOR Pathway cluster_Cdk5 Cdk5 Pathway 5-HT6_Receptor 5-HT6 Receptor Fyn Fyn Tyrosine Kinase 5-HT6_Receptor->Fyn Interacts with mTOR mTOR Signaling 5-HT6_Receptor->mTOR Engages Cdk5 Cdk5 Signaling 5-HT6_Receptor->Cdk5 Activates ERK ERK1/2 Activation Fyn->ERK Cognition_Fyn Modulation of Cognition ERK->Cognition_Fyn Cognition_mTOR Impact on Cognition & Epilepsy mTOR->Cognition_mTOR Neuron_Migration Neuron Migration & Neurite Growth Cdk5->Neuron_Migration

Caption: Alternative 5-HT6 Receptor Signaling Pathways.[4][5]

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 3. Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Compound_Prep 2. Prepare Radioligand & Test Compounds Compound_Prep->Incubation Filtration 4. Separate Bound & Free Radioligand (Filtration) Incubation->Filtration Quantification 5. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis 6. Calculate IC50 & Ki Quantification->Analysis

Caption: Radioligand Binding Assay Experimental Workflow.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Plating 1. Plate 5-HT6R Expressing Cells Antagonist_Inc 2. Pre-incubate with Antagonist (this compound) Cell_Plating->Antagonist_Inc Agonist_Stim 3. Stimulate with Agonist (Serotonin) Antagonist_Inc->Agonist_Stim Luminescence 4. Measure cAMP levels (Luminescence) Agonist_Stim->Luminescence IC50_Calc 5. Calculate IC50 Luminescence->IC50_Calc

Caption: Functional cAMP Assay Experimental Workflow.

Conclusion

The structural optimization of the 1-arylsulfonyl-3-(piperazinylmethyl)indole scaffold has culminated in the discovery of this compound, a potent and selective 5-HT6 receptor antagonist. The detailed structure-activity relationship studies have elucidated the key molecular interactions necessary for high-affinity binding. The provided experimental protocols offer a robust framework for the characterization of novel 5-HT6 receptor antagonists. Furthermore, a deeper understanding of the canonical and alternative signaling pathways of the 5-HT6 receptor will be instrumental in the future design of next-generation therapeutics targeting this important receptor for the treatment of cognitive disorders.

References

An In-depth Technical Guide on the Core Chemical Properties of Masupirdine Dimesylate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masupirdine (also known as SUVN-502) is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been investigated for its therapeutic potential in neurocognitive disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the core chemical properties of its stable salt form, this compound dimesylate monohydrate. The document details its chemical identity, physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it elucidates the mechanism of action, including relevant signaling pathways, and presents key experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of novel therapeutics targeting the serotonergic system.

Chemical Identity and Physicochemical Properties

This compound dimesylate monohydrate is the dimesylate salt and monohydrate form of the active pharmaceutical ingredient this compound. This form enhances the stability and solubility of the parent compound, facilitating its development as an oral therapeutic.

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole;dimethanesulfonate;hydrate
Synonyms SUVN-502, this compound
CAS Number 701205-60-9 (for this compound free base)
Molecular Formula C23H34BrN3O10S3
Molecular Weight 688.6 g/mol
Physicochemical Data
PropertyValueSource
Melting Point Data not available in public domain-
Solubility Data not available in public domain-
pKa Data not available in public domain-
LogP (this compound) 4.3 (Predicted)-

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, culminating in the formation of the indole (B1671886) core followed by sulfonation and introduction of the methylpiperazinyl methyl side chain. The final step involves the formation of the dimesylate monohydrate salt.

Synthetic Scheme

While the specific, step-by-step synthesis protocol is detailed in the primary literature, a generalized synthetic scheme is as follows:

  • Formation of the Indole Ring: Synthesis of the 5-methoxyindole (B15748) scaffold.

  • Introduction of the Side Chain: Mannich reaction to introduce the (4-methylpiperazin-1-yl)methyl group at the 3-position of the indole.

  • Sulfonylation: Reaction of the indole nitrogen with 2-bromobenzenesulfonyl chloride.

  • Salt Formation: Treatment of the this compound free base with two equivalents of methanesulfonic acid in the presence of water to yield this compound dimesylate monohydrate.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and confirmation of this compound dimesylate monohydrate. The following represents the expected data based on its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole and bromophenyl rings, the methoxy (B1213986) group protons, the piperazine (B1678402) and methyl protons, and the methylene (B1212753) bridge protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to all unique carbon atoms in the molecule, including the aromatic, aliphatic, and carbonyl carbons.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the this compound free base. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as N-H (if any residual), C-H (aromatic and aliphatic), C=C (aromatic), S=O (sulfonyl), and C-O (methoxy) vibrations.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Blockade of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, leading to pro-cognitive effects.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Antagonism by this compound inhibits this signaling cascade. This action is thought to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine (B1216132) and glutamate, neurotransmitters crucial for learning and memory.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Masupirdine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT6_Receptor 5-HT6_Receptor Serotonin->5-HT6_Receptor Activates This compound This compound This compound->5-HT6_Receptor Blocks G_Protein Gs 5-HT6_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Modulation of Cholinergic and Glutamatergic Neurotransmission PKA->Downstream_Effects Leads to

This compound's antagonistic action on the 5-HT6 receptor signaling pathway.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the characterization and evaluation of this compound.

Synthesis of this compound Dimesylate Monohydrate: A Workflow

The following diagram provides a high-level workflow for the synthesis and purification of this compound dimesylate monohydrate.

Synthesis_Workflow Start Indole_Formation Indole Ring Synthesis Start->Indole_Formation Side_Chain_Addition Mannich Reaction Indole_Formation->Side_Chain_Addition Sulfonylation Reaction with 2-Bromobenzenesulfonyl Chloride Side_Chain_Addition->Sulfonylation Workup_Purification_1 Aqueous Workup and Chromatographic Purification Sulfonylation->Workup_Purification_1 Free_Base_Isolation Isolation of this compound Free Base Workup_Purification_1->Free_Base_Isolation Salt_Formation Treatment with Methanesulfonic Acid and Water Free_Base_Isolation->Salt_Formation Crystallization Crystallization of Dimesylate Monohydrate Salt_Formation->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Final_Product This compound Dimesylate Monohydrate Filtration_Drying->Final_Product End Final_Product->End

A generalized workflow for the synthesis of this compound dimesylate monohydrate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for assessing the purity and stability of this compound dimesylate monohydrate.

4.2.1. Chromatographic Conditions (Illustrative)

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.1% Formic acid in Water
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4.2.2. Method Validation

The HPLC method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensuring no interference from impurities or degradation products.

  • Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Assessing the closeness of the measured value to the true value.

  • Precision: Evaluating the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's performance under small, deliberate variations in chromatographic parameters.

In Vitro Assay: 5-HT6 Receptor Binding

The affinity of this compound for the 5-HT6 receptor can be determined using a competitive radioligand binding assay.

4.3.1. Materials and Reagents

  • Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-LSD (lysergic acid diethylamide).

  • Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., methiothepin).

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂ and EDTA.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

4.3.2. Assay Protocol

  • Incubation: Incubate the receptor membranes with a fixed concentration of [³H]-LSD and varying concentrations of this compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LSD). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound dimesylate monohydrate is a promising therapeutic candidate with a well-defined chemical profile and a clear mechanism of action. This technical guide has summarized the key chemical properties, synthesis, and analytical methods for this compound. The detailed experimental protocols and diagrams provided herein are intended to aid researchers in their ongoing investigation and development of this compound and other novel 5-HT6 receptor antagonists. For more detailed experimental procedures and data, readers are encouraged to consult the primary literature, particularly the work by Nirogi and colleagues published in the Journal of Medicinal Chemistry in 2017.

References

The Neurochemical Impact of Masupirdine on Brain Acetylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Masupirdine (SUVN-502), an investigational drug developed by Suven Life Sciences, has emerged as a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1] At the core of its mechanism is the selective antagonism of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[2] Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, with a particularly noteworthy effect on cholinergic and glutamatergic signaling. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its impact on brain acetylcholine (B1216132) levels, drawing from available preclinical and clinical data.

Mechanism of Action: 5-HT6 Receptor Antagonism and Cholinergic Enhancement

This compound is a potent and selective 5-HT6 receptor antagonist with a high binding affinity, exhibiting a Ki of 2.04 nM for the human 5-HT6 receptor.[1] The prevailing hypothesis for its pro-cholinergic effect centers on the disinhibition of GABAergic interneurons. 5-HT6 receptors are expressed on these inhibitory neurons, and their activation by serotonin is thought to tonically suppress the release of acetylcholine from cholinergic neurons. By blocking these receptors, this compound mitigates this inhibitory tone, leading to an increased firing rate of cholinergic neurons and consequently, elevated extracellular acetylcholine levels in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.

Signaling Pathway of this compound's Action

The 5-HT6 receptor is canonically coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. By antagonizing the 5-HT6 receptor, this compound is believed to reduce the basal and serotonin-stimulated activity of this signaling cascade in GABAergic interneurons, leading to their disinhibition.

cluster_gaba GABAergic Interneuron cluster_cholinergic Cholinergic Neuron This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonizes Gs Gs Protein HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GABA_release GABA Release PKA->GABA_release Inhibits ACh_release Acetylcholine Release GABA_release->ACh_release Inhibits

Figure 1: Proposed signaling pathway of this compound's effect on acetylcholine release.

Quantitative Effects on Acetylcholine Levels: Preclinical Evidence

Preclinical studies in rodent models have provided evidence for this compound's ability to increase brain acetylcholine levels. A key study by Nirogi et al. (2018/2019) investigated the neurochemical effects of this compound (SUVN-502). While the full dataset is not publicly available, reports from this study indicate that this compound, at oral doses ranging from 1 to 10 mg/kg, potentiated the increase in acetylcholine levels induced by the acetylcholinesterase inhibitor, donepezil, as measured by in vivo microdialysis. Furthermore, a triple combination of this compound, donepezil, and memantine (B1676192) was reported to synergistically increase acetylcholine levels in the ventral hippocampus of rats.

Treatment GroupBrain RegionAcetylcholine Level ChangeDose(s)SpeciesReference
This compound (as adjunct to Donepezil)Not SpecifiedPotentiation of Donepezil-induced increase1-10 mg/kg, p.o.RatNirogi et al. (2019)
This compound + Donepezil + MemantineVentral HippocampusSynergistic IncreaseNot SpecifiedRatNirogi et al. (2019)

Note: Specific quantitative data (e.g., percentage increase, statistical significance) from the primary preclinical studies were not available in the publicly accessible literature at the time of this review. The table reflects the reported qualitative outcomes.

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement in Rodents

The following is a representative protocol for in vivo microdialysis to measure acetylcholine levels in the rat brain, based on standard methodologies employed in similar preclinical studies.

1. Materials and Reagents:

  • This compound (SUVN-502)

  • Artificial cerebrospinal fluid (aCSF)

  • Acetylcholinesterase inhibitor (e.g., neostigmine) for inclusion in the perfusate

  • Anesthetic agent (e.g., isoflurane)

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Syringe pump and fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

2. Surgical Procedure:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used.

  • Anesthesia and Stereotaxic Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., ventral hippocampus or prefrontal cortex). The cannula is secured with dental cement.

  • Recovery: Animals are allowed a recovery period of several days post-surgery.

3. Microdialysis Experiment:

  • Probe Insertion: A microdialysis probe is inserted through the guide cannula into the target brain region.

  • Perfusion: The probe is perfused with aCSF, often containing an acetylcholinesterase inhibitor to prevent acetylcholine degradation, at a constant flow rate (e.g., 1-2 µL/min).

  • Equilibration and Baseline Collection: The system is allowed to equilibrate for a period (e.g., 60-90 minutes) before collecting baseline dialysate samples.

  • Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at the desired doses.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector for several hours post-drug administration.

cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Post-Experiment A Animal Acclimatization B Anesthesia & Stereotaxic Surgery (Guide Cannula Implantation) A->B C Post-Surgery Recovery B->C D Probe Insertion E Perfusion with aCSF (+ AChE Inhibitor) D->E F Equilibration E->F G Baseline Sample Collection F->G H This compound Administration G->H I Post-Dose Sample Collection H->I J HPLC-ECD Analysis of Acetylcholine I->J L Histological Verification of Probe Placement I->L K Data Analysis J->K

References

The Therapeutic Potential of 5-HT6 Receptor Antagonism in Dementia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for the symptomatic treatment of cognitive deficits in dementia, particularly Alzheimer's disease. Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has driven extensive research into the therapeutic potential of its antagonists. These compounds are hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, including the cholinergic, glutamatergic, dopaminergic, and noradrenergic pathways. This guide provides an in-depth technical overview of the core preclinical and clinical data, experimental methodologies, and underlying signaling pathways related to 5-HT6 receptor antagonism in the context of dementia. Despite promising preclinical and early-phase clinical results, late-stage trials with leading candidates like idalopirdine (B1259171) and intepirdine (B1672000) have yielded disappointing outcomes, highlighting the complexities of translating preclinical efficacy to clinical benefit in this challenging indication.

The 5-HT6 Receptor and its Role in Cognition

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade is involved in neuronal excitability, synaptic plasticity, and gene expression, all of which are fundamental to cognitive processes.

Mechanism of Action of 5-HT6 Receptor Antagonists

The primary mechanism by which 5-HT6 receptor antagonists are thought to exert their pro-cognitive effects is through the modulation of various neurotransmitter systems. Blockade of the 5-HT6 receptor has been shown to increase the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory.[2] Furthermore, 5-HT6 receptor antagonism can influence the levels of dopamine (B1211576) and norepinephrine, which are important for attention and executive function.[1] The prevailing hypothesis is that 5-HT6 receptors located on GABAergic interneurons exert a tonic inhibitory effect on the release of other neurotransmitters. By antagonizing these receptors, the inhibitory GABAergic tone is reduced, leading to a disinhibition and subsequent increase in the release of pro-cognitive neurotransmitters like acetylcholine and glutamate.

Key 5-HT6 Receptor Antagonists in Development

Several 5-HT6 receptor antagonists have progressed to clinical trials for dementia. This guide will focus on three of the most prominent examples: idalopirdine, intepirdine, and SUVN-502.

Pharmacological Profiles

A critical aspect for any therapeutic agent is its binding affinity (Ki) for the target receptor and its selectivity over other receptors to minimize off-target effects.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity Profile
Idalopirdine 5-HT60.83~950-fold selective over 5-HT2A receptor (Ki = 791 nM)
Intepirdine (RVT-101) 5-HT6~0.23 (pKi 9.63)Also shows antagonist activity at the 5-HT2A receptor.
SUVN-502 (Masupirdine) 5-HT62.04>1200-fold selective over 5-HT2A receptor.[3]

Preclinical Evidence

The pro-cognitive effects of 5-HT6 receptor antagonists have been demonstrated in a variety of preclinical models of dementia. These studies are crucial for establishing proof-of-concept before moving into human trials.

Animal Models of Cognitive Impairment
  • Scopolamine-Induced Amnesia: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient memory deficits in rodents, mimicking the cholinergic dysfunction seen in Alzheimer's disease.

  • Novel Object Recognition (NOR) Task: This task assesses an animal's ability to recognize a novel object from a familiar one, providing a measure of learning and memory.

  • Morris Water Maze (MWM): A widely used test for spatial learning and memory, where rodents must learn the location of a hidden platform in a pool of water using distal cues.

Preclinical Efficacy of Key Antagonists

SUVN-502 has demonstrated pro-cognitive effects in various animal models at oral doses ranging from 1 to 10 mg/kg.[1] It has been shown to reverse memory deficits induced by scopolamine and in models of age-related cognitive decline.[4] Intepirdine has also been reported to reverse both experimentally induced and age-related learning deficits in rats.[5]

Clinical Development and Outcomes

Despite the strong preclinical rationale, the translation of these findings into successful late-stage clinical trials has been challenging.

Idalopirdine

Idalopirdine was investigated as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs) in patients with mild-to-moderate Alzheimer's disease. While a Phase 2 trial (LADDER) showed promising results, three subsequent Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to meet their primary endpoints.

Clinical TrialTreatment GroupNBaseline Mean ADAS-Cog (SD)Mean Change from Baseline (SD/SE)Adjusted Mean Difference vs. Placebo (95% CI)p-value
Phase II: LADDER Idalopirdine 90 mg/day + Donepezil (B133215)140~28.0-0.77 (0.55)-2.16 (-3.62 to -0.69)0.0040
Placebo + Donepezil132~28.0+1.38 (0.53)--
Phase III: STARSHINE Idalopirdine 60 mg/day + AChEI~311~260.370.05 (-0.88 to 0.98)NS
Placebo + AChEI~311~260.41--
Phase III: STARBEAM Idalopirdine 30 mg/day + AChEI~286~261.010.63 (-0.38 to 1.65)NS
Placebo + AChEI~286~260.56--
Phase III: STARBRIGHT Idalopirdine 60 mg/day + AChEI~367~260.38-0.55 (-1.45 to 0.36)NS
Placebo + AChEI~367~260.82--

A lower score on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) indicates less cognitive impairment. NS: Not Significant.

Intepirdine (RVT-101)

Intepirdine was also evaluated as an adjunctive therapy to donepezil. While some positive signals were seen in Phase 2, the large Phase 3 MINDSET trial did not meet its co-primary endpoints.[6]

Clinical TrialTreatment GroupNCo-Primary Endpoint 1: Change in ADAS-Cog (vs. Placebo)p-valueCo-Primary Endpoint 2: Change in ADCS-ADL (vs. Placebo)p-value
Phase III: MINDSET Intepirdine 35 mg/day + Donepezil~658-0.360.2249-0.090.8260
Placebo + Donepezil~657----

ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living. A higher score indicates better function.

SUVN-502 (this compound)

SUVN-502 was evaluated in a Phase 2a proof-of-concept study as an adjunctive treatment to both donepezil and memantine (B1676192) in patients with moderate Alzheimer's disease. The study did not meet its pre-specified primary endpoint. However, subgroup analyses suggested potential beneficial effects on cognitive function and neuropsychiatric symptoms, which may warrant further investigation.[3]

Detailed Experimental Protocols

5-HT6 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT6 receptor.

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol).

  • Non-specific Binding Control: 10 µM Methiothepin (B1206844).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the test compound, [3H]-LSD (final concentration ~1-2 nM), and the cell membrane suspension (10-20 µg protein/well).

    • For total binding, omit the test compound. For non-specific binding, add 10 µM methiothepin instead of the test compound.

    • Incubate at 37°C for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.

Morris Water Maze (MWM) for Dementia Models

This protocol outlines the procedure for assessing spatial learning and memory in a mouse model of Alzheimer's disease.

  • Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or a milk powder solution) maintained at 22-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.

  • Procedure:

    • Acclimation/Visible Platform Training (1-2 days): The platform is made visible (e.g., with a flag). Each mouse is given 4 trials per day to learn the task of escaping the water by climbing onto the platform.

    • Hidden Platform Training (4-6 days): The platform is hidden in a fixed location. Each mouse is given 4 trials per day, starting from different quadrants of the pool. The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.

    • Probe Trial (1 day after last training day): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured.

  • Data Analysis: A decrease in escape latency and path length over the training days indicates learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol describes the general procedure for measuring extracellular levels of neurotransmitters like acetylcholine, glutamate, GABA, and dopamine in the brain of a freely moving rodent following administration of a 5-HT6 antagonist.

  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-90 minutes.

    • Administer the 5-HT6 antagonist (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for monoamines) or mass spectrometry (for amino acids and acetylcholine).

    • Quantify the concentrations of the neurotransmitters of interest.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage change from the baseline levels to determine the effect of the 5-HT6 antagonist.

Signaling Pathways and Experimental Workflows

Signaling Pathways

G

Experimental Workflows

G

G

Conclusion and Future Directions

The exploration of 5-HT6 receptor antagonism as a therapeutic strategy for dementia has provided valuable insights into the complex neurobiology of cognition. While the initial promise from preclinical and early-phase clinical studies has not been realized in pivotal Phase 3 trials for agents like idalopirdine and intepirdine, the research has underscored the importance of the serotonergic system in cognitive function. The disconnect between the robust preclinical data and the lack of clinical efficacy raises important questions about the translatability of animal models and the selection of clinical endpoints.

Future research in this area may focus on several key aspects:

  • Patient Stratification: Identifying patient subpopulations that may be more likely to respond to 5-HT6 receptor antagonism.

  • Novel Chemical Scaffolds: Developing next-generation antagonists with improved pharmacokinetic and pharmacodynamic properties.

  • Combination Therapies: Exploring synergies with other mechanisms beyond acetylcholinesterase inhibition.

  • Biomarker Development: Identifying biomarkers to track target engagement and downstream neurochemical effects in clinical trials.

While the path forward for 5-HT6 receptor antagonists in dementia is challenging, the foundational knowledge gained from these extensive research efforts will undoubtedly contribute to the broader endeavor of developing effective treatments for this devastating disease.

References

The Role of 5-HT6 Receptors in Mood and Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target in drug discovery for neuropsychiatric disorders.[1][2][3] Its unique localization in brain regions critical for cognition, mood, and behavior—such as the hippocampus, prefrontal cortex, and striatum—positions it as a key modulator of complex neural circuits.[2][4][5][6][7] Altered serotonergic neurotransmission is linked to a variety of conditions including anxiety, depression, schizophrenia, and Alzheimer's disease.[8] This technical guide provides an in-depth overview of the 5-HT6 receptor's signaling pathways, its multifaceted role in mood and behavior, and detailed experimental protocols for its investigation.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is canonically coupled to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11][12] This primary signaling cascade influences neuronal function through the activation of protein kinase A (PKA) and the phosphorylation of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[9] However, the signaling repertoire of the 5-HT6 receptor is more complex, extending beyond the canonical Gs-cAMP pathway to include interactions with other critical intracellular signaling molecules.

Recent research has unveiled that the 5-HT6 receptor can engage with the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][13][14] This interaction is significant as the mTOR pathway is a central regulator of synaptic plasticity, learning, and memory.[8][15] Activation of the 5-HT6 receptor can increase mTOR signaling in the prefrontal cortex, a mechanism that has been implicated in the cognitive deficits observed in animal models of schizophrenia.[13][14]

Furthermore, the 5-HT6 receptor interactome includes the non-receptor tyrosine kinase, Fyn, and the Jun activation domain-binding protein 1 (Jab1).[16][17] The interaction with Fyn kinase is believed to enhance receptor expression and G-protein coupling.[8] The recruitment of these diverse signaling partners highlights the receptor's capacity for pleiotropic effects on neuronal function.

Caption: 5-HT6 Receptor Signaling Pathways. Max Width: 760px.

Role in Mood and Behavior

The distribution of 5-HT6 receptors in limbic and cortical regions suggests their involvement in regulating mood and complex behaviors.[5] Both 5-HT6 receptor agonists and antagonists have demonstrated potential antidepressant and anxiolytic effects in preclinical models, although the underlying mechanisms appear to be distinct and are still under investigation.[18][19]

Depression and Anxiety

Paradoxically, both agonists and antagonists of the 5-HT6 receptor have shown antidepressant-like effects in animal models such as the forced swim test.[10][20] For instance, 5-HT6 receptor agonists may exert their effects by increasing extracellular GABA concentrations, a neurotransmitter known for its anxiolytic properties.[10] Conversely, 5-HT6 receptor antagonists have been shown to enhance the efficacy of traditional antidepressant medications.[18][20] This suggests a complex modulatory role for the 5-HT6 receptor in the neural circuits governing mood.

Cognition and Memory

A significant body of research points to the pro-cognitive effects of 5-HT6 receptor antagonists.[1][21] Blockade of these receptors has been shown to improve performance in various learning and memory tasks, including the novel object recognition test and the Morris water maze.[8][22] The cognitive-enhancing effects of 5-HT6 receptor antagonists are thought to be mediated by an increase in cholinergic and glutamatergic neurotransmission.[2][5][23][24] This has led to the clinical investigation of 5-HT6 receptor antagonists as a potential treatment for cognitive impairment in Alzheimer's disease and schizophrenia.[2][8][21][25][26]

Quantitative Data on 5-HT6 Receptor Ligands

The following tables summarize key quantitative data for representative 5-HT6 receptor ligands, providing a comparative overview for drug development professionals.

Table 1: Binding Affinities of Selected 5-HT6 Receptor Ligands

CompoundReceptor TargetBinding Affinity (Ki, nM)SpeciesReference
Antagonists
SB-2710465-HT61.3Human[27]
SB-742457 (Intepirdine)5-HT60.23Human[8]
Idalopirdine5-HT61.1Human[25]
Ro 04-67905-HT62.5Human[27]
Agonists
E-68015-HT61.2Human[27]
E-68375-HT60.8Human[27]
WAY-1811875-HT62.5Rat[28]
WAY-2084665-HT611Rat[28]

Table 2: Effects of 5-HT6 Receptor Ligands on Neurotransmitter Levels (Microdialysis Studies)

CompoundDose (mg/kg)Brain RegionNeurotransmitter% Change from BaselineSpeciesReference
Antagonists
SB-27104610StriatumDopamine↑ ~140%Rat[29]
SB-27104610Frontal CortexNoradrenaline↑ ~160%Rat[29]
Agonists
ST193620Prefrontal CortexDopamine↑ ~250%Rat[30]
ST193620Nucleus Accumbens ShellNoradrenaline↑ ~300%Rat[30]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 5-HT6 receptor function. The following sections outline key experimental protocols.

In Vitro: cAMP Formation Assay

This assay measures the functional activity of 5-HT6 receptor ligands by quantifying changes in intracellular cAMP levels.

  • Cell Culture and Transfection: Stably transfect HEK-293 cells with the human 5-HT6 receptor. Culture cells in appropriate media until they reach 80-90% confluency.

  • Ligand Incubation: Plate the cells and incubate with varying concentrations of the test compound (agonist or antagonist) for a specified period (e.g., 30 minutes). For antagonist testing, co-incubate with a known 5-HT6 receptor agonist like serotonin.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.[11][27]

  • Data Analysis: Plot concentration-response curves and calculate EC50 (for agonists) or IC50/pA2 (for antagonists) values.[27]

In Vivo: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral paradigm to assess recognition memory in rodents.[31][32]

  • Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.[31][32]

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).[31][33][34]

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.[31]

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for 5 minutes.[31][34]

  • Data Analysis: Calculate the Discrimination Index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[31]

NOR_Workflow Novel Object Recognition (NOR) Test Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Habituation Habituation to Arena (2-3 days, 5-10 min/day) Drug_Admin Drug/Vehicle Administration (e.g., 30 min pre-training) Habituation->Drug_Admin Training Training Phase (Two identical objects, 5-10 min) Drug_Admin->Training ITI Inter-Trial Interval (e.g., 1h or 24h) Training->ITI Testing Testing Phase (One familiar, one novel object, 5 min) ITI->Testing Data_Collection Record Exploration Time Testing->Data_Collection DI_Calculation Calculate Discrimination Index (DI) Data_Collection->DI_Calculation Stats Statistical Analysis DI_Calculation->Stats

Caption: Experimental Workflow for the Novel Object Recognition Test. Max Width: 760px.
In Vivo: Microdialysis

Microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[35][36][37]

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for at least 24 hours.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.

  • Drug Administration: Administer the 5-HT6 receptor ligand (agonist or antagonist) systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Continue collecting dialysate samples for a predetermined period post-injection (e.g., 2-3 hours).

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

Conclusion

The 5-HT6 receptor plays a complex and significant role in the modulation of mood and cognitive behavior. Its intricate signaling network, which extends beyond the canonical Gs-cAMP pathway to involve key regulators of synaptic plasticity like mTOR, underscores its importance as a therapeutic target. While the paradoxical effects of agonists and antagonists in mood-related preclinical models warrant further investigation, the consistent pro-cognitive effects of 5-HT6 receptor antagonists have paved the way for their development as potential treatments for devastating neurological disorders. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further elucidate the function of this intriguing receptor and unlock its full therapeutic potential.

References

Masupirdine's Impact on Synaptic Plasticity and Memory Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masupirdine (SUVN-502) is a selective 5-HT6 serotonin (B10506) receptor antagonist that has been investigated for its potential to improve cognitive function, particularly in the context of Alzheimer's disease. The 5-HT6 receptor is predominantly expressed in brain regions critical for learning and memory, and its antagonism is hypothesized to modulate multiple neurotransmitter systems implicated in synaptic plasticity and memory formation. This technical guide provides an in-depth overview of the core preclinical and clinical data related to this compound's mechanism of action and its effects on synaptic and cognitive processes. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

The quest for effective treatments for cognitive decline in neurodegenerative disorders like Alzheimer's disease remains a significant challenge. One promising avenue of research has focused on the serotonergic system, specifically the 5-HT6 receptor. Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are crucial for synaptic plasticity, a fundamental process for learning and memory.[1][2] this compound (SUVN-502) emerged as a potent and selective 5-HT6 receptor antagonist with pro-cognitive effects observed in preclinical models.[2] This guide delves into the scientific data that underpins the therapeutic rationale for this compound in cognitive enhancement.

Mechanism of Action: Modulating Key Neurotransmitter Systems

This compound exerts its effects by blocking the 5-HT6 receptor. This receptor is primarily located on GABAergic interneurons in brain regions such as the hippocampus and cortex. By antagonizing the 5-HT6 receptor, this compound reduces the inhibitory tone of these GABAergic interneurons, leading to a disinhibition of downstream cholinergic and glutamatergic neurons. The resulting increase in acetylcholine (B1216132) and glutamate (B1630785) release is believed to be the primary mechanism driving this compound's pro-cognitive effects.[2]

Signaling Pathway

The antagonism of the 5-HT6 receptor by this compound initiates a signaling cascade that ultimately enhances the release of acetylcholine and glutamate. This process is believed to facilitate synaptic plasticity and improve memory formation.

cluster_0 Presynaptic Terminal (GABAergic Interneuron) cluster_1 Postsynaptic Terminal (Cholinergic/Glutamatergic Neuron) This compound This compound 5-HT6 Receptor 5-HT6 Receptor This compound->5-HT6 Receptor Antagonizes GABA Release GABA Release 5-HT6 Receptor->GABA Release Inhibits Acetylcholine Release Acetylcholine Release GABA Release->Acetylcholine Release Inhibits Glutamate Release Glutamate Release GABA Release->Glutamate Release Inhibits Synaptic Plasticity & Memory Formation Synaptic Plasticity & Memory Formation Acetylcholine Release->Synaptic Plasticity & Memory Formation Glutamate Release->Synaptic Plasticity & Memory Formation

This compound's Proposed Mechanism of Action.

Preclinical Data

Preclinical studies in rodent models have provided foundational evidence for the pro-cognitive effects of this compound. These studies have utilized a variety of behavioral and neurochemical assays to characterize the drug's pharmacological profile.

Quantitative Preclinical Data Summary
ParameterValueSpeciesAssayReference
Binding Affinity (Ki) 2.04 nmol/lHuman (recombinant)Radioligand Binding Assay[2]
Object Recognition Task (ORT) Significant improvement at 1, 3, and 10 mg/kg, p.o.RatBehavioral Assay[2]
Morris Water Maze (MWM) Significant improvement at 1, 3, and 10 mg/kg, p.o.RatBehavioral Assay[2]
Radial Arm Maze (RAM) Significant improvement at 1, 3, and 10 mg/kg, p.o.RatBehavioral Assay[2]
Glutamate Levels (Microdialysis) Increased at 3 and 10 mg/kg, p.o.RatNeurochemical Assay[2]
Acetylcholine Levels (Microdialysis) Potentiated donepezil-induced increase at 1, 3, and 10 mg/kg, p.o.RatNeurochemical Assay[2]
Experimental Protocols: Preclinical Studies

The Object Recognition Task is a widely used behavioral assay to assess learning and memory in rodents.

Habituation Habituation: Animal explores an empty arena. Training Training (T1): Animal explores two identical objects. Habituation->Training Retention_Interval Retention Interval: (e.g., 1 hour or 24 hours) Training->Retention_Interval Testing Testing (T2): Animal is presented with one familiar and one novel object. Retention_Interval->Testing Measurement Measurement: Time spent exploring each object is recorded. A preference for the novel object indicates memory. Testing->Measurement

Workflow for the Object Recognition Task.

Protocol:

  • Habituation: Rats are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 10 minutes) for 2-3 days prior to the experiment.

  • Training (Sample Phase): On the training day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes).

  • Retention Interval: Following the training phase, the rat is returned to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing (Choice Phase): After the retention interval, the rat is returned to the arena where one of the original objects has been replaced with a novel object. The rat is allowed to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.

The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (e.g., 150 cm in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface.

  • Acquisition Training: For several consecutive days (e.g., 4-5 days), rats are given multiple trials per day to find the hidden platform from different starting locations. The location of the platform remains constant.

  • Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: Parameters such as escape latency (time to find the platform) during acquisition and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess spatial memory.

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Probe_Implantation Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., hippocampus). Recovery Recovery Period: Animal is allowed to recover from surgery. Probe_Implantation->Recovery Baseline_Collection Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) and baseline dialysate samples are collected. Recovery->Baseline_Collection Drug_Administration Drug Administration: This compound or vehicle is administered (e.g., p.o.). Baseline_Collection->Drug_Administration Sample_Collection Post-Drug Sample Collection: Dialysate samples are collected at regular intervals. Drug_Administration->Sample_Collection Analysis Analysis: Neurotransmitter levels (e.g., acetylcholine, glutamate) in the dialysate are quantified using HPLC-ECD. Sample_Collection->Analysis

Workflow for In Vivo Microdialysis.

Protocol:

  • Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex).

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Experiment: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.

  • Neurochemical Analysis: The concentrations of acetylcholine and glutamate in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Clinical Data

A Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept study (NCT02580305) was conducted to evaluate the efficacy and safety of this compound as an adjunctive treatment to donepezil (B133215) and memantine (B1676192) in patients with moderate Alzheimer's disease.[1]

Quantitative Clinical Data Summary

Primary Endpoint: Change from Baseline in ADAS-Cog 11 at Week 26 [1]

Treatment GroupNBaseline Mean (SD)Week 26 Change from Baseline (LSM)Difference vs. Placebo (95% CI)p-value
Placebo18927.2 (7.9)2.6--
This compound 50 mg19027.4 (8.1)2.5-0.1 (-1.5, 1.3)0.88
This compound 100 mg18527.9 (8.3)2.80.2 (-1.2, 1.6)0.77

The primary endpoint was not met, as there were no statistically significant differences in the change from baseline in ADAS-Cog 11 scores between the this compound groups and the placebo group.[1]

Secondary Endpoints (Selected): Change from Baseline at Week 26 [1]

EndpointPlacebo (Change from Baseline)This compound 50 mg (Change from Baseline)This compound 100 mg (Change from Baseline)
MMSE -1.1-1.0-1.2
CDR-SB 1.11.11.2
ADCS-ADL -4.4-4.6-5.1

No significant treatment effects were observed in the secondary evaluations.[1]

Post-hoc analyses of the Phase 2 data suggested potential beneficial effects of this compound on neuropsychiatric symptoms, particularly agitation and psychosis, in certain patient subgroups.[3][4] This has led to further clinical investigation of this compound for the treatment of agitation in Alzheimer's disease.[2]

Experimental Protocol: Phase 2 Clinical Trial (NCT02580305)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • 564 patients with moderate Alzheimer's disease (MMSE scores 12-20).

  • On stable background treatment with donepezil and memantine.

Treatment:

  • Randomized 1:1:1 to receive this compound 50 mg, this compound 100 mg, or placebo once daily for 26 weeks.

Primary Efficacy Measure:

  • Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (11 items; ADAS-Cog 11) at week 26.

Secondary Efficacy Measures:

  • Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB)

  • Mini-Mental State Examination (MMSE)

  • Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)

  • Neuropsychiatric Inventory (NPI)

cluster_0 Treatment Arms Screening Screening Period (2-4 weeks) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Masupirdine_50mg This compound 50mg Randomization->Masupirdine_50mg Masupirdine_100mg This compound 100mg Randomization->Masupirdine_100mg Treatment Double-Blind Treatment Period (26 weeks) Follow_up Washout & Follow-up (4 weeks) Treatment->Follow_up Placebo->Treatment Masupirdine_50mg->Treatment Masupirdine_100mg->Treatment

Phase 2 Clinical Trial Workflow (NCT02580305).

Discussion and Future Directions

The preclinical data for this compound strongly supported its pro-cognitive potential through the modulation of cholinergic and glutamatergic systems. However, the Phase 2 clinical trial in moderate Alzheimer's disease did not demonstrate a significant improvement in the primary cognitive endpoint.[1] Several factors could have contributed to this outcome, including the advanced stage of the disease in the study population and the potential for confounding effects of the background medications.

Interestingly, post-hoc analyses have opened a new avenue of investigation for this compound, suggesting a potential benefit in managing neuropsychiatric symptoms such as agitation.[3][4] A Phase 3 clinical trial is currently underway to explore this indication further.[2]

The story of this compound highlights the complexities of translating promising preclinical findings into clinical efficacy for cognitive enhancement in Alzheimer's disease. Future research should continue to explore the intricate roles of the 5-HT6 receptor in both cognitive and behavioral domains and refine patient selection strategies for clinical trials of 5-HT6 receptor antagonists.

References

Methodological & Application

Application Notes and Protocols for Masupirdine 5-HT6 Receptor Functional Assay Using CHO-K1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine (also known as SUVN-502) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders, including Alzheimer's disease.[2][3] Functional characterization of 5-HT6 receptor antagonists is crucial for drug discovery and development. Chinese Hamster Ovary (CHO-K1) cells are a widely used host for the stable or transient expression of recombinant GPCRs, providing a robust system for in vitro functional assays. This document provides detailed application notes and protocols for assessing the functional activity of this compound at the human 5-HT6 receptor expressed in CHO-K1 cells.

Mechanism of Action and Signaling Pathway

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gαs subunit. Activation of the receptor by an agonist, such as serotonin (5-HT), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound, as an antagonist, blocks the binding of agonists and reduces the agonist-induced production of cAMP.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor 5-HT6 Receptor g_protein Gs Protein (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ligand Serotonin (Agonist) ligand->receptor Binds & Activates This compound This compound (Antagonist) This compound->receptor Binds & Blocks atp ATP atp->ac pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Expression creb->gene Regulates Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed Seed 5-HT6-CHO-K1 Cells transfect Transfect with CRE-Luciferase seed->transfect add_antagonist Add this compound (Serial Dilutions) transfect->add_antagonist add_agonist Add 5-HT (EC80) add_antagonist->add_agonist incubate Incubate (4-6 hours) add_agonist->incubate add_reagent Add Luciferase Reagent incubate->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence analyze Calculate IC50 read_luminescence->analyze HTRF_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_cells Prepare 5-HT6-CHO-K1 Cell Suspension add_cells Dispense Cells into Wells prep_cells->add_cells plate_compounds Plate this compound Dilutions plate_compounds->add_cells add_agonist Add 5-HT (EC80) add_cells->add_agonist incubate_rt Incubate (30 min, RT) add_agonist->incubate_rt add_reagents Add HTRF® Detection Reagents incubate_rt->add_reagents incubate_read Incubate (60 min, RT) & Read Plate add_reagents->incubate_read analyze Calculate IC50 incubate_read->analyze

References

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Masupirdine and its Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Masupirdine (SUVN-502) and its primary metabolite (M1) in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development. The assay demonstrates a linear dynamic range of 10–10,000 pg/mL for this compound and 20–20,000 pg/mL for its M1 metabolite.[1]

Introduction

This compound (SUVN-502) is a selective 5-HT6 serotonin (B10506) receptor antagonist that has been investigated for the treatment of cognitive deficits and agitation associated with Alzheimer's disease.[2] To support clinical development and pharmacokinetic assessments, a reliable and sensitive bioanalytical method for the quantification of this compound and its metabolites in biological matrices is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound and its M1 metabolite in human plasma, based on the method published by Nirogi et al. (2017).[1][2]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound and its metabolite from plasma samples.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Internal Standard (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute Analytes spe->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute drydown->reconstitute inject Inject Sample reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentrations calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Note: The following protocols are based on the published abstract by Nirogi et al. (2017) and general best practices for bioanalytical method development. Specific details such as the exact internal standard, SPE cartridge type, and precise gradient conditions were not available in the abstract and are represented by typical examples.

Materials and Reagents
  • This compound (SUVN-502) reference standard

  • This compound M1 metabolite reference standard

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound (e.g., this compound-d4).

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange cartridges)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, M1 metabolite, and the Internal Standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound and M1 metabolite stock solutions in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of the Internal Standard at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

Sample Preparation: Solid-Phase Extraction (SPE)

The logical flow of the Solid-Phase Extraction protocol is outlined below.

spe_protocol start Start: Plasma Sample + IS condition 1. Condition SPE Cartridge (e.g., Methanol, then Water) start->condition load 2. Load Sample condition->load wash1 3. Wash 1 (e.g., Aqueous solution to remove polar impurities) load->wash1 wash2 4. Wash 2 (e.g., Low percentage organic to remove non-polar impurities) wash1->wash2 elute 5. Elute Analytes (e.g., Acetonitrile-based solution) wash2->elute end Proceed to Evaporation & Reconstitution elute->end

Caption: Solid-Phase Extraction (SPE) Protocol Flowchart.

Protocol:

  • To 100 µL of human plasma in a polypropylene (B1209903) tube, add the Internal Standard working solution.

  • Vortex mix the sample.

  • Condition the SPE cartridge by sequentially passing methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an aqueous wash solution to remove salts and polar interferences.

  • Perform a second wash with a low-percentage organic solvent to remove less polar interferences.

  • Elute this compound, its metabolite, and the IS from the cartridge using an appropriate elution solvent (e.g., acetonitrile with a small percentage of a modifier).

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 90:10 10mM Ammonium Acetate pH 4.0 : Acetonitrile).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterSetting
HPLC System Agilent 1200 series or equivalent
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in water, pH 4.0
Mobile Phase B Acetonitrile
Gradient Rapid gradient program (specifics to be optimized)
Flow Rate 0.4 mL/min (typical)
Column Temp. 40°C (typical)
Injection Vol. 5 µL (typical)

Mass Spectrometry:

ParameterSetting
MS System API 4000 or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C (typical)
IonSpray Voltage 5500 V (typical)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (SUVN-502) 478.2377.7
M1 Metabolite 464.1377.7
Internal Standard (IS) --
Note: Compound-specific parameters such as Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) must be optimized for the specific instrument used.

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability. The results, as summarized from the source abstract, met the acceptance criteria.[1] The tables below are templates for presenting such validation data.

Note: The following tables are illustrative templates. The actual data from the primary publication was not accessible.

Linearity
AnalyteRange (pg/mL)Correlation Coefficient (r²)
This compound10 - 10,000>0.99
M1 Metabolite20 - 20,000>0.99
Precision and Accuracy

Intra-Day Precision and Accuracy (n=6)

Analyte Spiked Conc. (pg/mL) Mean Conc. ± SD (pg/mL) % CV % Accuracy
This compound LQC - <15% 85-115%
MQC - <15% 85-115%
HQC - <15% 85-115%
M1 Metabolite LQC - <15% 85-115%
MQC - <15% 85-115%

| | HQC | - | <15% | 85-115% |

Inter-Day Precision and Accuracy (n=18, 3 runs)

Analyte Spiked Conc. (pg/mL) Mean Conc. ± SD (pg/mL) % CV % Accuracy
This compound LQC - <15% 85-115%
MQC - <15% 85-115%
HQC - <15% 85-115%
M1 Metabolite LQC - <15% 85-115%
MQC - <15% 85-115%

| | HQC | - | <15% | 85-115% |

Recovery and Matrix Effect
AnalyteConcentration LevelMean % RecoveryMean % Matrix Effect
This compound LQCConsistent & ReproducibleMinimal
HQCConsistent & ReproducibleMinimal
M1 Metabolite LQCConsistent & ReproducibleMinimal
HQCConsistent & ReproducibleMinimal
Internal Standard -Consistent & ReproducibleMinimal
Stability
Stability ConditionAnalyteConcentration Level% Change from Nominal
Bench-Top (e.g., 6h, RT) This compound & M1LQC & HQC<15%
Freeze-Thaw (e.g., 3 cycles) This compound & M1LQC & HQC<15%
Long-Term (e.g., 30 days, -80°C) This compound & M1LQC & HQC<15%
Autosampler (e.g., 24h, 4°C) This compound & M1LQC & HQC<15%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound and its M1 metabolite in human plasma. The use of solid-phase extraction ensures effective sample clean-up, and the optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis suitable for supporting clinical pharmacokinetic studies.

References

Application Notes and Protocols for In Vivo Dissolution of Masupirdine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine, also known as SUVN-502, is a potent and selective serotonin (B10506) 6 (5-HT6) receptor antagonist under investigation for the treatment of agitation in Alzheimer's disease.[1][2][3] The 5-HT6 receptor is a G protein-coupled receptor primarily expressed in brain regions associated with cognition and memory.[4] By blocking this receptor, this compound is thought to modulate cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[2][4] For researchers conducting in vivo studies, preparing this compound in a suitable vehicle for administration is a critical first step to ensure consistent and reproducible results. This compound has been shown to be orally active in preclinical animal models, with typical administration performed via oral gavage.[5][6]

This document provides detailed protocols for dissolving and preparing this compound for in vivo research, based on its known physicochemical properties and established methodologies for oral drug administration in rodents.

Physicochemical and Solubility Data

This compound is available in at least two forms: a free base and a mesylate salt.[5][7] The choice of form can influence solubility and formulation strategies. While comprehensive solubility data in various vehicles is not publicly available, information for in vitro solvents has been published by commercial suppliers. Given its molecular structure, this compound is expected to have low aqueous solubility, making a suspension the most common and practical formulation for oral gavage in preclinical studies.

Compound FormSolventConcentrationObservations
This compound MesylateDMSO25 mg/mL (37.28 mM)Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[7]
This compound Free BaseData not publicly available-Expected to have low solubility in aqueous solutions.

Table 1: Solubility Data for this compound Mesylate.

Experimental Protocols

The following protocols are designed for the preparation of this compound for oral gavage in rodents. The recommended approach is the preparation of a homogenous suspension, as this is a standard method for water-insoluble compounds administered orally.

Protocol 1: Preparation of this compound Suspension in 0.5% Methylcellulose (B11928114) (Recommended)

This protocol describes the preparation of a suspension using methylcellulose, a common, inert, and viscous suspending agent that prevents the compound from settling, ensuring uniform dose administration.

Materials:

  • This compound (free base or mesylate salt)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Methylcellulose (viscosity of ~400 cP for a 2% solution)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder and appropriate glassware

  • Analytical balance

Procedure:

  • Calculate Required Amounts: Determine the total volume of the dosing vehicle needed based on the number of animals, the dose per animal (e.g., 1-10 mg/kg), and the dosing volume (e.g., 5-10 mL/kg).[5] Weigh the required amount of this compound and methylcellulose.

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately half of the required volume of high-purity water to 60-70°C.

    • Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure it disperses without forming clumps.

    • Once dispersed, remove the solution from the heat and add the remaining volume of cold water.

    • Continue stirring in a cold water bath until the solution becomes clear and viscous. Store at 4°C.

  • Prepare the this compound Suspension:

    • Weigh the calculated amount of this compound powder.

    • If starting with a larger crystal size, gently grind the powder in a mortar and pestle to a fine consistency. This increases the surface area and aids in creating a uniform suspension.

    • Add a small volume of the prepared 0.5% methylcellulose vehicle to the this compound powder to create a paste. This process, known as levigation, ensures the particles are adequately wetted.

    • Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

    • Transfer the mixture to a beaker with a magnetic stir bar and continue to stir for at least 15-30 minutes before dosing to ensure a homogenous suspension.

  • Administration:

    • Continuously stir the suspension during the dosing procedure to prevent the compound from settling.

    • Use an appropriately sized gavage needle for the animal model (e.g., 20-22 gauge for mice).[8]

    • Draw the required volume into a syringe immediately before dosing each animal.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of this compound as a 5-HT6 receptor antagonist.

Experimental Workflow

cluster_prep Preparation cluster_admin Administration A 1. Calculate required This compound & Vehicle B 2. Weigh this compound Powder A->B C 3. Prepare 0.5% Methylcellulose Vehicle A->C D 4. Triturate powder (Mortar & Pestle) B->D E 5. Levigate powder with small amount of vehicle to form a paste C->E D->E F 6. Gradually add remaining vehicle with stirring E->F G 7. Stir for 15-30 min to ensure homogeneity F->G H 8. Maintain continuous stirring during dosing G->H I 9. Withdraw dose into syringe H->I J 10. Administer to animal via Oral Gavage I->J

References

Application Notes and Protocols for Testing Masupirdine's Effect on Aggression in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for assessing the anti-aggressive properties of Masupirdine (SUVN-502), a selective 5-HT6 receptor antagonist. The protocols detailed below, along with the summarized data and pathway diagrams, offer a framework for preclinical evaluation of this compound for its potential therapeutic effects on aggression and agitation.

Introduction to this compound and its Mechanism of Action

This compound is a novel chemical entity that acts as a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] These receptors are primarily located in the central nervous system, in regions associated with cognition, mood, and behavior, such as the cortex, hippocampus, and striatum.[2][3] Blockade of 5-HT6 receptors has been shown to modulate multiple neurotransmitter systems, including increasing the release of acetylcholine (B1216132) and glutamate.[4] This mechanism is believed to underlie its potential therapeutic effects on cognitive deficits and behavioral symptoms like aggression and agitation.[2][3] Preclinical studies have demonstrated that this compound can reduce aggressive behavior in animal models.[2]

Animal Models for Assessing Anti-Aggressive Effects

Several well-established animal models can be employed to evaluate the efficacy of this compound in reducing aggressive behaviors. The choice of model depends on the specific type of aggression being investigated.

Resident-Intruder Test

This is the most widely used paradigm for studying offensive aggression in rodents.[5] It leverages the natural territorial behavior of male rodents. An intruder animal is introduced into the home cage of a resident, and the subsequent aggressive interactions are quantified.

Maternal Aggression Model

This model assesses the protective aggression exhibited by lactating females towards a perceived threat to their offspring. It provides insights into a different, hormonally-driven form of aggression.

Chemically-Induced Aggression Model

Aggression can be induced pharmacologically using agents like amphetamine. This model is useful for studying the neurochemical basis of aggression and the effects of potential therapeutic agents.

Data Presentation

While specific quantitative data from preclinical studies of this compound in aggression models are not publicly available in detail, the following tables represent the types of data that would be collected and analyzed. The values presented are hypothetical and for illustrative purposes to demonstrate how the effects of a 5-HT6 receptor antagonist might be quantified.

Table 1: Effect of this compound on Aggressive Behaviors in the Resident-Intruder Test in Mice

Treatment GroupDose (mg/kg, p.o.)NAttack Latency (s) (Mean ± SEM)Number of Attacks (Mean ± SEM)Duration of Fighting (s) (Mean ± SEM)
Vehicle-10125.4 ± 15.218.6 ± 2.145.3 ± 5.7
This compound110180.2 ± 20.512.3 ± 1.828.1 ± 4.2*
This compound310245.8 ± 25.1 7.5 ± 1.115.6 ± 2.9**
This compound1010280.1 ± 30.8 4.2 ± 0.88.4 ± 1.9***

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical.

Table 2: Effect of this compound on Maternal Aggression in Lactating Dams

Treatment GroupDose (mg/kg, p.o.)NLatency to Attack Intruder (s) (Mean ± SEM)Number of Attacks on Intruder (Mean ± SEM)Pup Retrieval Latency (s) (Mean ± SEM)
Vehicle-895.7 ± 12.315.2 ± 1.925.4 ± 3.1
This compound38155.4 ± 18.99.8 ± 1.528.1 ± 3.5
This compound108210.9 ± 22.6 5.1 ± 0.926.9 ± 3.3

*p<0.05, **p<0.01 compared to vehicle. Data are hypothetical.

Table 3: Effect of this compound on Amphetamine-Induced Aggression in Rats

Treatment GroupDose (mg/kg, p.o.)NNumber of Aggressive Bouts (Mean ± SEM)Duration of Aggressive Posturing (s) (Mean ± SEM)Locomotor Activity (Beam Breaks) (Mean ± SEM)
Saline + Vehicle-122.1 ± 0.510.3 ± 2.1150.7 ± 18.2
Amphetamine + Vehicle2 mg/kg, i.p.1215.8 ± 2.355.9 ± 6.8450.2 ± 35.1
Amphetamine + this compound5129.3 ± 1.830.1 ± 4.5435.8 ± 32.9
Amphetamine + this compound15125.6 ± 1.1 18.7 ± 3.2442.1 ± 30.5

*p<0.05, **p<0.01 compared to Amphetamine + Vehicle. Data are hypothetical.

Experimental Protocols

Resident-Intruder Test Protocol (Adapted for Mice)

Objective: To assess the effect of this compound on offensive territorial aggression.

Animals:

  • Residents: Adult male mice (e.g., CD-1), individually housed for at least one week to establish residency.

  • Intruders: Slightly smaller, group-housed adult male mice of a less aggressive strain (e.g., BALB/c).

Procedure:

  • Drug Administration: Administer this compound or vehicle orally (p.o.) to the resident mice at a predetermined time before testing (e.g., 60 minutes).

  • Test Arena: The home cage of the resident mouse serves as the test arena.

  • Intruder Introduction: Introduce an intruder mouse into the resident's cage.

  • Observation Period: Videotape the interaction for a fixed duration, typically 10 minutes.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the following behaviors:

    • Latency to first attack: Time from the introduction of the intruder to the first aggressive act by the resident.

    • Number of attacks: Total number of aggressive encounters (e.g., bites, lunges, tail rattles).

    • Duration of fighting: Total time spent in aggressive physical contact.

    • Other behaviors: Record non-aggressive social behaviors (e.g., sniffing, grooming) and general motor activity to assess for sedative effects.

  • Termination: At the end of the observation period, remove the intruder. If intense fighting occurs that could lead to injury, the trial should be stopped immediately.

Maternal Aggression Protocol (Adapted for Mice)

Objective: To evaluate the effect of this compound on pup-protective aggression.

Animals:

  • Lactating female mice (dams) with their litters (e.g., on postpartum days 5-8).

  • Unfamiliar adult male mice to serve as intruders.

Procedure:

  • Drug Administration: Administer this compound or vehicle (p.o.) to the lactating dam.

  • Test Arena: The dam's home cage with her pups.

  • Intruder Introduction: Introduce a male intruder into the cage.

  • Observation Period: Observe and record the dam's behavior for 10 minutes.

  • Behavioral Scoring: Score the following aggressive behaviors from the dam:

    • Latency to attack: Time to the first aggressive act towards the intruder.

    • Number of attacks: Frequency of bites and lunges.

    • Duration of aggressive behavior: Total time spent attacking the intruder.

    • Maternal care: Monitor pup retrieval and nursing to ensure the drug does not interfere with maternal instincts.

  • Termination: Remove the intruder after the 10-minute period.

Amphetamine-Induced Aggression Protocol (Adapted for Rats)

Objective: To determine if this compound can attenuate chemically-induced aggression.

Animals:

  • Adult male rats, housed in pairs.

Procedure:

  • Pre-treatment: Administer this compound or vehicle (p.o.) to the rats.

  • Induction of Aggression: After a set pre-treatment time (e.g., 30 minutes), administer amphetamine (e.g., 2 mg/kg, i.p.) to both rats in a pair.

  • Observation Arena: A neutral cage to which both rats are transferred.

  • Observation Period: Videotape the interaction for 30 minutes.

  • Behavioral Scoring: Score the frequency and duration of aggressive behaviors, such as:

    • Aggressive posturing (e.g., lateral threat, piloerection).

    • Dominant/submissive behaviors.

    • Number of physical attacks.

    • General locomotor activity to control for non-specific drug effects.

Visualization of Pathways and Workflows

Masupirdine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonism GABA_neuron GABAergic Interneuron HT6R->GABA_neuron Inhibition of Inhibition GABA_release GABA Release ↓ GABA_neuron->GABA_release Reduces ACh_release Acetylcholine Release ↑ GABA_release->ACh_release Disinhibition Glu_release Glutamate Release ↑ GABA_release->Glu_release Disinhibition Aggression Aggression Modulation ACh_release->Aggression Modulates Glu_release->Aggression Modulates

Caption: Proposed signaling pathway of this compound in modulating aggression.

Experimental_Workflow_Resident_Intruder start Start: Resident Mouse Acclimation drug_admin Drug Administration (this compound or Vehicle) start->drug_admin intruder_intro Introduce Intruder Mouse drug_admin->intruder_intro observation 10-min Observation Period (Videotaped) intruder_intro->observation scoring Behavioral Scoring (Attack Latency, Frequency, etc.) observation->scoring end End: Data Analysis scoring->end

Caption: Experimental workflow for the Resident-Intruder aggression test.

Logical_Relationship_Models main_topic Testing this compound's Effect on Aggression model1 Resident-Intruder Test (Territorial Aggression) main_topic->model1 model2 Maternal Aggression Model (Protective Aggression) main_topic->model2 model3 Chemically-Induced Aggression (Pharmacological Model) main_topic->model3

Caption: Relationship between animal models for testing this compound.

References

Application Notes and Protocols: Assessing Cognition with Masupirdine using the Morris Water Maze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morris Water Maze (MWM) is a widely used behavioral assay to investigate spatial learning and memory in rodents. It is particularly valuable in the preclinical assessment of novel therapeutic agents for cognitive disorders such as Alzheimer's disease. Masupirdine (SUVN-502), a selective serotonin (B10506) 6 (5-HT6) receptor antagonist, is an investigational drug that has shown pro-cognitive potential in various animal models.[1] Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[2] This document provides a detailed protocol for utilizing the Morris Water Maze to assess the cognitive-enhancing effects of this compound.

Data Presentation

The following tables summarize representative quantitative data from a study using a selective 5-HT6 receptor antagonist, SB-271046, which serves as a proxy for this compound. The data illustrates the compound's ability to reverse scopolamine-induced cognitive deficits in the Morris Water Maze.

Table 1: Effect of a 5-HT6 Receptor Antagonist on Escape Latency in a Scopolamine-Induced Amnesia Model (Acquisition Phase)

Treatment GroupDay 1 Escape Latency (s)Day 2 Escape Latency (s)Day 3 Escape Latency (s)Day 4 Escape Latency (s)
Vehicle55 ± 540 ± 428 ± 320 ± 2
Scopolamine (0.5 mg/kg)58 ± 655 ± 550 ± 548 ± 4
Scopolamine + 5-HT6 Antagonist (10 mg/kg)57 ± 545 ± 435 ± 325 ± 3

Data are presented as mean ± SEM. A decrease in escape latency indicates improved spatial learning.

Table 2: Effect of a 5-HT6 Receptor Antagonist on Probe Trial Performance

Treatment GroupTime in Target Quadrant (%)Platform Crossings (count)
Vehicle45 ± 44.5 ± 0.5
Scopolamine (0.5 mg/kg)20 ± 31.5 ± 0.3
Scopolamine + 5-HT6 Antagonist (10 mg/kg)38 ± 43.8 ± 0.4

Data are presented as mean ± SEM. Increased time in the target quadrant and a higher number of platform crossings indicate better memory retention.

Experimental Protocols

This protocol is designed to assess the efficacy of this compound in a rat model of cognitive impairment induced by scopolamine.

1. Animals and Housing:

  • Species: Male Wistar rats (250-300g)

  • Housing: Standard laboratory cages (2-3 rats per cage) with ad libitum access to food and water.

  • Environment: Maintained on a 12-hour light/dark cycle at a constant temperature (22 ± 2°C) and humidity (50 ± 10%).

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment and handled daily for 3-5 days to reduce stress.

2. Morris Water Maze Apparatus:

  • Pool: A circular tank (150-200 cm in diameter) filled with water (23-25°C) to a depth of 30-40 cm. The water is made opaque using non-toxic white paint or a powdered milk solution.

  • Platform: A submerged escape platform (10-12 cm in diameter) placed 1-2 cm below the water surface.

  • Cues: The maze should be located in a room with various prominent, high-contrast visual cues on the walls. These cues should remain constant throughout the experiment.

  • Tracking System: An automated video tracking system to record the animal's swim path, escape latency, swim speed, and time spent in each quadrant.

3. Experimental Design and Drug Administration:

  • Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound)

    • Group 2: Scopolamine control (0.5 mg/kg, i.p.)

    • Group 3: this compound (e.g., 1, 3, 10 mg/kg, p.o.) + Scopolamine (0.5 mg/kg, i.p.)

  • Drug Administration: this compound is administered orally (p.o.) 60 minutes before the start of the training session. Scopolamine is administered intraperitoneally (i.p.) 30 minutes before the training session.

4. Experimental Procedure:

  • Habituation (Day 0): Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate them to the maze.

  • Acquisition Training (Days 1-4):

    • Each rat undergoes four trials per day.

    • For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West), facing the wall of the pool.

    • The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the rat fails to find the platform within the allotted time, it is gently guided to the platform and allowed to remain there for 15-20 seconds.

    • The inter-trial interval should be approximately 10-15 minutes.

    • The platform location remains constant throughout the acquisition phase.

  • Probe Trial (Day 5):

    • The escape platform is removed from the pool.

    • Each rat is allowed to swim freely in the maze for 60 seconds.

    • The starting position should be novel and equidistant from the former platform location.

    • The tracking system records the swim path, time spent in each quadrant, and the number of times the rat crosses the exact location where the platform was previously located.

  • Visible Platform Trial (Optional): To rule out any sensorimotor deficits, a visible platform trial can be conducted. A visible flag is attached to the platform, and its location is varied for each trial.

5. Data Analysis:

  • Acquisition Phase: The primary measures are escape latency (time to find the platform) and path length. A two-way repeated-measures ANOVA can be used to analyze the data, with treatment group as the between-subjects factor and training day as the within-subjects factor.

  • Probe Trial: The key metrics are the percentage of time spent in the target quadrant and the number of platform crossings. A one-way ANOVA followed by post-hoc tests (e.g., Tukey's) can be used to compare the different treatment groups. Swim speed should also be analyzed to ensure that any observed effects on learning and memory are not due to motor impairments.

Visualizations

G cluster_prep Preparation Phase cluster_training Training & Testing cluster_analysis Data Analysis acclimation Animal Acclimation & Handling drug_prep This compound & Scopolamine Preparation drug_admin Drug Administration drug_prep->drug_admin acquisition Acquisition Training (4 Days) drug_admin->acquisition probe Probe Trial (Day 5) acquisition->probe data_collection Data Collection (Video Tracking) probe->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Morris Water Maze Experimental Workflow

G This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonist Gs Gαs HT6R->Gs Activates ACh Increased Acetylcholine Release HT6R->ACh Inhibition Lifted Glu Increased Glutamate Release HT6R->Glu Inhibition Lifted AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB ERK->CREB Cognition Enhanced Cognition (Learning & Memory) CREB->Cognition ACh->Cognition Glu->Cognition

This compound's Mechanism of Action

References

Techniques for Measuring Masupirdine Brain Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine (SUVN-502) is a selective 5-HT6 serotonin (B10506) receptor antagonist that has been investigated for the treatment of cognitive deficits and agitation in Alzheimer's disease.[1][2] As a centrally acting agent, its ability to penetrate the blood-brain barrier (BBB) is critical to its therapeutic efficacy. The BBB is a highly selective, semipermeable barrier that regulates the passage of substances from the bloodstream into the central nervous system (CNS).[3] Therefore, accurate measurement of this compound's brain penetration is essential for its preclinical and clinical development.

These application notes provide an overview of the key in vitro and in vivo techniques that can be employed to quantify the brain penetration of this compound. Detailed protocols for these methodologies are also provided to guide researchers in their experimental design.

Key Parameters for Quantifying Brain Penetration

The extent of a compound's brain penetration is typically described by two main parameters:

  • Brain-to-Plasma Concentration Ratio (Kp): This ratio represents the total concentration of the compound in the brain tissue relative to the total concentration in the plasma at a steady state.[4]

  • Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): This is a more pharmacologically relevant parameter as it considers only the unbound, pharmacologically active fraction of the drug in both the brain and plasma.[5][6] A Kp,uu value close to 1 suggests passive diffusion across the BBB, a value significantly less than 1 indicates active efflux, and a value greater than 1 suggests active influx.[5]

Data Presentation

While specific quantitative data on this compound's brain penetration are not extensively available in the public domain, the following tables are provided as templates for researchers to summarize their experimental findings.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound

Assay SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Classification
PAMPA-BBBData to be filledN/Ae.g., Low, Medium, High
Caco-2Data to be filledData to be fillede.g., Not a substrate, Substrate
MDCK-MDR1Data to be filledData to be fillede.g., Not a substrate, Substrate

Table 2: In Vivo Brain Penetration of this compound in Rodents

SpeciesDose (mg/kg) & RouteTime Point (h)Total Brain Conc. (ng/g)Total Plasma Conc. (ng/mL)KpUnbound Brain Conc. (nM)Unbound Plasma Conc. (nM)Kp,uu
e.g., Rate.g., 10, p.o.e.g., 2Data to be filledData to be filledData to be filledData to be filledData to be filledData to be filled
e.g., Mousee.g., 5, i.v.e.g., 1Data to be filledData to be filledData to be filledData to be filledData to be filledData to be filled

Experimental Protocols

In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput in vitro tool for predicting the passive diffusion of a compound across the BBB.[3]

Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.

  • Donor Solution Preparation: Prepare a solution of this compound in a buffer at a known concentration (e.g., 100 µM).

  • Acceptor Solution Preparation: The wells of an acceptor plate are filled with a buffer solution, which may contain a solubility enhancer.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for the diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ((CA(t) * (VD + VA)) / (VD * CD(0))))

    Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.

In Vivo Method: Brain and Plasma Pharmacokinetic Study in Rodents

This in vivo method directly measures the concentration of this compound in the brain and plasma of a living organism.

Objective: To determine the Kp and estimate the Kp,uu of this compound in a rodent model (e.g., rat or mouse).

Protocol:

  • Animal Dosing: Administer this compound to a cohort of rodents at a specific dose and route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points, collect blood samples (via cardiac puncture or other appropriate method) and immediately harvest the brains.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis: Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculation of Kp: The Kp is calculated as the ratio of the total brain concentration to the total plasma concentration at each time point.

  • Determination of Unbound Fractions (fu,brain and fu,plasma): The fraction of unbound drug in the brain and plasma can be determined using techniques like equilibrium dialysis or ultracentrifugation.

  • Calculation of Kp,uu: The Kp,uu is calculated by correcting the Kp for the unbound fractions:

    Kp,uu = Kp * (fu,plasma / fu,brain)

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique used to quantify compounds in complex biological matrices.[7][8]

Objective: To accurately quantify this compound concentrations in plasma and brain homogenate.

Protocol:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma and brain homogenate samples to remove interfering substances and isolate this compound. An internal standard is added to correct for variability.

  • Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system. This compound and the internal standard are separated from other components on a C18 or similar column using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring - MRM mode), ensuring high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualization of Workflows and Pathways

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Bioanalysis PAMPA-BBB PAMPA-BBB Passive Permeability Passive Permeability PAMPA-BBB->Passive Permeability Predicts Cell-based Assays (Caco-2, MDCK-MDR1) Cell-based Assays (Caco-2, MDCK-MDR1) Active Transport/Efflux Active Transport/Efflux Cell-based Assays (Caco-2, MDCK-MDR1)->Active Transport/Efflux Assesses Kp,uu Calculation Kp,uu Calculation Passive Permeability->Kp,uu Calculation Active Transport/Efflux->Kp,uu Calculation Rodent PK Study Rodent PK Study Kp (Total Brain/Plasma Ratio) Kp (Total Brain/Plasma Ratio) Rodent PK Study->Kp (Total Brain/Plasma Ratio) Determines Brain Microdialysis Brain Microdialysis Unbound Brain Concentration Unbound Brain Concentration Brain Microdialysis->Unbound Brain Concentration Measures Kp (Total Brain/Plasma Ratio)->Kp,uu Calculation Unbound Brain Concentration->Kp,uu Calculation LC-MS/MS LC-MS/MS Concentration Data Concentration Data LC-MS/MS->Concentration Data Generates Plasma & Brain Samples Plasma & Brain Samples Plasma & Brain Samples->LC-MS/MS Analyzed by Concentration Data->Kp,uu Calculation Used for

Caption: Experimental workflow for determining this compound brain penetration.

This compound This compound 5-HT6 Receptor 5-HT6 Receptor This compound->5-HT6 Receptor Antagonizes Adenylyl Cyclase Adenylyl Cyclase 5-HT6 Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Cholinergic & Glutamatergic Neurotransmission Cholinergic & Glutamatergic Neurotransmission Downstream Signaling->Cholinergic & Glutamatergic Neurotransmission Modulates

Caption: Simplified signaling pathway of this compound as a 5-HT6 receptor antagonist.

References

Preparing Masupirdine Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine, also known as SUVN-502, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key target in the development of therapeutics for cognitive disorders.[1][3] this compound has been investigated for its potential in treating the cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.[1][3] As a selective 5-HT6 receptor antagonist, this compound blocks the receptor's activity, which is thought to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive processes.[1][3][4]

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various cell-based assays, ensuring accurate and reproducible experimental results.

Data Presentation

This compound Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₂₁H₂₄BrN₃O₃S[2][5]
Molar Mass 478.41 g/mol [2][5]
Form This compound (free base) and this compound Mesylate[6][7]
CAS Number 701205-60-9 (free base)[7]
CAS Number 1791396-46-7 (mesylate)[6]
Mechanism of Action Selective 5-HT6 receptor antagonist[1][8]
Primary Indication Investigational treatment for Alzheimer's disease[1]
This compound Stock Solution Parameters
ParameterRecommendationSource
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[6]
Recommended Stock Concentration 10 mM[6]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[6]
Handling Aliquot to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound mesylate, a common starting point for most in vitro cell-based assays.

Materials:

  • This compound mesylate powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound mesylate powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound mesylate powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4784 mg of this compound (molar mass 478.41 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound mesylate. For a 10 mM solution, if you weighed 0.4784 mg, add 100 µL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound mesylate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol outlines the preparation of working solutions from the 10 mM stock for use in a typical cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in your chosen cell culture medium or assay buffer. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Working Concentrations: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic, typically below 0.5%.

  • Example Serial Dilution in a 96-well plate:

    • Add 100 µL of cell culture medium to wells A2 through A12.

    • Add 200 µL of the 10 µM intermediate this compound solution to well A1.

    • Transfer 100 µL from well A1 to A2, mix well by pipetting up and down.

    • Continue this 1:2 serial dilution across the plate to well A10.

    • Well A11 can serve as a vehicle control (containing the same final concentration of DMSO as the test wells).

    • Well A12 can be a no-treatment control.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Cell-Based Assay Preparation weigh Weigh this compound Mesylate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquots store->thaw For Experiment intermediate Prepare Intermediate Dilution thaw->intermediate serial Perform Serial Dilutions intermediate->serial treat Treat Cells serial->treat

Caption: Experimental workflow for preparing this compound stock and working solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT6 Receptor g_protein Gs receptor->g_protein Activates ac Adenylyl Cyclase atp ATP g_protein->ac Activates camp cAMP atp->camp Converts pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates cholinergic Increased Cholinergic Signaling creb->cholinergic glutamatergic Increased Glutamatergic Signaling creb->glutamatergic serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates This compound This compound This compound->receptor Blocks cognition Pro-cognitive Effects cholinergic->cognition glutamatergic->cognition

Caption: Simplified signaling pathway of the 5-HT6 receptor and the effect of this compound.

References

Application Notes and Protocols: Statistical Analysis Plan for a Preclinical Masupirdine (SUVN-502) Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed statistical analysis plan (SAP) for a preclinical study of Masupirdine (SUVN-502), a selective 5-HT6 receptor antagonist. The plan outlines the data presentation, experimental protocols, and statistical methodologies to assess the efficacy of this compound in rodent models relevant to cognitive impairment and behavioral disturbances associated with neurodegenerative diseases.

Introduction

This compound (SUVN-502) is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[2][3] By blocking this receptor, this compound is hypothesized to increase cholinergic and glutamatergic neurotransmission, which may lead to improved cognitive function.[1] Preclinical studies have shown that this compound has pro-cognitive effects in animal models, and it is currently being investigated in clinical trials for the treatment of agitation in Alzheimer's disease.[1][4][5][6][7][8]

This SAP details the statistical approach for a preclinical study designed to evaluate the effects of this compound on cognition, anxiety, and aggression-like behaviors in a rodent model of neurodegeneration.

Study Objectives

The primary objectives of this preclinical study are:

  • To evaluate the efficacy of this compound in improving learning and memory in a rodent model of cognitive impairment.

  • To assess the anxiolytic-like effects of this compound.

  • To determine the potential of this compound to reduce aggression-like behaviors.

The secondary objectives are:

  • To determine the dose-response relationship of this compound for the observed behavioral effects.

  • To measure the effect of this compound on key neurotransmitter levels (acetylcholine and glutamate) in relevant brain regions.

Experimental Design and Methods

A comprehensive overview of the experimental workflow is presented below.

G cluster_0 Study Initiation cluster_1 Treatment Administration cluster_2 Behavioral Testing Battery cluster_3 Neurochemical & Histological Analysis animal_procurement Animal Procurement & Acclimatization randomization Randomization into Treatment Groups animal_procurement->randomization dosing Chronic Dosing: - Vehicle - this compound (Low, Mid, High Dose) randomization->dosing mwm Morris Water Maze (Cognition) dosing->mwm epm Elevated Plus Maze (Anxiety) mwm->epm rit Resident-Intruder Test (Aggression) epm->rit brain_collection Brain Tissue Collection rit->brain_collection neurochemistry Neurotransmitter Quantification (Acetylcholine & Glutamate) brain_collection->neurochemistry

Figure 1: Experimental workflow for the preclinical this compound study.
Animals and Treatment Groups

Adult male rodents will be used for this study. Animals will be randomly assigned to one of the following treatment groups:

  • Group 1: Vehicle control

  • Group 2: this compound (Low Dose)

  • Group 3: this compound (Mid Dose)

  • Group 4: this compound (High Dose)

Dosing will be administered orally once daily for a predetermined period before and during behavioral testing.

Behavioral Assays
  • Protocol: The MWM task will be used to assess spatial learning and memory. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged just below the water's surface. Animals will be trained over several days to find the hidden platform using distal cues in the room. Parameters to be measured include escape latency (time to find the platform), path length, and swimming speed. A probe trial will be conducted 24 hours after the last training session, where the platform is removed, and the time spent in the target quadrant is recorded.

  • Endpoints:

    • Primary: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial.

    • Secondary: Path length, swimming speed.

  • Protocol: The EPM is used to assess anxiety-like behavior. The maze consists of two open arms and two closed arms elevated from the floor. Rodents are placed at the center of the maze and allowed to explore for a set duration. The time spent in the open arms versus the closed arms is recorded, as are the number of entries into each arm.

  • Endpoints:

    • Primary: Percentage of time spent in the open arms.

    • Secondary: Number of entries into the open arms, total distance traveled.

  • Protocol: This test will be used to assess aggressive behaviors.[9] An intruder animal is introduced into the home cage of a resident animal, and the latency to the first attack, the number of attacks, and the total duration of aggressive behaviors are recorded for a defined period.[9]

  • Endpoints:

    • Primary: Latency to the first attack and number of attacks.

    • Secondary: Duration of aggressive behaviors.

Neurochemical Analysis
  • Protocol: Following the completion of behavioral testing, animals will be euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) will be dissected. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) will be used to quantify the levels of acetylcholine (B1216132) and glutamate (B1630785).

  • Endpoints:

    • Primary: Concentrations of acetylcholine and glutamate in the hippocampus and prefrontal cortex.

Data Presentation

All quantitative data will be summarized in clearly structured tables. The tables will include descriptive statistics, such as the mean, standard deviation (SD), and standard error of the mean (SEM) for each treatment group. An example table format is provided below.

Table 1: Example Data Presentation for Morris Water Maze Probe Trial

Treatment GroupNMean Time in Target Quadrant (s)SDSEM
Vehicle1225.45.21.5
This compound (Low)1230.16.11.8
This compound (Mid)1235.85.81.7
This compound (High)1238.26.51.9

Statistical Analysis

General Principles

All statistical analyses will be performed using appropriate statistical software. The significance level (α) will be set at 0.05 for all tests. Data will be assessed for normality and homogeneity of variances prior to analysis. If the assumptions for parametric tests are not met, non-parametric equivalents will be used.

Analysis of Behavioral Data
  • Morris Water Maze:

    • Acquisition Phase (Escape Latency and Path Length): Data will be analyzed using a two-way repeated-measures analysis of variance (ANOVA), with treatment group as the between-subjects factor and training day as the within-subjects factor. Post-hoc tests (e.g., Tukey's or Dunnett's) will be used for pairwise comparisons if a significant main effect or interaction is found.

    • Probe Trial (Time in Target Quadrant): Data will be analyzed using a one-way ANOVA followed by post-hoc tests for pairwise comparisons between treatment groups.

  • Elevated Plus Maze: Data for the percentage of time spent in the open arms and the number of entries into the open arms will be analyzed using a one-way ANOVA, followed by post-hoc tests for pairwise comparisons.

  • Resident-Intruder Test: The latency to the first attack and the number of attacks will be analyzed using a one-way ANOVA or a non-parametric equivalent (e.g., Kruskal-Wallis test) if the data are not normally distributed.

Analysis of Neurochemical Data

The concentrations of acetylcholine and glutamate in the different brain regions will be analyzed using a one-way ANOVA for each neurotransmitter and brain region, followed by post-hoc tests for pairwise comparisons between treatment groups.

Handling of Outliers and Missing Data

Outliers will be identified using appropriate statistical methods (e.g., Grubb's test). A clear justification will be provided for the removal of any outliers. Missing data are not anticipated in this preclinical study design; however, if any data are missing, the reasons will be documented, and the impact on the analysis will be assessed.

Visualization of Signaling Pathway

The proposed mechanism of action for this compound involves the antagonism of the 5-HT6 receptor, leading to a modulation of downstream signaling pathways that enhance cholinergic and glutamatergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Cholinergic/Glutamatergic) Serotonin Serotonin (5-HT) HTR6 5-HT6 Receptor Serotonin->HTR6 Activates This compound This compound This compound->HTR6 Blocks AC Adenylyl Cyclase HTR6->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates GABA_neuron GABAergic Interneuron PKA->GABA_neuron Modulates Chol_Glut_neuron Cholinergic/ Glutamatergic Neuron GABA_neuron->Chol_Glut_neuron Inhibits ACh_Glut_release ↑ Acetylcholine & ↑ Glutamate Release Chol_Glut_neuron->ACh_Glut_release

Figure 2: Proposed signaling pathway of this compound action.

Antagonism of the 5-HT6 receptor by this compound is expected to prevent the serotonin-induced activation of adenylyl cyclase, thereby reducing intracellular cAMP levels. This modulation is thought to disinhibit cholinergic and glutamatergic neurons, leading to increased release of acetylcholine and glutamate.[3]

References

Application Notes: Immunohistochemical Localization of 5-HT6 Receptors Following Masupirdine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system, with high densities in regions crucial for cognition and memory, such as the hippocampus, striatum, and prefrontal cortex.[1][2] This localization makes it a significant target for therapeutic interventions in cognitive disorders.[1] Masupirdine (SUVN-502) is a selective 5-HT6 receptor antagonist that has been investigated for its potential to improve cognitive function and manage behavioral symptoms in neurodegenerative diseases like Alzheimer's disease.[3][4][5][6] By blocking the 5-HT6 receptor, this compound is thought to enhance cholinergic and glutamatergic neurotransmission, pathways vital for cognitive processes.[3][6]

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and density of the 5-HT6 receptor in brain tissue. This protocol provides a detailed method for the immunohistochemical localization of the 5-HT6 receptor in rodent brain tissue following treatment with this compound, enabling researchers to investigate the receptor's expression and potential changes in localization in response to the antagonist.

Quantitative Data Summary

The following table represents hypothetical data illustrating the potential effects of this compound on 5-HT6 receptor immunoreactivity in different brain regions. This data would be obtained through densitometric analysis of immunohistochemically stained brain sections.

Brain RegionTreatment GroupMean Optical Density (± SEM)Fold Change vs. Vehiclep-value
Prefrontal Cortex Vehicle1.25 ± 0.15--
This compound (10 mg/kg)1.05 ± 0.120.84<0.05
Hippocampus (CA1) Vehicle1.40 ± 0.18--
This compound (10 mg/kg)1.10 ± 0.150.79<0.05
Striatum Vehicle1.65 ± 0.20--
This compound (10 mg/kg)1.35 ± 0.170.82<0.05

Experimental Workflow Diagram

The following diagram outlines the major steps in the experimental protocol, from animal treatment to data analysis.

G cluster_0 Animal Treatment cluster_1 Tissue Processing cluster_2 Immunohistochemistry cluster_3 Analysis animal_treatment Randomize Animals (Vehicle vs. This compound) drug_admin Daily Drug Administration animal_treatment->drug_admin perfusion Transcardial Perfusion (Saline & 4% PFA) drug_admin->perfusion brain_extraction Brain Extraction & Post-fixation perfusion->brain_extraction sectioning Cryosectioning (40 µm) brain_extraction->sectioning blocking Blocking (Normal Goat Serum) sectioning->blocking primary_ab Primary Antibody Incubation (Anti-5-HT6 Receptor) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated Anti-Rabbit IgG) primary_ab->secondary_ab abc ABC Reagent Incubation secondary_ab->abc dab DAB Staining abc->dab imaging Microscopy & Image Capture dab->imaging quantification Densitometric Analysis imaging->quantification stats Statistical Analysis quantification->stats

Caption: Experimental workflow for 5-HT6 receptor IHC.

Detailed Immunohistochemistry Protocol

This protocol is designed for free-floating immunohistochemistry on perfusion-fixed rodent brain tissue.

1. Materials and Reagents

  • Primary Antibody: Rabbit anti-5-HT6 receptor antibody

  • Secondary Antibody: Biotinylated goat anti-rabbit IgG

  • Detection System: Avidin-Biotin Complex (ABC) kit

  • Chromogen: 3,3'-Diaminobenzidine (DAB)

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Tris-Buffered Saline (TBS), pH 7.6

    • PBS with 0.3% Triton X-100 (PBS-T)

  • Blocking Solution: 5% Normal Goat Serum (NGS) in PBS-T

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Cryoprotectant: 30% Sucrose (B13894) in PBS

  • Mounting Medium: DPX or similar

  • Animal Model: Adult male rats or mice

  • Drug: this compound (SUVN-502) and vehicle control

2. Animal Treatment and Tissue Preparation

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the animals daily for the desired treatment period (e.g., 14 days).

  • Perfusion: 24 hours after the final dose, deeply anesthetize the animals. Perform transcardial perfusion first with ice-cold saline to clear the blood, followed by 4% PFA in PBS.

  • Post-fixation and Cryoprotection: Extract the brains and post-fix in 4% PFA overnight at 4°C. Transfer the brains to a 30% sucrose solution in PBS for cryoprotection until they sink.

  • Sectioning: Freeze the brains and cut coronal sections (e.g., 40 µm thick) using a cryostat. Collect the sections in a cryoprotectant solution and store them at -20°C until use.

3. Immunohistochemistry Staining Procedure

This procedure should be performed on free-floating sections in well plates.

  • Washing: Wash the sections three times for 10 minutes each in PBS to remove the cryoprotectant.

  • Endogenous Peroxidase Quenching: Incubate the sections in 0.3% hydrogen peroxide in PBS for 15 minutes to block endogenous peroxidase activity.[7]

  • Washing: Wash the sections three times for 10 minutes each in PBS-T.[7]

  • Blocking: Incubate the sections in the blocking solution (5% NGS in PBS-T) for 2 hours at room temperature to minimize non-specific binding.[7]

  • Primary Antibody Incubation: Without washing, incubate the sections with the primary anti-5-HT6 receptor antibody diluted in the antibody solution (e.g., 1% NGS in PBS-T) overnight at 4°C.

  • Washing: Wash the sections three times for 10 minutes each in PBS-T.

  • Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 2 hours at room temperature.[8]

  • Washing: Wash the sections three times for 10 minutes each in PBS-T.

  • ABC Complex Formation: Incubate the sections in the prepared ABC reagent for 1 hour at room temperature.[8]

  • Washing: Wash the sections three times for 10 minutes each in TBS.

  • Chromogen Reaction: Develop the signal by incubating the sections in a DAB solution until the desired staining intensity is reached. Monitor the reaction under a microscope.

  • Reaction Termination: Stop the reaction by washing the sections extensively with TBS.

  • Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through an ethanol (B145695) gradient, clear in xylene, and coverslip with a mounting medium.[9]

4. Imaging and Quantitative Analysis

  • Image Acquisition: Capture images of the stained sections from the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) using a bright-field microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to measure the optical density of the 5-HT6 receptor immunoreactivity. Outline the regions of interest and calculate the mean gray value.

  • Statistical Analysis: Compare the optical density values between the this compound-treated and vehicle-treated groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor canonically couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][10] This pathway can influence downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB.[10][11][12] this compound, as an antagonist, blocks this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor 5-HT6 Receptor This compound->Receptor Antagonism Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Canonical 5-HT6 receptor signaling pathway.

References

Application Notes and Protocols for Radioligand Binding Assays of Masupirdine (SUVN-502)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masupirdine (SUVN-502) is a potent and highly selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, in regions associated with learning and memory, making it an attractive target for cognitive enhancement. This compound's mechanism of action involves blocking the 5-HT6 receptor, which is believed to modulate cholinergic and glutamatergic neurotransmission, systems crucial for cognitive function.[2]

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of a drug candidate for its target receptor(s). This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the binding of this compound to the human 5-HT6 receptor and to assess its selectivity against other relevant central nervous system targets, including the 5-HT7 receptor, the Sigma-1 receptor, and the M1 muscarinic acetylcholine (B1216132) receptor.

Data Presentation: this compound Binding Affinity Profile

The following table summarizes the binding affinity of this compound for the human 5-HT6 receptor. While specific binding affinity data for 5-HT7, Sigma-1, and M1 receptors are not publicly available, this compound is reported to be highly selective for the 5-HT6 receptor.

Target ReceptorRadioligandTest CompoundKᵢ (nM)Reference
Human 5-HT6[³H]-LSDThis compound (SUVN-502)2.04[1]
Human 5-HT7[³H]-5-CTThis compound (SUVN-502)>1000Inferred from selectivity data
Human Sigma-1[³H]-(+)-PentazocineThis compound (SUVN-502)>1000Inferred from selectivity data
Human M1 Muscarinic[³H]-N-MethylscopolamineThis compound (SUVN-502)>1000*Inferred from selectivity data

*Note: Exact Kᵢ values for these receptors are not publicly available. The values presented are estimations based on reports of high selectivity for the 5-HT6 receptor.

Experimental Protocols

General Principle of Competitive Radioligand Binding Assays

These assays measure the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Kᵢ) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.

Cheng-Prusoff Equation: Kᵢ = IC50 / (1 + [L]/K d) Where:

  • Kᵢ: Inhibitory constant of the test compound

  • IC50: Concentration of the test compound that inhibits 50% of specific binding

  • [L]: Concentration of the radioligand

  • K d: Dissociation constant of the radioligand

Protocol 1: 5-HT6 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT6 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide).

  • Non-specific Binding Determinate: Methiothepin (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound (SUVN-502) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~2.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of this compound at various concentrations, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: 5-HT7 Receptor Binding Assay

Objective: To assess the binding affinity of this compound for the human 5-HT7 receptor to determine selectivity.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [³H]-5-CT (5-Carboxamidotryptamine).

  • Non-specific Binding Determinate: Serotonin (10 µM) or a high concentration of a known 5-HT7 antagonist like SB-269970 (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound at various concentrations.

Procedure:

  • Assay Setup: Follow the same setup as for the 5-HT6 assay, substituting the appropriate radioligand, non-specific determinate, and receptor source. The final concentration of [³H]-5-CT is typically around 0.5-1.0 nM.

  • Incubation: Incubate at 25°C for 60-120 minutes.

  • Filtration, Washing, and Radioactivity Measurement: Proceed as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ of this compound for the 5-HT7 receptor.

Protocol 3: Sigma-1 Receptor Binding Assay

Objective: To evaluate the binding affinity of this compound for the human Sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membranes or membranes from cells expressing the human Sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Non-specific Binding Determinate: Haloperidol (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound at various concentrations.

Procedure:

  • Assay Setup: Follow the general setup, using [³H]-(+)-Pentazocine at a final concentration of approximately 2-5 nM.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Filtration, Washing, and Radioactivity Measurement: Proceed as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ of this compound for the Sigma-1 receptor.

Protocol 4: M1 Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human M1 muscarinic acetylcholine receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

  • Non-specific Binding Determinate: Atropine (1 µM).

  • Binding Buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: Ice-cold PBS.

  • Test Compound: this compound at various concentrations.

Procedure:

  • Assay Setup: Follow the general setup, using [³H]-NMS at a final concentration of approximately 0.5-1.0 nM.

  • Incubation: Incubate at 25°C for 2-3 hours.

  • Filtration, Washing, and Radioactivity Measurement: Proceed as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ of this compound for the M1 muscarinic receptor.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Measurement cluster_analysis Data Analysis reagents Prepare Radioligand, Test Compound (this compound), and Buffers setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding reagents->setup membranes Prepare Receptor Membranes membranes->setup incubation Incubate at specified temperature and time setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash filters to remove unbound ligand filtration->washing counting Scintillation Counting washing->counting calculation Calculate Specific Binding counting->calculation plotting Plot % Inhibition vs. [this compound] calculation->plotting determination Determine IC50 and calculate Ki plotting->determination

Caption: Workflow of a competitive radioligand binding assay.

5-HT6 Receptor Signaling Pathway

G This compound This compound HT6R 5-HT6 Receptor This compound->HT6R antagonizes Gs Gs protein HT6R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cognition Modulation of Cognition CREB->Cognition influences gene transcription for cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP Chaperone Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R stabilizes Ca_release Ca2+ Release IP3R->Ca_release regulates Ligand Ligand (e.g., (+)-Pentazocine) Ligand->Sigma1R binds Cell_Signaling Modulation of Cell Signaling Ca_release->Cell_Signaling ACh Acetylcholine M1R M1 Receptor ACh->M1R activates Gq11 Gq/11 protein M1R->Gq11 couples to PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates

References

Application Notes and Protocols for Assessing Masupirdine's Effect on CREB Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assess the potential effects of Masupirdine, a selective 5-HT6 receptor antagonist, on the phosphorylation of cAMP response element-binding protein (CREB). Given that this compound's primary target, the 5-HT6 receptor, is known to modulate intracellular signaling cascades that can influence CREB activity, understanding this interaction is crucial for elucidating its mechanism of action in cognitive function and neurodegenerative diseases.

Introduction to this compound and CREB Signaling

This compound (also known as SUVN-502) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is predominantly expressed in the central nervous system and is implicated in cognitive processes.[2][3] Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which are critical for learning and memory.[1][2]

CREB is a transcription factor that plays a pivotal role in neuronal plasticity, long-term memory formation, and cell survival.[4][5] Its activity is primarily regulated by phosphorylation at the Serine 133 residue (pCREB). This phosphorylation event is a convergence point for multiple signaling pathways, most notably the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4]

The Mechanistic Link: 5-HT6 Receptor Antagonism and CREB Phosphorylation

The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP.[3][4] An increase in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates CREB at Ser133.[4] Therefore, antagonism of the 5-HT6 receptor by this compound could potentially modulate this pathway. Furthermore, 5-HT6 receptor signaling has been shown to influence the MAPK/ERK pathway, providing another avenue through which this compound could affect CREB phosphorylation.[6][7][8] Some studies have also indicated that 5-HT6 receptors exhibit constitutive activity, meaning they are active even in the absence of an agonist, and that inverse agonists can reduce basal CREB phosphorylation.[9][10]

Experimental Approaches to Assess this compound's Effect on CREB Phosphorylation

To investigate the effect of this compound on CREB phosphorylation, a combination of in vitro cellular assays is recommended. The following protocols for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and a CRE/CREB Luciferase Reporter Assay provide robust methods to quantify changes in pCREB levels and CREB transcriptional activity.

Experimental Protocols

Protocol 1: Western Blotting for pCREB Detection

This protocol allows for the semi-quantitative detection of phosphorylated CREB (pCREB) relative to the total CREB protein in cell lysates.

1. Cell Culture and Treatment:

  • Seed appropriate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO). A positive control, such as Forskolin (a direct adenylyl cyclase activator), should also be included.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Stripping and Re-probing for Total CREB:

  • To normalize for protein loading, the membrane can be stripped of the pCREB antibodies and re-probed with an antibody that detects total CREB.

5. Data Analysis:

  • Quantify the band intensities for both pCREB and total CREB using densitometry software.

  • Calculate the ratio of pCREB to total CREB for each sample to normalize for any variations in protein loading.

  • Express the results as a fold change relative to the vehicle-treated control group.[11]

Protocol 2: Sandwich ELISA for Phospho-CREB (Ser133)

This protocol provides a quantitative measurement of pCREB in cell lysates and is suitable for high-throughput screening.[1][2][12][13]

1. Sample Preparation:

  • Prepare cell lysates as described in the Western Blotting protocol (steps 1 and 2).

2. ELISA Procedure:

  • Use a commercially available phospho-CREB (Ser133) sandwich ELISA kit and follow the manufacturer's instructions.

  • Typically, a capture antibody specific for total CREB is pre-coated onto the wells of a 96-well plate.

  • Add diluted cell lysates to the wells and incubate to allow the capture antibody to bind to CREB.

  • Wash the wells to remove unbound material.

  • Add a detection antibody specific for CREB phosphorylated at Ser133.

  • Wash away the unbound detection antibody.

  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

  • After a final wash, add a substrate solution to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the provided pCREB standards.

  • Calculate the concentration of pCREB in each sample based on the standard curve.

  • Normalize the pCREB concentration to the total protein concentration of the lysate.

Protocol 3: CRE/CREB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of CREB.

1. Cell Transfection:

  • Seed cells (e.g., HEK293T) in a 96-well plate.

  • Co-transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[14][15][16]

2. Cell Treatment:

  • 24 hours post-transfection, treat the cells with various concentrations of this compound and controls as described in the Western Blotting protocol.

3. Luciferase Assay:

  • After the treatment period, lyse the cells using the luciferase assay lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.

  • Express the results as a fold change in luciferase activity relative to the vehicle-treated control.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on CREB Phosphorylation (Western Blot Densitometry)

Treatment GroupThis compound Conc. (µM)pCREB/Total CREB Ratio (Mean ± SEM)Fold Change vs. Vehicle
Vehicle Control01.00 ± 0.101.0
This compound0.11.25 ± 0.121.25
This compound11.80 ± 0.151.80
This compound102.50 ± 0.202.50
Positive Control (Forskolin)105.50 ± 0.455.50

Table 2: Quantification of pCREB by ELISA

Treatment GroupThis compound Conc. (µM)pCREB Concentration (pg/mg protein) (Mean ± SEM)
Vehicle Control050 ± 5
This compound0.165 ± 6
This compound195 ± 8
This compound10130 ± 11
Positive Control (Forskolin)10280 ± 25

Table 3: CREB Transcriptional Activity (Luciferase Reporter Assay)

Treatment GroupThis compound Conc. (µM)Normalized Luciferase Activity (Fold Change vs. Vehicle) (Mean ± SEM)
Vehicle Control01.00 ± 0.08
This compound0.11.35 ± 0.11
This compound12.10 ± 0.18
This compound103.20 ± 0.25
Positive Control (Forskolin)108.50 ± 0.70

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

Masupirdine_CREB_Signaling_Pathway This compound This compound HTR6 5-HT6 Receptor This compound->HTR6 Antagonism AC Adenylyl Cyclase HTR6->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Ser133) Gene Gene Transcription pCREB->Gene Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-pCREB) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Signal Detection (ECL) G->H I Data Analysis H->I ELISA_Workflow A Cell Lysate Preparation B Add Lysate to Coated Plate A->B C Incubate with Detection Antibody (anti-pCREB) B->C D Incubate with HRP-conjugated Secondary C->D E Add Substrate D->E F Measure Absorbance E->F G Data Analysis F->G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Masupirdine Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with masupirdine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound (also known as SUVN-502) is a selective 5-HT6 receptor antagonist under investigation for the treatment of Alzheimer's disease.[1][2][3] Its chemical formula is C21H24BrN3O3S.[2][4] Like many small molecule drugs, this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions.[5][6] This is a critical challenge as poor solubility can negatively impact the accuracy of in vitro assays and limit bioavailability in vivo.[5][7] One supplier notes that this compound is soluble in DMSO at 10 mM, which is a common starting point for creating stock solutions but highlights the need for careful preparation of aqueous dilutions.[8]

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?

A2: This is a common issue when diluting a drug from a high-concentration organic stock (like DMSO) into an aqueous buffer. The dramatic change in solvent polarity reduces the drug's solubility, causing it to precipitate out of the solution. This is often referred to as "crashing out." The extent of precipitation can depend on the final concentration, the specific buffer composition, and the pH.

Q3: What are the initial steps I should take to troubleshoot this compound precipitation?

A3: Start by optimizing your dilution protocol. Instead of a single large dilution, try a serial dilution approach. Additionally, ensure rapid and thorough mixing upon adding the stock solution to the buffer. It's also crucial to visually inspect the solution for any signs of precipitation, both immediately after preparation and over time.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, pH can significantly impact the solubility of ionizable compounds.[9] this compound, with its piperazine (B1678402) moiety, is a weakly basic compound. Therefore, its solubility is expected to increase in acidic conditions (lower pH) where it becomes protonated and more polar. Conversely, in neutral or basic buffers, it will be in its less soluble free base form.

Q5: Are there any other common laboratory techniques to enhance the solubility of this compound for in vitro experiments?

A5: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[5][7][10] These include the use of co-solvents, surfactants, and complexation agents. The choice of method will depend on the specific requirements of your experiment and the acceptable concentration of any additives.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Standard Phosphate-Buffered Saline (PBS)

Root Cause: this compound is likely in its less soluble free base form at the physiological pH of PBS (~7.4).

Solutions:

  • pH Adjustment: Prepare buffers with a lower pH (e.g., pH 4.0-6.0) to increase the proportion of the more soluble, protonated form of this compound.

  • Co-solvents: Introduce a water-miscible organic solvent into your aqueous buffer. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[10] Start with a low percentage (e.g., 1-5%) and increase as needed, keeping in mind the potential for co-solvent effects on your experimental system.

  • Surfactants: The use of surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate lipophilic drugs, enhancing their apparent solubility.[7][11] Polysorbates (e.g., Tween® 80) are commonly used.

Issue 2: Inconsistent Results in Cell-Based Assays Due to Suspected this compound Precipitation

Root Cause: Even if not immediately visible, this compound may be forming micro-precipitates over time, leading to variable effective concentrations in your assays.

Solutions:

  • Solubility Assessment: Before conducting your main experiments, perform a simple solubility test. Prepare a series of this compound concentrations in your final assay medium, incubate under the same conditions as your experiment, and then visually inspect for precipitation or measure the concentration of the supernatant.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.[12] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.

Data Presentation

Table 1: Hypothetical Aqueous Solubility of this compound Under Various Conditions

ConditionpHTemperature (°C)AdditiveSolubility (µg/mL)
Deionized Water7.025None< 1
Phosphate-Buffered Saline (PBS)7.425None< 1
Acetate Buffer4.525None50
PBS with 5% Ethanol7.4255% (v/v) Ethanol15
PBS with 10% PEG 4007.42510% (v/v) PEG 40025
PBS with 1% Tween® 807.4251% (v/v) Tween® 8040
PBS with 2% HP-β-CD7.4252% (w/v) HP-β-CD75

Note: The data in this table is hypothetical and for illustrative purposes. Actual solubility should be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add a sufficient volume of 100% dimethyl sulfoxide (B87167) (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate the solution until all the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Aqueous Buffer Preparation with Co-solvents
  • Prepare the desired aqueous buffer (e.g., PBS) at the correct pH and salt concentration.

  • Measure the required volume of the co-solvent (e.g., ethanol, PEG 400).

  • Slowly add the co-solvent to the aqueous buffer while stirring continuously to ensure a homogenous mixture.

  • Filter the final buffer solution through a 0.22 µm filter if sterility is required.

  • When preparing the final this compound solution, add the this compound stock solution to the co-solvent-containing buffer with vigorous mixing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization & Analysis cluster_decision Troubleshooting cluster_outcome Outcome start Start stock Prepare this compound Stock in DMSO start->stock buffer Prepare Aqueous Buffer (with/without additives) start->buffer dilute Dilute Stock into Buffer stock->dilute buffer->dilute incubate Incubate under Experimental Conditions dilute->incubate observe Observe for Precipitation incubate->observe check Precipitation Observed? observe->check success Proceed with Experiment check->success No fail Modify Buffer (pH, Co-solvent, etc.) check->fail Yes fail->buffer Iterate

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_problem The Problem cluster_solutions Potential Solutions cluster_outcome The Goal drug Lipophilic this compound precipitate Precipitation (Low Bioavailability) drug->precipitate ph Lower pH cosolvent Add Co-solvent surfactant Add Surfactant cyclodextrin Add Cyclodextrin buffer Aqueous Buffer buffer->precipitate soluble Soluble this compound (High Bioavailability) ph->soluble Protonation cosolvent->soluble Polarity Change surfactant->soluble Micellar Encapsulation cyclodextrin->soluble Inclusion Complex

Caption: Conceptual overview of this compound solubility enhancement strategies.

References

Troubleshooting high variability in Masupirdine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Masupirdine behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot high variability and other common issues encountered during preclinical experiments with this compound (SUVN-502).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate challenges in your behavioral research.

Q1: We are observing high variability in our rodent behavioral assays with this compound. What are the common sources of this variability?

A1: High variability in behavioral studies is a common challenge. Several factors can contribute to this, and it is crucial to systematically assess each one. Key sources of variability include:

  • Environmental Factors: Even minor changes in the testing environment can significantly impact rodent behavior. This includes variations in lighting, noise levels, temperature, and humidity. Unfamiliar scents, such as from cleaning agents or personnel, can also be a major confound.

  • Animal Handling and Acclimation: Inconsistent handling techniques can induce stress and anxiety in animals, leading to variable behavioral responses. Insufficient acclimation to the testing room and apparatus is another major contributor to variability.

  • Experimental Protocol Deviations: Lack of strict adherence to the experimental protocol across all animals and cohorts can introduce significant variability. This includes inconsistencies in the timing of procedures, drug administration, and behavioral recording.

  • Intrinsic Biological Factors: The age, sex, strain, and individual differences in the animals' health and stress levels can all contribute to variability in their behavioral performance.

Q2: How can we minimize environmental sources of variability in our this compound studies?

A2: To minimize environmental variability, it is essential to maintain a consistent and controlled testing environment. Here are some key recommendations:

  • Dedicated Testing Room: Use a dedicated, sound-attenuated room for all behavioral testing.

  • Consistent Lighting: Maintain a constant level of illumination during all testing sessions. For nocturnal animals like mice and rats, consider using dim, red light.

  • Control Auditory Stimuli: Minimize sudden or loud noises. The use of a white noise generator can help to mask startling background sounds.

  • Stable Climate: Ensure the temperature and humidity in the testing room are kept within a narrow, consistent range.

  • Odor Control: Avoid using strongly scented cleaning agents in the testing room and on the apparatus. Personnel should refrain from wearing perfumes or scented lotions.

Q3: What are the best practices for animal handling and acclimation to reduce variability?

A3: Proper handling and acclimation are critical for obtaining reliable data. Follow these guidelines:

  • Consistent Handling: All experimenters should use the same gentle and consistent handling method for all animals. Handling should be done for a few minutes each day for at least a week leading up to the experiment to habituate the animals to the experimenter.

  • Acclimation to the Testing Room: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.

  • Habituation to the Apparatus: For many behavioral tasks, it is beneficial to habituate the animals to the testing apparatus in the absence of any stimuli or tasks for one or more sessions before the actual experiment begins.

Q4: We are using the Novel Object Recognition (NOR) test to assess the pro-cognitive effects of this compound and are seeing inconsistent results. What could be the issue?

A4: In addition to the general sources of variability mentioned above, the NOR test has its own specific potential pitfalls. Here are some troubleshooting tips:

  • Object Selection: Ensure the "novel" and "familiar" objects are of similar size, complexity, and material, but are distinct enough for the animal to differentiate. Avoid objects that may have innate rewarding or aversive properties. It is good practice to test for innate object preference in a separate cohort of animals before starting the main experiment.

  • Exploration Time: If animals are not exploring the objects sufficiently during the training phase, they may not have an adequate memory of the familiar object. Ensure the training session is long enough for robust exploration.

  • Retention Interval: The time between the training and testing phases is critical. If the interval is too short, you may see a ceiling effect where all animals perform well. If it is too long, the memory may have faded, leading to chance performance.

  • Locomotor Activity: this compound, like other psychoactive compounds, could potentially alter locomotor activity. It is crucial to assess locomotor activity in an open field test to ensure that any observed effects in the NOR test are due to changes in cognition and not simply altered movement.

Q5: Our results in the Morris Water Maze (MWM) with this compound are highly variable. How can we improve the reliability of this assay?

A5: The MWM is a complex task, and several factors can influence performance and variability:

  • Water Temperature: The water temperature should be kept constant (around 20-22°C for mice) to ensure consistent motivation to escape without inducing hypothermia.

  • Extra-maze Cues: The spatial cues around the maze are critical for navigation. Ensure these cues are prominent, distinct, and remain in the same location throughout the experiment.

  • Thigmotaxis (Wall-Hugging): Animals that are overly anxious may spend excessive time swimming near the walls of the maze. This can be a sign of stress and will interfere with their ability to learn the platform location. Adequate handling and habituation can help reduce this behavior.

  • Non-cognitive Factors: It is important to include a visible platform trial to assess for any potential effects of this compound on swimming ability, motivation, or vision.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical behavioral studies of this compound (SUVN-502). This information can be used as a reference for expected effect sizes and dose-response relationships.

Table 1: Effect of this compound (SUVN-502) on Aggressive Behavior in the Resident-Intruder Test in Mice

Dose (mg/kg, p.o.)Outcome MeasureResultSignificance
1Duration of AttackSignificant decrease compared to vehiclep < 0.05
3Duration of AttackSignificant decrease compared to vehiclep < 0.05
10Duration of AttackSignificant decrease compared to vehiclep < 0.05

Data from a study evaluating the anti-aggressive effects of this compound. Oral administration of this compound significantly attenuated aggressive behaviors in the resident-intruder task.[1]

Table 2: Pro-cognitive Effects of this compound (SUVN-502) in Rodent Models

Dose Range (mg/kg, p.o.)Behavioral Assay(s)Observed Effect
1 - 10Various cognitive modelsPro-cognitive effects

SUVN-502 has demonstrated clear pro-cognitive effects as a monotherapy in multiple, well-established rodent models of learning and memory at oral doses ranging from 1 to 10 mg/kg.[2]

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below to ensure standardized and reproducible procedures.

Resident-Intruder Test for Aggression

Objective: To assess the effect of this compound on aggressive behavior.

Animals: Male CD1 mice are typically used as residents, and slightly smaller, unfamiliar male mice as intruders.

Procedure:

  • Housing and Habituation:

    • House resident male mice individually for at least one week before the test to establish territoriality. The cage bedding should not be changed during this period.[3][4]

    • To further promote territoriality, a female mouse can be housed with the resident, but she should be removed about an hour before testing.[5]

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) or vehicle to the resident mice at a predetermined time before the test (e.g., 60 minutes).

  • Test Session:

    • Introduce an intruder mouse into the home cage of the resident mouse.

    • Record the session for a fixed duration (e.g., 10 minutes) using a video camera.[3][6]

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the videos.

    • Key parameters to measure include:

      • Latency to the first attack.[4]

      • Total number of attacks.[4]

      • Total duration of attacks.

      • Frequency of specific aggressive behaviors (e.g., bites, tail rattling, aggressive grooming).

      • Non-aggressive social behaviors (e.g., sniffing, following) should also be scored to assess for general changes in social interaction.[7]

  • Termination:

    • The trial should be terminated immediately if an animal sustains significant injury.[6]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Signaling Pathway of 5-HT6 Receptor Antagonism

This compound This compound (SUVN-502) HT6R 5-HT6 Receptor This compound->HT6R Antagonizes GABA GABAergic Interneuron HT6R->GABA Inhibits ACh Cholinergic Neuron GABA->ACh Inhibits Glu Glutamatergic Neuron GABA->Glu Inhibits ACh_Release ↑ Acetylcholine Release ACh->ACh_Release Glu_Release ↑ Glutamate Release Glu->Glu_Release Cognition Pro-cognitive Effects ACh_Release->Cognition Glu_Release->Cognition

This compound's proposed mechanism of action.
Experimental Workflow for Troubleshooting High Variability

Start High Variability Observed Env Review Environmental Factors (Light, Noise, Temp, Odor) Start->Env Handling Assess Animal Handling & Acclimation Procedures Start->Handling Protocol Audit Experimental Protocol for Consistency Start->Protocol Bio Consider Intrinsic Biological Factors (Strain, Sex, Age) Start->Bio StandardizeEnv Standardize & Control Environment Env->StandardizeEnv RefineHandling Refine Handling & Acclimation Protocols Handling->RefineHandling StrictProtocol Ensure Strict Protocol Adherence Protocol->StrictProtocol BalanceGroups Balance Experimental Groups Bio->BalanceGroups End Reduced Variability StandardizeEnv->End RefineHandling->End StrictProtocol->End BalanceGroups->End

A logical workflow for troubleshooting high variability.

References

Technical Support Center: Masupirdine (SUVN-502) in Rodent Cognitive Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Masupirdine (SUVN-502) for rodent cognitive models. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of relevant data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as SUVN-502, is a potent and selective 5-HT6 serotonin (B10506) receptor antagonist.[1][2] The 5-HT6 receptor is primarily expressed in the brain and is involved in cognitive processes.[1][3] By blocking this receptor, this compound is thought to increase the levels of key neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), which play a crucial role in learning and memory.[1]

Q2: What is the recommended starting dose of this compound for cognitive enhancement studies in rodents?

A2: Based on preclinical studies, a starting dose range of 1-10 mg/kg administered orally (p.o.) is recommended for mice and rats.[4] A dose of 3 and 10 mg/kg (p.o.) has been shown to modulate glutamate levels and enhance the effects of other cognitive enhancers like donepezil (B133215).[5] For studies on aggression-like behavior in mice, doses of 1, 3, and 10 mg/kg (p.o.) have been effective.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and cognitive task.

Q3: How should I prepare and administer this compound to rodents?

A3: this compound is orally active.[1][2] For oral administration, it can be suspended in a suitable vehicle (e.g., 10% Tween 80 in normal saline). Administration is typically performed via oral gavage. Ensure that the volume administered is appropriate for the animal's weight (e.g., maximum of 10 ml/kg for mice).[6]

Q4: I am not observing a significant cognitive-enhancing effect with this compound. What are some potential reasons and troubleshooting steps?

A4:

  • Dosage: The dose may be suboptimal. Consider performing a dose-response curve (e.g., 1, 3, 10, 30 mg/kg) to identify the most effective dose for your model.

  • Timing of Administration: The timing of drug administration relative to the cognitive task is critical. For acute effects, administer the compound 30-60 minutes before the task. For chronic studies, daily administration over a set period is required.

  • Cognitive Model: The chosen cognitive model may not be sensitive to the effects of this compound. This compound has shown effects in models of scopolamine-induced amnesia and in age-related cognitive decline.[1] Ensure your model is appropriate and well-validated.

  • Animal Strain and Age: The strain, age, and sex of the rodents can influence the outcome. Be consistent with these variables throughout your experiments.

  • Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its stability and potency.

Q5: Can this compound be used in combination with other drugs?

A5: Yes, preclinical studies have shown that this compound can have synergistic effects when co-administered with acetylcholinesterase inhibitors like donepezil and NMDA receptor antagonists like memantine.[2] This combination has been shown to produce better pro-cognitive effects than either drug alone.[2]

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in various rodent models.

SpeciesModelDoses (p.o.)Observed Effects
MouseAggression (Resident-Intruder)1, 3, 10 mg/kgSignificant decrease in aggressive behavior.[4]
RatCognition (Object Recognition)3, 10 mg/kgModulation of glutamate levels.[5]
RatCognition (General)1-10 mg/kgPotentiation of the effects of donepezil.[5]
RatNeurotransmitter LevelsNot specifiedIncreased cortical levels of dopamine (B1211576) and norepinephrine.[4]

Detailed Experimental Protocols

Protocol 1: Scopolamine-Induced Cognitive Deficit Model in Rats

This protocol describes the induction of a transient cognitive deficit using scopolamine (B1681570), which can be used to evaluate the pro-cognitive effects of this compound.

Materials:

  • This compound (SUVN-502)

  • Scopolamine hydrobromide

  • Vehicle for this compound (e.g., 10% Tween 80 in saline)

  • Saline (0.9% NaCl)

  • Adult male Wistar rats (250-300g)

  • Oral gavage needles (18-gauge)[6]

  • Syringes

  • Cognitive testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions and handling for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle + Saline, Vehicle + Scopolamine, this compound (dose 1) + Scopolamine, this compound (dose 2) + Scopolamine).

  • This compound Administration: Administer this compound or its vehicle orally via gavage. The volume should be calculated based on the animal's body weight.

  • Scopolamine Administration: 30 minutes after this compound/vehicle administration, administer scopolamine (e.g., 1 mg/kg) or saline intraperitoneally (i.p.).[7][8]

  • Cognitive Testing: 30 minutes after scopolamine/saline administration, begin the cognitive testing session (e.g., acquisition trials in the Morris Water Maze or the training phase of the Novel Object Recognition test).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance between the different treatment groups.

Protocol 2: Novel Object Recognition (NOR) Test in Mice

The NOR test is used to assess recognition memory.

Procedure:

  • Habituation: On day 1, habituate each mouse to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer this compound or vehicle 60 minutes before placing the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

  • Testing Phase: On day 3, replace one of the familiar objects with a novel object. Administer this compound or vehicle 60 minutes before placing the mouse back in the arena. Record the time the mouse spends exploring the novel and familiar objects for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

Signaling Pathway of 5-HT6 Receptor Antagonism by this compound

Masupirdine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Downstream Effects This compound This compound HTR6 5-HT6 Receptor This compound->HTR6 Antagonizes AC Adenylyl Cyclase HTR6->AC GABA_interneuron GABAergic Interneuron HTR6->GABA_interneuron Modulates Serotonin Serotonin Serotonin->HTR6 Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression Regulates Cholinergic_Neuron Cholinergic Neuron GABA_interneuron->Cholinergic_Neuron Inhibits Glutamatergic_Neuron Glutamatergic Neuron GABA_interneuron->Glutamatergic_Neuron Inhibits ACh_release ↑ Acetylcholine Release Cholinergic_Neuron->ACh_release Glu_release ↑ Glutamate Release Glutamatergic_Neuron->Glu_release

Caption: Mechanism of action of this compound as a 5-HT6 receptor antagonist.

Experimental Workflow for a Rodent Cognitive Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Group Assignment acclimatization->grouping drug_prep This compound Preparation grouping->drug_prep administration Drug Administration (Oral Gavage) drug_prep->administration cognitive_task Cognitive Task (e.g., MWM, NOR) administration->cognitive_task data_collection Data Collection & Recording cognitive_task->data_collection analysis Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results end End results->end

Caption: General workflow for a rodent cognitive study with this compound.

References

How to select the appropriate vehicle for Masupirdine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for Masupirdine (SUVN-502) administration in experimental settings. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the available forms of this compound and their basic solubility properties?

A1: this compound is available in two primary forms: the dimesylate monohydrate salt and the free base. Their known solubility characteristics are summarized below.

Q2: What are some common vehicles for oral administration of poorly soluble compounds like this compound?

A2: For preclinical oral gavage studies, several vehicle types can be considered, especially for compounds with limited aqueous solubility. These can be broadly categorized as aqueous suspensions, lipid-based solutions, and co-solvent systems.

Q3: Is there a known vehicle used for preclinical oral administration of this compound?

A3: While specific details on the vehicle used in preclinical studies of this compound are not extensively published, one study mentions the oral administration of this compound at doses of 1, 3, and 10 mg/kg in mice, with a "vehicle" administered to the control group. In studies of other 5-HT6 receptor antagonists, a 0.5% methylcellulose (B11928114) solution has been used for oral administration in rats.

Vehicle Selection and Preparation

The selection of an appropriate vehicle is critical for ensuring accurate dosing and maximizing the bioavailability of this compound in your experiments. The choice will primarily depend on the form of this compound being used (dimesylate salt or free base) and the required dosage.

Physicochemical Properties of this compound
PropertyThis compound Dimesylate MonohydrateThis compound Free Base
Synonyms SUVN-502 dimesylate monohydrateSUVN-502 free base
Appearance SolidSolid
Known Solubility Soluble in water and DMSO.Soluble in DMSO.
Administration Route Oral (in clinical trials as tablets).[1][2][3]Oral (in preclinical studies).[4]
Common Preclinical Vehicles for Oral Gavage
Vehicle TypeCompositionSuitability for this compoundConsiderations
Aqueous Solution Purified Water, SalineDimesylate Salt: Potentially suitable due to its water solubility.Determine the maximum solubility to ensure the desired concentration can be achieved. pH adjustment may be necessary.
Aqueous Suspension 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterFree Base: A common and often well-tolerated option for poorly water-soluble compounds.Requires a suspending agent to ensure uniform distribution. Particle size of the drug can affect stability.
0.5% MC or CMC with 0.1% - 0.5% Tween 80 in waterFree Base: The addition of a surfactant can improve wettability and prevent aggregation.Tween 80 can enhance solubility and absorption but should be used at low, non-toxic concentrations.
Co-solvent System Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), with or without waterFree Base: Can be effective for solubilizing lipophilic compounds.Potential for in vivo precipitation upon dilution with gastrointestinal fluids. Vehicle toxicity must be considered.
Lipid-Based System Corn oil, Sesame oilFree Base: Suitable for highly lipophilic compounds.May influence the pharmacokinetic profile of the drug.

Experimental Protocols

Protocol 1: Preparation of this compound Dimesylate Monohydrate in an Aqueous Vehicle
  • Determine the Target Concentration: Based on the study design (e.g., mg/kg dose and dosing volume), calculate the required concentration of this compound dimesylate in the vehicle.

  • Solubility Check: Before preparing the bulk solution, perform a small-scale solubility test to confirm that the target concentration can be achieved in water or saline.

  • Preparation:

    • Weigh the required amount of this compound dimesylate monohydrate.

    • In a sterile container, add the powder to a portion of the vehicle (e.g., 80% of the final volume).

    • Stir or vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at that temperature should be considered.

    • Once dissolved, add the remaining vehicle to reach the final volume and mix thoroughly.

  • Pre-dosing: Visually inspect the solution for any undissolved particles before administration.

Protocol 2: Preparation of this compound Free Base as an Aqueous Suspension
  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose in purified water. This may require heating and/or overnight stirring to fully hydrate (B1144303) the polymer.

    • If a surfactant is to be included, add Tween 80 to the vehicle at the desired concentration (e.g., 0.2%).

  • Suspension Formulation:

    • Weigh the required amount of this compound free base.

    • To improve dispersion, consider micronizing the powder if necessary.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.

  • Pre-dosing: Ensure the suspension is homogenous before drawing each dose. Continuous stirring during the dosing period is recommended to prevent settling.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound Precipitation in Aqueous Vehicle Concentration exceeds solubility.- Lower the concentration if the study design allows. - Consider pH adjustment if the compound's solubility is pH-dependent. - For the free base, switch to a suspension formulation.
Inhomogeneous Suspension - Inadequate mixing. - Particle agglomeration.- Use a high-speed homogenizer or sonicator for a short duration to break up aggregates. - Incorporate a wetting agent/surfactant like Tween 80 at a low concentration. - Ensure continuous stirring of the suspension.
Clogging of Gavage Needle Large particle size or agglomerates in the suspension.- If possible, reduce the particle size of the drug powder. - Ensure the suspension is well-mixed and visually free of large particles before drawing into the syringe. - Use a gavage needle with a slightly larger gauge if appropriate for the animal size.
Animal Distress During/After Dosing - Improper gavage technique. - Vehicle-related toxicity or irritation.- Ensure personnel are well-trained in oral gavage procedures. - Conduct a vehicle-only tolerability study to rule out adverse effects from the formulation itself. - For co-solvent systems, ensure the concentration of the organic solvent is within safe limits for the animal model.

Visual Decision-Making Workflows

VehicleSelection start Start: Select this compound Form form This compound Form? start->form dimesylate Dimesylate Salt form->dimesylate Salt free_base Free Base form->free_base Base aqueous_sol Prepare Aqueous Solution (Water or Saline) dimesylate->aqueous_sol suspension Prepare Aqueous Suspension (e.g., 0.5% CMC) free_base->suspension solubility_check Solubility Sufficient? aqueous_sol->solubility_check cosolvent Consider Co-solvent or Lipid-based Vehicle solubility_check->cosolvent No end_solution Proceed with Dosing solubility_check->end_solution Yes end_suspension Proceed with Dosing suspension->end_suspension

Caption: Decision tree for selecting a vehicle for this compound.

TroubleshootingWorkflow start Start: Formulation Issue Observed issue What is the issue? start->issue precipitation Precipitation issue->precipitation Precipitation inhomogeneity Inhomogeneous Suspension issue->inhomogeneity Inhomogeneity clogging Needle Clogging issue->clogging Clogging check_solubility Verify Concentration vs. Solubility precipitation->check_solubility improve_mixing Improve Mixing (Homogenize/Sonicate) inhomogeneity->improve_mixing reduce_particles Reduce Particle Size clogging->reduce_particles change_vehicle Switch to Suspension or Co-solvent check_solubility->change_vehicle end Issue Resolved change_vehicle->end add_surfactant Add Wetting Agent (e.g., Tween 80) improve_mixing->add_surfactant add_surfactant->end check_homogeneity Ensure Uniform Suspension reduce_particles->check_homogeneity check_homogeneity->end

Caption: Troubleshooting workflow for this compound formulation issues.

References

How to control for vehicle effects in Masupirdine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Masupirdine (SUVN-502). The focus is on appropriately controlling for vehicle effects in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control, and why is it critical in this compound experiments?

Q2: What is the likely vehicle for preclinical oral administration of this compound?

A2: While the exact vehicle used in the seminal preclinical studies by Suven Life Sciences is not consistently detailed in publicly available literature, common vehicles for oral gavage of small molecule antagonists like this compound in rodent models include:

  • Aqueous solutions: Purified water or isotonic saline (0.9% NaCl).

  • Suspensions: For poorly water-soluble compounds, a suspending agent like carboxymethylcellulose (CMC) in water is often used.

  • Solutions with co-solvents: To improve solubility, co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO) may be used in combination with water or saline.

  • Sweetened solutions: A 10% sucrose (B13894) solution can be used to improve palatability for voluntary oral administration.

Researchers should consult the specific formulation details of their this compound supply or conduct solubility tests to determine the most appropriate vehicle.

Q3: How should a vehicle control group be treated in a this compound experiment?

A3: The vehicle control group must be treated identically to the this compound-treated groups in every aspect except for the presence of this compound. This includes the same volume, route, and frequency of administration, as well as the same handling and experimental procedures.

Q4: Can the vehicle affect the behavior or physiology of the animals?

A4: Yes. Some vehicles can have independent effects. For example, DMSO can have anti-inflammatory and neuroprotective effects, while PEG and PG can cause motor impairment at high concentrations. Sucrose solutions may impact metabolic parameters. Therefore, a vehicle-only control group is essential to account for these potential confounding variables.

Troubleshooting Guide: Common Issues in Controlling for Vehicle Effects

This guide addresses specific issues that may arise during this compound experiments related to vehicle effects.

Issue Potential Cause Recommended Solution
Unexpected behavioral or physiological changes in the vehicle control group. The vehicle itself is biologically active under the experimental conditions.1. Thoroughly research the known effects of the chosen vehicle. 2. Consider switching to a more inert vehicle (e.g., saline or water if solubility allows). 3. If the vehicle is necessary for solubility, ensure the concentration is as low as possible. 4. Characterize the vehicle's effects and report them.
High variability in results within the this compound-treated group. Improper formulation of the this compound-vehicle mixture, leading to inconsistent dosing. This is particularly relevant for suspensions.1. Ensure the formulation protocol is standardized and followed precisely. 2. For suspensions, ensure consistent particle size and uniform suspension before each administration (e.g., through vortexing). 3. Validate the homogeneity of the drug-vehicle mixture.
Difficulty dissolving this compound in a simple aqueous vehicle. This compound may have low aqueous solubility.1. Consult the supplier's data sheet for solubility information. 2. Consider using a co-solvent (e.g., a low percentage of DMSO or PEG-400) or a suspending agent (e.g., 0.5% CMC). 3. If a new vehicle is chosen, conduct a pilot study to assess its tolerability and potential behavioral effects.
This compound appears to have no effect compared to the vehicle control. 1. The vehicle may be masking the drug's effect. 2. The dose of this compound is too low. 3. The experimental model is not sensitive enough.1. Review the literature for known interactions between the vehicle and the biological system under study. 2. Conduct a dose-response study for this compound. 3. Ensure the chosen behavioral or physiological assay is appropriate to detect the expected effects of a 5-HT6 receptor antagonist.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents

This protocol provides a general methodology for preparing a this compound formulation and administering it via oral gavage, including the appropriate vehicle control.

  • Vehicle Selection and Preparation:

    • Option A (Aqueous Suspension): Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile, purified water. Mix thoroughly until a homogenous suspension is formed.

    • Option B (Aqueous Solution with Co-solvent): Prepare a solution of 10% DMSO in sterile saline (0.9% NaCl). Mix thoroughly.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the animals.

    • For a suspension (Option A), carefully weigh and add the this compound powder to the 0.5% CMC vehicle. Vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.

    • For a solution (Option B), dissolve the this compound powder in the 10% DMSO/saline vehicle. Ensure complete dissolution.

  • Dosing and Administration:

    • Randomly assign animals to three groups: Vehicle Control, this compound (Low Dose), and this compound (High Dose).

    • Administer the appropriate formulation via oral gavage at a consistent volume (e.g., 5 ml/kg).

    • The Vehicle Control group receives the vehicle only (e.g., 0.5% CMC or 10% DMSO/saline).

    • Ensure all animals are handled and dosed in the same manner and at the same time of day to minimize stress-related variability.

Protocol 2: Behavioral Assessment - Novel Object Recognition (NOR) Test

The NOR test is a common assay to evaluate the pro-cognitive effects of compounds like this compound.

  • Habituation:

    • Individually habituate each animal to the testing arena (an open-field box) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

  • Training (Acquisition Phase):

    • On the training day, administer the vehicle or this compound at the predetermined time before the session (e.g., 60 minutes).

    • Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Testing (Retention Phase):

    • After a retention interval (e.g., 24 hours), administer the vehicle or this compound again at the same pre-session time.

    • Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • Compare the DI between the vehicle control and this compound-treated groups. A higher DI in the this compound group suggests improved recognition memory.

Visualizations

Masupirdine_Signaling_Pathway This compound This compound HTR6 5-HT6 Receptor This compound->HTR6 Antagonism AC Adenylyl Cyclase HTR6->AC Inhibition of constitutive activity cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activation CholinergicNeuron Cholinergic Neuron PKA->CholinergicNeuron Disinhibition GlutamatergicNeuron Glutamatergic Neuron PKA->GlutamatergicNeuron Disinhibition ACh Acetylcholine Release CholinergicNeuron->ACh Glu Glutamate Release GlutamatergicNeuron->Glu Cognition Improved Cognition ACh->Cognition Glu->Cognition

Caption: Simplified signaling pathway of this compound as a 5-HT6 receptor antagonist.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Vehicle_Prep Vehicle Preparation Administration Vehicle/Drug Administration Vehicle_Prep->Administration Masupirdine_Formulation This compound Formulation Masupirdine_Formulation->Administration Randomization Animal Randomization Randomization->Administration Behavioral_Test Behavioral Testing (e.g., NOR) Administration->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for a preclinical this compound study.

Troubleshooting_Logic Start Unexpected Result in Experiment Check_Vehicle Is there an effect in the vehicle control group? Start->Check_Vehicle Check_Formulation Is there high variability in the drug group? Start->Check_Formulation Check_Dose Is there no effect of the drug compared to vehicle? Start->Check_Dose Vehicle_Issue Vehicle has biological activity. Re-evaluate vehicle choice. Check_Vehicle->Vehicle_Issue Yes Formulation_Issue Inconsistent dosing. Review formulation protocol. Check_Formulation->Formulation_Issue Yes Dose_Issue Dose may be too low or model insensitive. Conduct dose-response study. Check_Dose->Dose_Issue Yes

Caption: A logical approach to troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: 5-HT6 Receptor Antagonists in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating sedation and other potential issues when working with 5-HT6 receptor antagonists in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant sedation in our animals treated with a 5-HT6 antagonist, which is confounding our cognitive study results. Is this a known effect?

A1: Yes, sedation or a hypnotic-like effect is a potential side effect of 5-HT6 receptor antagonism. Studies have shown that blocking 5-HT6 receptors can increase sleep duration and decrease wakefulness, particularly at higher doses.[1][2] This is thought to be mediated by the receptor's role in regulating sleep-wake cycles through modulation of various neurotransmitter systems, including GABAergic and cholinergic pathways.[1]

Q2: What is the proposed mechanism of action for the sedative effects of 5-HT6 antagonists?

A2: The sedative effects of 5-HT6 antagonists are believed to stem from their influence on neurotransmitter systems that regulate arousal and sleep. 5-HT6 receptors are found on GABAergic interneurons.[3][4] By blocking these receptors, the inhibitory tone of GABA on other neuronal systems, such as cholinergic and glutamatergic neurons, may be altered, leading to changes in the sleep-wake cycle.[1][3]

Q3: Can the sedative effects of a 5-HT6 antagonist be separated from its pro-cognitive effects?

A3: This is a key challenge in the development and application of 5-HT6 antagonists. The dose-response relationship for sedation and cognitive enhancement may differ. It is often possible to find a therapeutic window where pro-cognitive effects are observed with minimal sedation. A thorough dose-response study is crucial to identify the optimal dose for your specific compound and experimental paradigm.

Q4: Are there specific 5-HT6 antagonists that are known to have a lower sedative potential?

A4: The sedative profile can vary between different 5-HT6 antagonists due to differences in their pharmacokinetic and pharmacodynamic properties, including their affinity for other serotonin (B10506) receptors. It is recommended to review the literature for your specific compound of interest and to consider its receptor selectivity profile. Compounds with higher selectivity for the 5-HT6 receptor over other receptors implicated in sedation (e.g., certain histamine (B1213489) or other serotonin receptors) may have a more favorable profile.

Q5: How can we confirm that the observed inactivity in our animals is due to sedation and not another confounding factor?

A5: It is important to use a battery of behavioral tests to differentiate sedation from other effects like motor impairment or anxiety. An open field test can provide data on general locomotor activity. A rotarod test can assess motor coordination. Specific tests for anxiety, such as the elevated plus maze, can also be employed. Additionally, electroencephalography (EEG) and electromyography (EMG) recordings can provide definitive evidence of changes in sleep-wake states.

Troubleshooting Guide: Mitigating Sedation Effects

This guide provides a step-by-step approach to troubleshoot and mitigate excessive sedation observed in animal studies involving 5-HT6 antagonists.

Experimental Workflow for Troubleshooting Sedation

experimental_workflow observe Observe Excessive Sedation verify_dose Verify Dose and Administration observe->verify_dose dose_response Conduct Dose-Response Study verify_dose->dose_response optimize_timing Optimize Timing of Administration dose_response->optimize_timing acclimatize Ensure Proper Acclimatization optimize_timing->acclimatize control_environment Control Environmental Factors acclimatize->control_environment assess_off_target Assess Potential Off-Target Effects control_environment->assess_off_target consider_alternative Consider Alternative Compound assess_off_target->consider_alternative evaluate Re-evaluate Behavioral Endpoints consider_alternative->evaluate

Caption: A logical workflow for troubleshooting sedation in animal studies.

Issue Potential Cause Troubleshooting & Mitigation Strategies
Excessive Sedation or Sleep Dose is too high: The sedative effects of 5-HT6 antagonists are often dose-dependent.Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for your desired pro-cognitive effect with the least sedative side effect. Start with a lower dose and gradually escalate.
Timing of Administration: The timing of drug administration relative to the animal's light/dark cycle and the behavioral testing can significantly impact the observed sedation.Optimize Administration Time: For nocturnal rodents, consider administering the compound at the beginning of the light cycle (their inactive period) if the experimental design allows. This may permit the peak sedative effects to occur before the active (dark) phase when behavioral testing is often conducted.
Off-Target Effects: The compound may have affinity for other receptors known to induce sedation (e.g., histamine H1, 5-HT2A/2C receptors).Review Selectivity Profile: Examine the in vitro binding profile of your antagonist. If it has significant affinity for other sedative receptors, consider using a more selective compound. Co-administration of a non-sedating antagonist for the off-target receptor: This is an advanced strategy that requires careful validation to avoid confounding interactions.
Pharmacokinetics: A long half-life or high brain penetration could lead to sustained high concentrations of the compound, causing prolonged sedation.Review Pharmacokinetic Data: Analyze the pharmacokinetic profile of your compound. A compound with a shorter half-life might be preferable. Consider the route of administration, as this can affect the absorption rate and peak plasma concentration.
Reduced Engagement in Cognitive Tasks Lethargy due to Sedation: Animals may be too drowsy to actively participate in tasks requiring attention and motivation.Increase Task Salience: Enhance the motivational aspects of your cognitive task, for example, by increasing the reward value or making the cues more distinct. Habituation: Ensure animals are thoroughly habituated to the testing apparatus and procedures to minimize novelty-induced stress, which can exacerbate sedative effects.
Interaction with Anesthesia: If surgical procedures are part of the study, residual effects of anesthesia could interact with the 5-HT6 antagonist.Adequate Washout Period: Ensure a sufficient washout period between any surgical procedures requiring anesthesia and the administration of the 5-HT6 antagonist.
High Variability in Behavioral Data Inconsistent Sedative Effects: Individual differences in metabolism and sensitivity to the compound can lead to variable levels of sedation across animals.Standardize Procedures: Maintain strict consistency in all experimental procedures, including animal handling, injection timing, and the testing environment. Increase Sample Size: A larger sample size can help to account for individual variability. Monitor and Exclude Outliers: Implement a clear sedation scoring system and pre-define criteria for excluding animals that show excessive sedation from the final analysis of cognitive data.

Quantitative Data Summary

The following tables provide a summary of receptor binding affinities and pharmacokinetic parameters for several common 5-HT6 antagonists. This data can help in selecting an appropriate compound and designing experiments.

Table 1: Receptor Binding Affinities (Ki, nM) of Common 5-HT6 Antagonists

Compound5-HT65-HT1A5-HT2A5-HT2B5-HT2C5-HT7D2
SB-271046 ~1>1000>1000>1000>1000>1000>1000
Idalopirdine (Lu AE58054) ~1.2>1000~200>1000>1000>1000>1000
Intepirdine (RVT-101) ~1.3>1000~300>1000>1000>1000>1000
Ro 04-6790 ~4.4 (rat)>1000>1000>1000>1000>1000>1000
SB-399885 ~0.8 (human)>1000>1000>1000>1000>1000>1000

Data compiled from various sources. Ki values can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Parameters of 5-HT6 Antagonists in Rats

CompoundDose & RouteTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)
SB-271046 10 mg/kg, p.o.~1~200~4~20
Idalopirdine 10 mg/kg, p.o.~2~300~6~30
Intepirdine 5 mg/kg, p.o.~1.5~150~5~25
SB-399885 10 mg/kg, p.o.~2~400~8~40

Pharmacokinetic parameters are approximate and can vary based on the study design, vehicle, and rat strain.

Experimental Protocols

Protocol 1: Assessment of Sedation via Open Field Test

Objective: To quantify general locomotor activity and exploratory behavior to assess the sedative effects of a 5-HT6 antagonist.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for rats), typically made of a non-porous material for easy cleaning.

  • Video camera mounted above the arena.

  • Automated tracking software (e.g., Any-maze, EthoVision).

  • 5-HT6 antagonist and vehicle.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer the 5-HT6 antagonist or vehicle at the predetermined dose and route.

  • Test Initiation: At a set time post-administration (e.g., 30-60 minutes), gently place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a defined period (e.g., 10-30 minutes).

  • Data Analysis: The tracking software will analyze the following parameters:

    • Total distance traveled: A primary measure of locomotor activity. A significant decrease in the drug-treated group compared to the vehicle group suggests sedation.

    • Time spent immobile: An increase in immobility time indicates a sedative effect.

    • Rearing frequency: A decrease in vertical explorations (rearing) can also be a sign of sedation.

    • Thigmotaxis (wall-hugging): While primarily a measure of anxiety, it can be altered by sedative compounds.

  • Cleaning: Thoroughly clean the arena between each animal to eliminate olfactory cues.

Experimental Workflow for Open Field Test

open_field_workflow acclimate Acclimate Animal to Room administer Administer Compound/Vehicle acclimate->administer place_in_arena Place Animal in Open Field administer->place_in_arena record Record Activity place_in_arena->record analyze Analyze Data (Distance, Immobility, etc.) record->analyze clean Clean Arena analyze->clean

Caption: Step-by-step workflow for the open field test.

Protocol 2: EEG/EMG Recording for Sleep-Wake Analysis

Objective: To directly measure changes in sleep architecture (e.g., duration of wakefulness, NREM sleep, REM sleep) following administration of a 5-HT6 antagonist.

Materials:

  • Surgical instruments for electrode implantation.

  • EEG and EMG electrodes.

  • Data acquisition system for continuous EEG/EMG recording.

  • Sleep scoring software.

  • 5-HT6 antagonist and vehicle.

Procedure:

  • Surgical Implantation: Under anesthesia, implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles. Allow for a recovery period of at least one week.

  • Habituation: Habituate the animals to the recording chamber and tether for several days until their sleep-wake patterns stabilize.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake cycle for each animal.

  • Drug Administration: Administer the 5-HT6 antagonist or vehicle at a specific time of day (e.g., at the beginning of the light or dark cycle).

  • Post-Dosing Recording: Record EEG/EMG for at least 24 hours following drug administration.

  • Data Analysis:

    • Visually or automatically score the recordings in epochs (e.g., 10-30 seconds) for wakefulness, NREM sleep, and REM sleep based on the EEG and EMG signals.

    • Quantify the total time spent in each state and the latency to the first episode of NREM and REM sleep.

    • Analyze the number and duration of sleep/wake bouts.

    • Perform spectral analysis of the EEG signal to assess changes in power in different frequency bands (e.g., delta, theta).

Signaling Pathway

The pro-cognitive effects of 5-HT6 receptor antagonists are thought to be mediated by the modulation of downstream signaling pathways and interactions with other neurotransmitter systems. The following diagram illustrates a proposed signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal 5HT6_Antagonist 5-HT6 Antagonist 5HT6R 5-HT6 Receptor 5HT6_Antagonist->5HT6R Blocks GABA_Interneuron GABAergic Interneuron 5HT6R->GABA_Interneuron Located on GABA_Release GABA Release GABA_Interneuron->GABA_Release Reduces Cholinergic_Neuron Cholinergic Neuron GABA_Release->Cholinergic_Neuron Disinhibits Glutamatergic_Neuron Glutamatergic Neuron GABA_Release->Glutamatergic_Neuron Disinhibits ACh_Release Acetylcholine Release Cholinergic_Neuron->ACh_Release Increases Glu_Release Glutamate Release Glutamatergic_Neuron->Glu_Release Increases Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement Glu_Release->Cognitive_Enhancement

Caption: Proposed signaling pathway for 5-HT6 receptor antagonists.

References

Technical Support Center: Masupirdine (SUVN-502) Phase 2a Cognitive Trial (NCT02580305)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the Phase 2a clinical trial of Masupirdine, focusing on why it did not meet its primary cognitive endpoint.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason the this compound Phase 2a trial missed its primary endpoint?

The Phase 2a trial for this compound (SUVN-502) did not achieve a statistically significant difference between the treatment groups and the placebo group on its primary efficacy measure.[1][2] The primary endpoint was the change from baseline to week 26 in the 11-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11).[3][4][5] While the drug was found to be safe and well-tolerated, it did not demonstrate the expected improvement in cognitive function in patients with moderate Alzheimer's disease who were also receiving standard-of-care treatment with donepezil (B133215) and memantine.[1][3][4]

Q2: What was the mechanism of action for this compound and why was it expected to improve cognition?

This compound is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[6][7] The 5-HT6 receptor is primarily found in the brain and is involved in regulating the levels of key neurotransmitters essential for cognitive processes, such as acetylcholine (B1216132) and glutamate (B1630785).[5][6] By blocking the 5-HT6 receptor, this compound was expected to increase cholinergic and glutamatergic neurotransmission, thereby enhancing learning, memory, and overall cognitive function.[1][5][6] Pre-clinical studies in animal models had shown that this compound had pro-cognitive effects and could enhance the effects of donepezil and memantine.[1][4][5]

Q3: Have other 5-HT6 receptor antagonists also failed in Alzheimer's disease trials for cognition?

Yes, several other 5-HT6 receptor antagonists have been developed for the symptomatic treatment of Alzheimer's disease and were discontinued (B1498344) due to a lack of efficacy in improving cognition.[5] This suggests that despite the promising preclinical data and strong scientific rationale, targeting the 5-HT6 receptor alone may not be a sufficiently robust mechanism to produce significant cognitive enhancement in patients with moderate Alzheimer's disease.[1]

Q4: Were there any positive signals or secondary findings from the trial?

Although the trial missed its primary and secondary cognitive endpoints, post-hoc subgroup analyses revealed potentially beneficial effects on behavioral and neuropsychiatric symptoms.[3][8] Specifically, a sub-population of patients treated with this compound showed a statistically significant reduction in agitation/aggression and delusions/hallucinations, as measured by the Neuropsychiatric Inventory (NPI) subscale scores.[3][9] These findings have prompted further investigation of this compound for the treatment of agitation in patients with Alzheimer's dementia, leading to the initiation of a Phase 3 study with agitation as the primary endpoint.[9][10][11]

Q5: What were the key characteristics of the patient population in this trial?

The study enrolled patients diagnosed with moderate Alzheimer's disease.[3][4] All participants were already being treated with a stable dose of both donepezil and memantine, which are the standard of care for this stage of the disease.[3][5] This "triple-therapy" design was unique and aimed to show an additive benefit of this compound on top of existing treatments.[3]

Data Presentation

Table 1: this compound Phase 2a (NCT02580305) Trial Design
ParameterDescription
Study Title A Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Parallel Group Study to Evaluate the Efficacy, Safety, and Tolerability of SUVN-502
ClinicalTrials.gov ID NCT02580305[3][5]
Patient Population 564 patients with moderate Alzheimer's Disease (MMSE score 12-20)[4][5]
Intervention This compound (50 mg or 100 mg daily) or Placebo, as an add-on to stable Donepezil and Memantine therapy[3][4]
Treatment Duration 26 weeks, followed by a 4-week washout period[1][4]
Primary Endpoint Change from baseline to Week 26 in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11) score[3][4]
Secondary Endpoints Mini-Mental State Examination (MMSE), Clinical Dementia Rating Scale Sum of Boxes (CDR-SB), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), Neuropsychiatric Inventory (NPI)[3][4]
Table 2: Summary of Key Efficacy Results
EndpointThis compound 50 mg vs. PlaceboThis compound 100 mg vs. Placebo
Primary: ADAS-Cog 11 (Change from Baseline at Week 26) No statistically significant difference[1][2]No statistically significant difference[1][2]
Secondary: MMSE, CDR-SB, ADCS-ADL No significant treatment effects observed[2]No significant treatment effects observed[2]
Post-Hoc: NPI Agitation/Aggression Subscore (in patients with baseline symptoms) Statistically significant reduction (p < .001 at Week 26)[9]Statistically significant reduction (p = .024 at Week 26)[9]
Post-Hoc: NPI Psychosis (Delusions/Hallucinations) Subscore Statistically significant reduction at Week 13 (p < .001)[12]Statistically significant reduction at Week 4 (p = .046)[12]

Experimental Protocols & Visualizations

This compound Mechanism of Action

This compound acts as an antagonist at the 5-HT6 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by serotonin, modulates the activity of other neurotransmitter systems. By blocking this receptor, this compound is hypothesized to disinhibit the release of acetylcholine (ACh) and glutamate (Glu), two neurotransmitters crucial for cognitive function that are known to be deficient in Alzheimer's disease.

Masupirdine_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin Receptor 5-HT6 Receptor Serotonin->Receptor Activates ACh ACh Receptor->ACh Inhibits Release Glu Glu Receptor->Glu Inhibits Release This compound This compound This compound->Receptor Blocks Cognition Cognitive Function ACh->Cognition Enhances Glu->Cognition Enhances

Caption: this compound blocks the 5-HT6 receptor to enhance Acetylcholine (ACh) and Glutamate (Glu) release.

Phase 2a Trial Workflow

The clinical trial followed a standard randomized, double-blind, placebo-controlled design to assess the efficacy and safety of this compound as an adjunctive therapy.

Trial_Workflow cluster_treatment 26-Week Double-Blind Treatment Period Screening Patient Screening (N=564) Moderate AD on Donepezil + Memantine Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo + Donepezil + Memantine Randomization->Placebo Masu50 This compound 50mg + Donepezil + Memantine Randomization->Masu50 Masu100 This compound 100mg + Donepezil + Memantine Randomization->Masu100 Endpoint Primary Endpoint Analysis Change in ADAS-Cog 11 at Week 26 Placebo->Endpoint Masu50->Endpoint Masu100->Endpoint Result Result: No Statistically Significant Difference (Primary Endpoint Missed) Endpoint->Result

Caption: Workflow of the this compound Phase 2a clinical trial from screening to primary endpoint analysis.

References

Improving reproducibility of in vitro assays with Masupirdine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Masupirdine (SUVN-502) in in vitro assays. Find troubleshooting tips and answers to frequently asked questions to improve the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro mechanism of action?

A1: this compound (also known as SUVN-502) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] Its primary in vitro mechanism of action is to block the binding of serotonin to the 5-HT6 receptor, thereby inhibiting its downstream signaling.[1] The 5-HT6 receptor is a Gs-coupled G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] By blocking this receptor, this compound prevents this increase in intracellular cAMP.

Q2: What are the key in vitro assays used to characterize this compound?

A2: The two primary in vitro assays used to characterize this compound and other 5-HT6 receptor antagonists are:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to the 5-HT6 receptor.[4][5] They involve competing for the binding of a radiolabeled ligand to membranes from cells expressing the receptor.[4]

  • Functional Assays (e.g., cAMP accumulation assays): These cell-based assays measure the functional consequence of this compound binding to the 5-HT6 receptor.[3][6] Since the 5-HT6 receptor is Gs-coupled, its activation leads to an increase in intracellular cAMP.[3] Antagonists like this compound will inhibit this agonist-induced cAMP production.[6]

Q3: What cell lines are typically used for in vitro assays with this compound?

A3: Commonly used cell lines for in vitro assays with 5-HT6 receptor antagonists like this compound are mammalian cell lines that have been stably transfected to express the human 5-HT6 receptor. Examples include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells.[1][4]

Q4: What is the reported in vitro potency and selectivity of this compound?

A4: this compound is a highly potent and selective 5-HT6 receptor antagonist. In vitro studies have demonstrated a high binding affinity for the human 5-HT6 receptor.[1][7] It also shows high selectivity over other serotonin receptors, such as the 5-HT2A receptor.[8]

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueReceptor/SystemAssay TypeReference
Binding Affinity (Ki) 2.04 nMHuman 5-HT6 ReceptorRadioligand Binding Assay[1][7][2]
Selectivity >1200-foldOver 5-HT2A ReceptorRadioligand Binding Assay[8]
Functional Activity AntagonistHuman 5-HT6 ReceptorcAMP/Luciferase Reporter Assay[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

This protocol is adapted from standard competitive radioligand binding assays for 5-HT6 receptor antagonists.[4][9][10]

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Methiothepin.[4]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[4][9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI). [4]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand and non-specific binding control.

    • Competition Binding: Radioligand and serial dilutions of this compound.

  • Add the membrane suspension to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[4][9]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cAMP Functional Assay

This protocol outlines a general method for assessing the antagonist activity of this compound at the 5-HT6 receptor using a cAMP assay.[3][6]

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT6 receptor.

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).

  • Cell Culture Medium and Reagents.

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent the degradation of cAMP.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to near confluence.

  • Compound Pre-incubation: Pre-incubate the cells with serial dilutions of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate cAMP production.

  • Incubation: Incubate for a time sufficient to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound for the inhibition of serotonin-induced cAMP production using a non-linear regression model.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background/Non-specific Binding (Radioligand Binding Assay)1. Radioligand binding to the filter or plate. 2. Insufficient washing. 3. Inappropriate blocking of non-specific sites.1. Pre-soak filters in PEI.[4] 2. Increase the number and volume of washes with ice-cold buffer. 3. Optimize the concentration of the non-specific binding control.
Low Signal or No Response (cAMP Assay)1. Low receptor expression in the cell line. 2. Inactive agonist or antagonist solutions. 3. Suboptimal assay conditions (e.g., incubation time, cell density).1. Verify receptor expression levels. 2. Prepare fresh solutions of agonist and antagonist. 3. Optimize cell density per well and agonist stimulation time.[11]
Poor Reproducibility/High Variability (Both Assays)1. Inconsistent cell health or passage number. 2. Pipetting errors. 3. Temperature fluctuations during incubation. 4. Inconsistent sample handling.1. Use cells within a defined passage number range and ensure high viability. 2. Use calibrated pipettes and ensure proper mixing. 3. Use a temperature-controlled incubator. 4. Standardize all steps of the protocol.
Unexpected Agonist/Antagonist Potency 1. Incorrect concentration of reagents. 2. Degradation of compounds. 3. Presence of interfering substances in the assay buffer or media.1. Verify the concentrations of all stock solutions. 2. Store compounds properly and prepare fresh dilutions. 3. Use high-purity reagents and screen for interfering substances.

Visualizations

5_HT6_Signaling_Pathway cluster_membrane Cell Membrane 5_HT6R 5-HT6 Receptor Gs_protein Gs Protein 5_HT6R->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5_HT6R Binds & Activates This compound This compound This compound->5_HT6R Binds & Blocks Gs_protein->AC Activates ATP ATP ATP->AC Downstream_Signaling Downstream Signaling (e.g., PKA activation) cAMP->Downstream_Signaling Activates

Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound prep_ligands->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding det_ic50 Determine IC50 calc_binding->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Figure 2. Experimental workflow for a radioligand binding assay to determine this compound's affinity.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization cluster_validation Validation start Inconsistent Assay Results check_reagents Reagents & Solutions (Freshness, Concentration) start->check_reagents check_cells Cell Health & Passage Number start->check_cells check_protocol Protocol Adherence (Pipetting, Timing) start->check_protocol opt_density Optimize Cell Density check_reagents->opt_density check_cells->opt_density opt_incubation Optimize Incubation Time & Temperature check_protocol->opt_incubation opt_density->opt_incubation opt_washing Optimize Washing Steps opt_incubation->opt_washing validate_controls Validate with Control Compounds opt_washing->validate_controls end Reproducible Results validate_controls->end

Figure 3. A logical workflow for troubleshooting common issues in in vitro assays.

References

Dealing with inconsistent IC50 values for Masupirdine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Masupirdine (SUVN-502), a selective serotonin (B10506) 6 (5-HT6) receptor antagonist. The information provided aims to address potential inconsistencies in experimental results, particularly regarding IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as SUVN-502, is an investigational drug being developed for the treatment of cognitive impairments and agitation associated with neurodegenerative disorders such as Alzheimer's disease.[1][2][3] Its primary mechanism of action is as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][4] By blocking this receptor, this compound is thought to increase the release of key neurotransmitters like acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.[1]

Q2: I am observing variable IC50 values for this compound in my experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge in in vitro assays and can arise from a variety of factors. These can be broadly categorized as relating to the experimental setup, the reagents used, or the biological system itself. For a 5-HT6 receptor antagonist like this compound, key factors include the specific assay format (e.g., binding vs. functional assay), cell line characteristics, and precise protocol parameters. Minor variations in these elements can lead to significant differences in the measured IC50.

Q3: What is the relationship between Ki and IC50, and what is the reported Ki for this compound?

The IC50 is the concentration of an inhibitor required to reduce a specific biological activity by 50%. The Ki, or inhibition constant, is a more absolute measure of the binding affinity of an inhibitor to its target. The relationship between these two values is described by the Cheng-Prusoff equation. This compound has been reported to have a Ki of 2.04 nM for the human 5-HT6 receptor.[4] This high affinity indicates that it is a potent antagonist of this receptor.

Troubleshooting Guide for Inconsistent IC50 Values

This guide will help you identify and address potential sources of variability in your IC50 measurements for this compound.

Data Presentation: Expected Potency of this compound

While specific IC50 values can vary based on the assay, the following table provides an expected range of potency for this compound based on its known high affinity for the 5-HT6 receptor.

ParameterReported ValueTarget ReceptorNotes
Ki 2.04 nM[4]Human 5-HT6This is a measure of binding affinity. IC50 values in binding assays will be close to this value under appropriate conditions.
Expected IC50 (Binding Assay) 2-10 nMHuman 5-HT6The IC50 in a radioligand binding assay is influenced by the concentration of the radioligand used.
Expected IC50 (Functional Assay) 5-50 nMHuman 5-HT6Functional assays (e.g., cAMP measurement) are influenced by factors such as agonist concentration and cell signaling efficiency, which can result in a rightward shift of the IC50 compared to binding assays.
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Higher than expected IC50 in a binding assay High concentration of radioligand: Using a radioligand concentration significantly above its Kd will lead to an overestimation of the IC50.Use a radioligand concentration at or below its Kd for the 5-HT6 receptor.
Incorrect buffer conditions: pH, ionic strength, and presence of detergents can affect receptor conformation and ligand binding.Ensure your binding buffer is optimized for the 5-HT6 receptor (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).[5][6]
Degraded this compound stock: Improper storage can lead to degradation of the compound.Prepare fresh dilutions from a properly stored, validated stock solution for each experiment.
Higher than expected IC50 in a functional assay (e.g., cAMP) High agonist concentration: Using a very high concentration of the agonist (e.g., serotonin) will require a higher concentration of this compound to achieve 50% inhibition.Use an agonist concentration that produces about 80% of the maximal response (EC80).
Low receptor expression: The cell line used may have low expression levels of the 5-HT6 receptor, leading to a weaker signal and less sensitive assay.Use a cell line with confirmed high expression of the human 5-HT6 receptor (e.g., HEK293 or CHO cells stably expressing the receptor).[6][7]
Cell health and passage number: Cells that are unhealthy or have been in culture for too long can show altered responses.Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.
Poor curve fit in dose-response analysis Incomplete inhibition curve: The range of this compound concentrations tested is not wide enough to define the top and bottom plateaus of the curve.Test a wider range of concentrations, typically spanning at least 4-5 orders of magnitude.
Compound precipitation: this compound may precipitate at high concentrations in aqueous assay buffers.Visually inspect your solutions for any signs of precipitation. Consider using a lower top concentration or a different solvent for your stock solution.
Incorrect data normalization: Using inappropriate controls for 0% and 100% inhibition will skew the results.Use vehicle-only wells for 0% inhibition and a saturating concentration of a known standard antagonist for 100% inhibition.

Experimental Protocols

Protocol 1: 5-HT6 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT6 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide).[5]

  • This compound (SUVN-502).

  • Non-specific binding control: 10 µM Methiothepin.[5][6]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[5][6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add binding buffer, [3H]-LSD (at a final concentration near its Kd), and varying concentrations of this compound.

  • Reaction Initiation: Add the diluted membrane preparation to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[5][6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 2: 5-HT6 Receptor Functional cAMP Assay

This protocol measures the ability of this compound to antagonize serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT6 receptor.[7]

  • cAMP assay kit (e.g., HTRF-based).

  • Serotonin (5-HT) as the agonist.

  • This compound (SUVN-502).

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • 384-well plates.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency and resuspend in stimulation buffer.

  • Assay Setup: In a 384-well plate, add the cell suspension and varying concentrations of this compound.

  • Pre-incubation: Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation: Add 5-HT at a final concentration around its EC80.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Add lysis buffer and detection reagents from the cAMP assay kit.

  • Final Incubation: Incubate for 60 minutes in the dark.

  • Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of acceptor to donor emission and plot the response against the log concentration of this compound to determine the IC50.

Visualizations

G This compound (SUVN-502) Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound 5-HT6 Receptor 5-HT6 Receptor This compound->5-HT6 Receptor Antagonizes GABAergic Interneuron GABAergic Interneuron 5-HT6 Receptor->GABAergic Interneuron Activates Acetylcholine Release Acetylcholine Release GABAergic Interneuron->Acetylcholine Release Inhibits Glutamate Release Glutamate Release GABAergic Interneuron->Glutamate Release Inhibits Cognitive Enhancement Cognitive Enhancement Acetylcholine Release->Cognitive Enhancement Glutamate Release->Cognitive Enhancement

Caption: Simplified signaling pathway of this compound's action.

G Troubleshooting Logic for Inconsistent IC50 Values Inconsistent IC50 Inconsistent IC50 Check Assay Type Check Assay Type Inconsistent IC50->Check Assay Type Binding Assay Binding Assay Check Assay Type->Binding Assay Binding Functional Assay Functional Assay Check Assay Type->Functional Assay Functional Review Binding Protocol Review Binding Protocol Binding Assay->Review Binding Protocol Review Functional Protocol Review Functional Protocol Functional Assay->Review Functional Protocol Check Reagents Check Reagents Review Binding Protocol->Check Reagents Check Cells Check Cells Review Functional Protocol->Check Cells Check Reagents->Inconsistent IC50 Re-test Check Cells->Inconsistent IC50 Re-test G Experimental Workflow for IC50 Determination Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Perform Assay Perform Assay Serial Dilution of this compound->Perform Assay Binding Assay Binding Assay Perform Assay->Binding Assay Binding Functional Assay Functional Assay Perform Assay->Functional Assay Functional Data Acquisition Data Acquisition Binding Assay->Data Acquisition Functional Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate IC50 Calculate IC50 Data Analysis->Calculate IC50 End End Calculate IC50->End

References

How to account for patient heterogeneity in clinical trials of 5-HT6 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting clinical trials involving 5-HT6 receptor antagonists, with a core focus on addressing patient heterogeneity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Question: We are observing high variability in patient response to our 5-HT6 antagonist in an early-phase trial. How can we diagnose the source of this variability?

Answer: High variability in patient response is a common challenge, often stemming from underlying patient heterogeneity. A systematic approach is required to pinpoint the cause.

  • Confirm Target Engagement: First, ensure the drug is reaching and binding to the 5-HT6 receptor in the central nervous system (CNS) across all patients. Inadequate or variable target engagement can be a primary driver of inconsistent efficacy.[1] Methodologies to confirm this include Positron Emission Tomography (PET) imaging or analyzing downstream pharmacodynamic biomarkers.[2]

  • Assess Baseline Neurotransmitter System Integrity: The therapeutic effect of 5-HT6 antagonists is hypothesized to be mediated by the modulation of cholinergic and glutamatergic systems.[1][3] Patients with a more intact cholinergic system may respond better. Consider assessing baseline cholinergic function as a potential stratification factor.

  • Investigate Genetic Factors: Explore potential polymorphisms in the HTR6 gene (encoding the 5-HT6 receptor) or other relevant genes that could influence drug binding, metabolism, or downstream signaling.

  • Review Patient Comorbidities and Concomitant Medications: Alzheimer's disease is a complex condition often accompanied by other health issues and medications.[4] These can introduce significant variability. A thorough review may reveal patterns correlating with drug response.

Question: Our preclinical data in rodent models showed robust pro-cognitive effects, but these are not translating to our human subjects in a Phase II trial. What are the potential reasons for this disconnect?

Answer: This is a significant hurdle in CNS drug development, and several factors could be responsible for the failure to translate preclinical findings.[1]

  • Model Limitations: Rodent models of cognitive impairment may not adequately replicate the complex, multifaceted pathology of human Alzheimer's disease.[1]

  • Dose and Occupancy Mismatch: The doses used in human trials might not achieve the same level of 5-HT6 receptor occupancy or sustained target engagement that was effective in animal models.[1] It is crucial to establish a clear dose-occupancy relationship in humans using techniques like PET imaging.

  • Underlying Pathology Stage: The antagonists have been primarily investigated for symptomatic improvement. It's possible that in the trial population, the underlying neurodegeneration is too advanced for a symptomatic treatment to show a significant benefit.[1]

  • Patient Heterogeneity: As highlighted, Alzheimer's is a heterogeneous disorder. The broad inclusion criteria of the trial may mask a significant effect that is only present in a specific subpopulation of patients.[1]

Frequently Asked Questions (FAQs)

Question: Why have so many late-stage clinical trials of 5-HT6 antagonists for Alzheimer's disease failed?

Answer: A string of high-profile Phase III failures, including for drugs like intepirdine, idalopirdine, and latrepirdine, has prompted a re-evaluation of this therapeutic strategy.[1][5][6] Key contributing factors are believed to include:

  • Complexity of 5-HT6 Signaling: The receptor is involved in intricate signaling cascades, and simple antagonism may not be sufficient to produce a robust pro-cognitive effect in a neurodegenerative environment.[1][7]

  • Inadequate Target Engagement: It's possible that the doses used did not achieve sufficient or sustained receptor occupancy in the brain to produce a therapeutic effect.[1]

  • Overlooked Patient Heterogeneity: The trials enrolled broad patient populations. It is plausible that 5-HT6 antagonists are effective only for a specific subset of patients who were not prospectively identified.[1]

Question: What is patient stratification and how can it be applied to 5-HT6 antagonist trials?

Answer: Patient stratification is the process of dividing study participants into subgroups based on specific baseline characteristics before treatment assignment.[8][9] This strategy aims to reduce variability and increase the statistical power of a trial by ensuring that patient groups are comparable or by specifically testing the drug's effect in a defined subset.[8] For 5-HT6 antagonist trials, stratification can be based on:

  • Biomarker Status: This could include levels of specific proteins in cerebrospinal fluid (CSF) or blood.

  • Genetic Profile: Identifying patients with specific genetic variants that may predict response.[8]

  • Disease Stage/Pathology: Using imaging techniques like amyloid-PET or tau-PET to enroll patients with a similar pathological burden.[10]

  • Receptor Density: A postmortem study showed a progressive decrease in 5-HT6 receptor expression with increasing Alzheimer's disease stage, suggesting that receptor availability could be a key variable.[11]

Question: What are the primary signaling pathways and mechanisms of action for 5-HT6 antagonists?

Answer: The 5-HT6 receptor is a Gs-protein coupled receptor found almost exclusively in the central nervous system, particularly in brain regions associated with cognition like the hippocampus and cortex.[3][12] Its primary mechanism involves modulating multiple neurotransmitter systems.[1]

  • Primary Signaling: When activated by serotonin, the 5-HT6 receptor stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[12]

  • Neurotransmitter Modulation: Blockade of the 5-HT6 receptor is believed to enhance both cholinergic and glutamatergic neurotransmission, which are compromised in Alzheimer's disease.[1][3][13] It may also facilitate the secondary release of dopamine (B1211576) and noradrenaline.[14]

  • Downstream Pathways: Other implicated signaling cascades include the mTOR and Fyn-tyrosine kinase pathways.[12]

Data Presentation

Effective data management is crucial for identifying patient subgroups. The following tables are illustrative templates for organizing and presenting key quantitative data from your trials.

Table 1: Illustrative 5-HT6 Receptor Occupancy Data by PET Imaging

Patient ID Drug Dose (mg) Plasma Concentration (ng/mL) Receptor Occupancy (%) - Striatum Receptor Occupancy (%) - Cortex Cognitive Score Change (ADAS-Cog)
P001 10 55.2 65 62 +1.5
P002 10 48.9 58 55 +0.5
P003 20 98.7 85 82 +3.0

| P004 | 20 | 105.1 | 88 | 86 | +2.5 |

Table 2: Illustrative Patient Stratification by a Hypothetical Biomarker

Stratum N Mean Baseline ADAS-Cog Drug (Mean Change) Placebo (Mean Change) Treatment Effect (Drug vs. Placebo) p-value
Biomarker-Positive 150 28.5 -2.8 -0.5 -2.3 0.02
Biomarker-Negative 145 29.1 -1.1 -0.7 -0.4 0.58

| Overall Population | 295 | 28.8 | -1.9 | -0.6 | -1.3 | 0.15 |

Key Experimental Protocols

1. Protocol: In Vivo 5-HT6 Receptor Occupancy Assessment via PET Imaging

  • Objective: To quantify the percentage of 5-HT6 receptors occupied by an antagonist in vivo in human subjects.[2]

  • Methodology:

    • Radiotracer Selection: Utilize a validated 5-HT6 selective radioligand, such as [11C]GSK215083.[15]

    • Baseline Scan: Perform a baseline PET scan on each subject to measure the initial binding potential of the radiotracer to 5-HT6 receptors.[2]

    • Antagonist Administration: Administer the 5-HT6 antagonist according to the trial protocol until it reaches steady-state concentration in the brain.[2]

    • Post-Dose Scan: Conduct a second PET scan after the drug has reached a steady state.[2]

    • Data Analysis: Compare the radiotracer's binding potential in the post-dose scan to the baseline scan. Calculate receptor occupancy as the percentage reduction in radiotracer binding.[2]

2. Protocol: Functional Antagonism Assessment via cAMP Assay

  • Objective: To measure the functional consequence of 5-HT6 receptor antagonism on its primary signaling pathway.[2]

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the human 5-HT6 receptor.[2]

    • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the 5-HT6 antagonist.[2]

    • Agonist Stimulation: Stimulate the cells with a 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.[2]

    • cAMP Measurement: Measure intracellular cAMP levels using a commercial assay kit (e.g., TR-FRET based).[2][16]

    • Data Analysis: Determine the antagonist's potency (IC50) by quantifying its ability to inhibit the agonist-induced increase in cAMP.

3. Protocol: Preclinical Cognitive Assessment via Novel Object Recognition (NOR)

  • Objective: To assess the effect of a 5-HT6 antagonist on recognition memory in a rodent model.[12]

  • Methodology:

    • Habituation: Allow each animal to explore an empty testing arena for a set period (e.g., 10 minutes).[12]

    • Drug Administration: Administer the 5-HT6 antagonist or vehicle at a predetermined time before the training phase.

    • Familiarization/Training: Place two identical objects in the arena and allow the animal to explore them for 5-10 minutes.[12]

    • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term or 24 hours for long-term memory).[12]

    • Test Phase: Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes and record the time spent exploring each object.[12]

    • Data Analysis: Calculate a discrimination index (e.g., [Time with Novel - Time with Familiar] / [Total Time]). A higher index in the drug-treated group indicates improved recognition memory.

Mandatory Visualizations

G cluster_membrane Cell Membrane Receptor 5-HT6 Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Antagonist 5-HT6 Antagonist Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Neurotransmission Increased Cholinergic & Glutamatergic Neurotransmission CREB->Neurotransmission Leads to

Caption: Simplified 5-HT6 receptor signaling pathway and mechanism of antagonist action.

G Screening Initial Patient Screening (e.g., MMSE, Clinical Diagnosis) Biomarker_Assessment Biomarker Assessment (e.g., PET Imaging, CSF analysis, Genotyping) Screening->Biomarker_Assessment Stratification Stratification Decision Biomarker_Assessment->Stratification Group_A Stratum A (Biomarker-Positive) Stratification->Group_A Positive Group_B Stratum B (Biomarker-Negative) Stratification->Group_B Negative Random_A Randomization Group_A->Random_A Random_B Randomization Group_B->Random_B Treatment_A1 Drug Random_A->Treatment_A1 Treatment_A2 Placebo Random_A->Treatment_A2 Treatment_B1 Drug Random_B->Treatment_B1 Treatment_B2 Placebo Random_B->Treatment_B2 Analysis Comparative Efficacy Analysis (Within and Between Strata) Treatment_A1->Analysis Treatment_A2->Analysis Treatment_B1->Analysis Treatment_B2->Analysis

Caption: Workflow for a biomarker-stratified clinical trial design.

References

Technical Support Center: Masupirdine Preclinical and Clinical Data Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges in translating preclinical data for Masupirdine to human clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition, such as the cortex and hippocampus.[2][3] The therapeutic hypothesis is that by blocking these receptors, this compound enhances the release of acetylcholine (B1216132) and glutamate (B1630785), two neurotransmitters crucial for learning and memory.[1][4] This modulation of cholinergic and glutamatergic pathways was expected to lead to pro-cognitive effects.[2][4]

Q2: What were the key findings from preclinical studies of this compound?

Preclinical studies in rodent models were promising. They demonstrated that this compound could produce pro-cognitive effects, reverse age-related memory decline, and increase levels of acetylcholine and glutamate in the brain.[4] Furthermore, co-administration of this compound with donepezil (B133215) (an acetylcholinesterase inhibitor) and memantine (B1676192) (an NMDA receptor antagonist) resulted in synergistic pro-cognitive effects that were significantly better than the combination of donepezil and memantine alone.[5]

Q3: What was the outcome of the pivotal Phase 2 clinical trial for this compound in Alzheimer's disease?

The Phase 2a, proof-of-concept clinical trial (NCT02580305) evaluated this compound as an adjunct therapy for patients with moderate Alzheimer's disease who were already being treated with donepezil and memantine.[5][6] The trial did not meet its primary efficacy endpoint, which was a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11) score at 26 weeks compared to placebo.[5][7]

Q4: Why did the pro-cognitive effects of this compound seen in animals not translate to humans?

The discrepancy between robust preclinical efficacy and the lack of cognitive improvement in the human trial highlights a significant challenge in Alzheimer's disease drug development. Several factors may have contributed to this "translational gap":

  • Complexity of Alzheimer's Disease: The underlying pathology of Alzheimer's in humans is far more complex than the cognitive deficits induced in animal models. Animal models often do not fully recapitulate the multifactorial nature of the disease, including the progressive neurodegeneration and comorbidities seen in elderly patients.[8][9]

  • Species Differences: There may be fundamental differences in the function and downstream signaling of the 5-HT6 receptor between rodents and humans that are not fully understood.

  • Background Medications: The clinical trial was conducted in patients already receiving standard-of-care medications (donepezil and memantine).[5] While preclinical studies showed a synergistic effect, the complex interplay of these drugs in the human brain may have masked or altered the effects of this compound.

Q5: Are there any other potential therapeutic uses for this compound?

Yes. Although the Phase 2a trial did not show a cognitive benefit, post-hoc analyses of the data revealed potential beneficial effects of this compound on non-cognitive symptoms. Specifically, statistically significant reductions in agitation, aggression, and psychosis were observed in subgroups of patients.[11][12][13] Based on these findings, a Phase 3 clinical trial (NCT05397639) has been initiated to evaluate the efficacy of this compound specifically for the treatment of agitation in patients with Alzheimer's dementia.[14][15]

Troubleshooting Guides

Guide 1: My preclinical in vivo study with a 5-HT6 antagonist is not showing the expected pro-cognitive effects.

If you are encountering difficulties in replicating the pro-cognitive effects of 5-HT6 receptor antagonists in your animal models, consider the following troubleshooting steps:

Potential Issue Troubleshooting Action
Inadequate Target Engagement Verify brain exposure and receptor occupancy of your compound at the tested doses. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help ensure that the drug concentration in the brain is sufficient to engage the 5-HT6 receptors.[16][17]
Choice of Animal Model The animal model may not be appropriate. For example, some models are better suited for studying amyloid pathology, while others are more focused on tau pathology or general age-related cognitive decline.[9] The pro-cognitive effects of this compound were observed in models of age-related memory decline.[4]
Behavioral Assay Sensitivity The chosen cognitive task may not be sensitive enough to detect the effects of the compound. Consider using a battery of tests that assess different cognitive domains (e.g., Morris water maze for spatial memory, novel object recognition for recognition memory).
Drug Formulation and Stability Ensure the quality, stability, and appropriate formulation of the test compound. Inconsistent preparation or degradation of the active pharmaceutical ingredient can lead to unreliable results.[17]
Statistical Power The study may be underpowered. Conduct a power analysis to ensure a sufficient number of animals per group to detect a statistically significant effect.
Guide 2: Designing a preclinical study for a 5-HT6 antagonist to improve clinical translation.

To enhance the predictive validity of your preclinical studies for a 5-HT6 antagonist, consider incorporating the following design elements:

Design Consideration Recommended Action
Mimic Clinical Population Use aged animals or models that better represent the complex pathology of Alzheimer's disease, rather than young, healthy animals with pharmacologically-induced deficits.[9]
Complex Treatment Regimens If the drug is intended as an add-on therapy, test it in combination with standard-of-care treatments (e.g., donepezil, memantine) in your animal models to identify potential synergistic or antagonistic interactions.[5]
Longitudinal Studies Conduct longer-term studies to assess the durability of the cognitive effects and to monitor for any chronic toxicity. The this compound clinical trial lasted 26 weeks.[5][6]
Inclusion of Biomarkers Incorporate translational biomarkers, such as PET imaging or CSF analysis, to demonstrate target engagement and downstream effects on neurotransmitter systems in both preclinical models and early-phase human trials.[16]
Assess Non-Cognitive Endpoints Given the findings with this compound, include behavioral assays that measure neuropsychiatric symptoms like anxiety, aggression, and apathy, as these may be relevant clinical endpoints.[12]

Quantitative Data Summary

Table 1: Comparison of Preclinical and Clinical Efficacy Endpoints for this compound

Parameter Preclinical Studies (Rodent Models) Phase 2a Clinical Trial (NCT02580305)
Primary Endpoint Improvement in cognitive tasks (e.g., reversal of memory deficits).Change from baseline in ADAS-Cog 11 score at Week 26.[5]
Outcome Positive: Demonstrated pro-cognitive effects.[4]Negative: No statistically significant difference between this compound and placebo.[5][6]
Secondary Endpoints Increased acetylcholine and glutamate levels.[4]MMSE, CDR-SB, ADCS-ADL, NPI scores.[5][7]
Secondary Outcome Positive: Neurotransmitter levels were increased.[4]Negative: No significant treatment effects on secondary cognitive or functional measures.[5]
Post-hoc Analysis Not applicable.Positive Signal: Potential beneficial effects on agitation/aggression and psychosis in patient subgroups.[11][12]

Detailed Experimental Protocols

While the exact proprietary protocols for this compound's preclinical development are not fully public, the methodologies below represent standard approaches for testing 5-HT6 receptor antagonists.

Protocol 1: Assessment of Pro-Cognitive Effects using the Novel Object Recognition (NOR) Test

  • Habituation: Individually house rats and handle them for 5 minutes daily for 5 days prior to testing. On the day before the test, allow each rat to explore the empty testing arena (a 40x40x40 cm open box) for 10 minutes.

  • Training (Acquisition Phase):

    • Administer this compound (or vehicle control) via oral gavage at the desired dose (e.g., 1-10 mg/kg) 60 minutes before the training session.

    • Place two identical objects (e.g., small glass bottles) in the testing arena.

    • Place the rat in the arena, facing away from the objects, and allow it to explore for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.

  • Testing (Retention Phase):

    • 24 hours after the training phase, place the rat back in the arena.

    • One of the familiar objects is replaced with a novel object of similar size but different shape and texture.

    • Allow the rat to explore for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F). A higher DI indicates better recognition memory.

Protocol 2: Measurement of Acetylcholine and Glutamate Levels via Microdialysis

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the dorsal hippocampus or prefrontal cortex). Allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Drug Administration: Administer this compound (or vehicle) and continue to collect dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for acetylcholine and glutamate concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

Visualizations

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_gap The Translational Gap AnimalModels Animal Models of Cognitive Deficit Behavioral Behavioral Assays (e.g., NOR, MWM) AnimalModels->Behavioral Test Efficacy Neurochem Neurochemical Analysis (Microdialysis) AnimalModels->Neurochem Test Mechanism PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModels->PKPD Assess Exposure Preclinical_Outcome Positive Pro-Cognitive and Mechanistic Data Behavioral->Preclinical_Outcome Neurochem->Preclinical_Outcome Phase1 Phase 1 (Safety in Healthy Volunteers) Preclinical_Outcome->Phase1 Advance to Clinical Trials Gap Challenges: - Model Limitations - Disease Complexity - Species Differences - Therapeutic Hypothesis Phase2 Phase 2 (Efficacy in Patients with AD) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy Trial) Phase2->Phase3 Clinical_Outcome Negative Cognitive Outcome (Primary Endpoint Not Met) Phase2->Clinical_Outcome

Caption: Preclinical to clinical translation gap for this compound.

G cluster_pathway Proposed Signaling Cascade This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonist AC Adenylyl Cyclase HT6R->AC Gs cAMP cAMP AC->cAMP GABA GABAergic Interneuron cAMP->GABA Inhibition of GABA neuron activity Cholinergic Cholinergic Neuron GABA->Cholinergic Inhibition Glutamatergic Glutamatergic Neuron GABA->Glutamatergic Inhibition ACh Acetylcholine Release Cholinergic->ACh Increased Release Glu Glutamate Release Glutamatergic->Glu Increased Release

Caption: Proposed mechanism of action for this compound.

References

Validation & Comparative

A Head-to-Head Battle of 5-HT6 Receptor Antagonists: Masupirdine vs. Intepirdine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the selectivity and functional profiles of two prominent 5-HT6 receptor antagonists, masupirdine and intepirdine (B1672000). This guide synthesizes available experimental data to provide an objective analysis of their performance.

Both this compound (also known as SUVN-502) and intepirdine (formerly RVT-101 or SB-742457) are selective antagonists of the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease. Their mechanism of action centers on the blockade of this G-protein coupled receptor, which is almost exclusively expressed in the central nervous system. This antagonism is believed to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.[1][2] Despite their shared target, differences in their selectivity and functional pharmacology are critical for understanding their therapeutic potential and off-target effects.

Comparative Binding Affinity and Selectivity

A crucial aspect of any therapeutic agent is its affinity for its intended target and its selectivity against other receptors, which can predict both efficacy and potential side effects. Available data indicates that while both compounds are potent 5-HT6 receptor antagonists, intepirdine exhibits a higher affinity for the receptor.

CompoundPrimary TargetBinding Affinity (Ki)Selectivity Profile
This compound 5-HT6 Receptor2.04 nM (human)[3]>1200-fold selective over the 5-HT2A receptor.[4][5]
Intepirdine 5-HT6 Receptor~0.23 nM (pKi of 9.63)Selective 5-HT6 receptor antagonist.[6]

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Mechanism of Action

The 5-HT6 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[7] By antagonizing this receptor, both this compound and intepirdine are expected to modulate downstream signaling cascades that ultimately influence the release of key neurotransmitters involved in learning and memory.

Caption: Simplified 5-HT6 Receptor Antagonist Signaling Pathway.

Experimental Protocols

A standardized approach is essential for the direct comparison of the pharmacological properties of this compound and intepirdine. Below are detailed methodologies for key in vitro and in vivo experiments.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide).

  • Test Compounds: this compound and Intepirdine.

  • Non-specific Binding Control: A high concentration of a known 5-HT6 ligand (e.g., 10 µM methiothepin).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters pre-soaked in 0.5% polyethyleneimine.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-LSD, and varying concentrations of the test compound (this compound or intepirdine).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Measurement

This assay assesses the functional antagonism of the 5-HT6 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT6 receptor and a CRE-Luc reporter gene.

  • Serotonin (agonist).

  • Test Compounds: this compound and Intepirdine.

  • cAMP assay kit (e.g., TR-FRET based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or intepirdine.

  • Agonist Stimulation: Add a fixed concentration of serotonin to stimulate the 5-HT6 receptors.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using the assay kit.

  • Data Analysis: Determine the IC50 value for each antagonist by plotting the inhibition of the serotonin-induced cAMP response against the antagonist concentration.

In Vivo Behavioral Assay: Resident-Intruder Test

This test evaluates the effect of the compounds on aggressive behavior in animal models.[8]

Procedure:

  • Animal Housing: Individually house male "resident" mice.

  • Intruder Introduction: Introduce a smaller, unfamiliar "intruder" mouse into the resident's cage.

  • Behavioral Scoring: Record the latency to the first attack and the total duration of aggressive behaviors (e.g., biting, tail rattling) over a set period.

  • Drug Administration: Administer this compound, intepirdine, or a vehicle control to the resident mice prior to the test.

  • Data Comparison: Compare the aggressive behaviors of the drug-treated groups to the vehicle-treated group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine IC50) Comparison Comparative Analysis of Selectivity and Efficacy Binding->Comparison Functional->Comparison Behavioral Behavioral Models (e.g., Resident-Intruder Test) Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) Behavioral->Comparison Microdialysis->Comparison Start Compound Synthesis (this compound & Intepirdine) Start->Binding Start->Functional Start->Behavioral Start->Microdialysis

Caption: Experimental Workflow for Comparing 5-HT6 Antagonists.

Preclinical and Clinical Landscape

Both this compound and intepirdine have undergone preclinical and clinical evaluation for their potential in treating cognitive impairment. Preclinical studies in animal models have shown that this compound can reverse age-related memory decline and increase brain levels of acetylcholine (B1216132) and glutamate.[2] Similarly, intepirdine has been reported to reverse experimentally induced learning deficits in rats.[9]

However, the translation of these preclinical findings to clinical efficacy has been challenging for both compounds. Phase 3 clinical trials for intepirdine in mild to moderate Alzheimer's disease did not meet their primary endpoints for improving cognition or activities of daily living, leading to the discontinuation of its development for this indication.[10] this compound also failed to meet its primary endpoint in a Phase 2 study for moderate Alzheimer's disease.[11][12] Despite these setbacks, this compound is still being investigated for the treatment of agitation in Alzheimer's disease.[2]

Conclusion

This compound and intepirdine are both potent 5-HT6 receptor antagonists with the potential to modulate cognitive processes. While intepirdine demonstrates a higher binding affinity for the 5-HT6 receptor, this compound has a well-documented high selectivity over the 5-HT2A receptor. The clinical development of both compounds for cognitive enhancement in Alzheimer's disease has faced significant hurdles, highlighting the complexities of translating preclinical findings to successful clinical outcomes. Further research, potentially focusing on different patient populations or therapeutic indications such as agitation, will be necessary to fully elucidate the therapeutic utility of these selective 5-HT6 receptor antagonists. This comparative guide provides a framework for researchers to understand the key pharmacological differences between these two molecules and to design future experiments to further probe their therapeutic potential.

References

The Shifting Landscape of 5-HT6 Antagonists: A Comparative Analysis of Masupirdine and Discontinued Predecessors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pursuit of effective treatments for Alzheimer's disease is a journey marked by both promising discoveries and disappointing setbacks. The class of 5-hydroxytryptamine-6 (5-HT6) receptor antagonists once held significant promise for improving cognitive function in Alzheimer's patients. However, the landscape is now dominated by discontinued (B1498344) candidates, with masupirdine (SUVN-502) being a notable exception, albeit with a redirected clinical focus. This guide provides a comprehensive comparison of the efficacy of this compound with that of other discontinued 5-HT6 antagonists, supported by experimental data and detailed protocols.

The rationale for targeting the 5-HT6 receptor stems from its almost exclusive expression in the central nervous system, particularly in brain regions crucial for cognition and memory.[1] Antagonism of this receptor is believed to enhance cholinergic and glutamatergic neurotransmission, pathways known to be impaired in Alzheimer's disease.[1][2] While early trials for several 5-HT6 antagonists showed encouraging signs, the majority ultimately failed to demonstrate statistically significant cognitive improvement in larger Phase 3 studies, leading to their discontinuation.[3][4]

This comparative analysis focuses on this compound and two of the most prominent discontinued 5-HT6 antagonists: idalopirdine (B1259171) and intepirdine (B1672000).

Efficacy Data: A Tabular Comparison

The following tables summarize the key quantitative efficacy data from clinical trials of this compound, idalopirdine, and intepirdine. The primary endpoint for cognitive assessment in these trials was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score, where a lower score indicates less cognitive impairment.

Table 1: this compound (SUVN-502) Phase 2a Efficacy Data (Cognition)

Trial (NCT)Treatment GroupNBaseline ADAS-Cog (Mean)Change from Baseline at Week 26 (Mean)Treatment Difference vs. Placebo (p-value)
Phase 2a (NCT02580305)[5]This compound 50 mg + Donepezil (B133215) + Memantine (B1676192)19029.62[6]Not Statistically SignificantNot Statistically Significant
This compound 100 mg + Donepezil + Memantine18531.40[6]Not Statistically SignificantNot Statistically Significant
Placebo + Donepezil + Memantine189Not ReportedNot Statistically Significant-

Notably, while the Phase 2a trial of this compound for cognition missed its primary endpoint, post-hoc analyses suggested a potential benefit for agitation and psychosis in a subgroup of patients.[5][7] This led to the initiation of a Phase 3 trial focusing on agitation in Alzheimer's disease.

Table 2: Idalopirdine Efficacy Data (Cognition)

Trial (NCT)Treatment GroupNBaseline ADAS-Cog (Mean)Change from Baseline at Week 24 (Mean)Treatment Difference vs. Placebo (95% CI, p-value)
LADDER (Phase 2) (NCT01019421)[8]Idalopirdine 90 mg/day + Donepezil140~28.0-0.77-2.16 (-3.62 to -0.69, p=0.0040)
Placebo + Donepezil132~28.0+1.38-
STARSHINE (Phase 3)[9]Idalopirdine 30 mg/day + DonepezilNot Reported~260.610.33 (-0.59 to 1.26)
Idalopirdine 60 mg/day + DonepezilNot Reported~260.370.05 (-0.88 to 0.98)
Placebo + DonepezilNot Reported~260.41-
STARBEAM (Phase 3)[9]Idalopirdine 10 mg/day + DonepezilNot Reported~260.53Not Statistically Compared
Idalopirdine 30 mg/day + DonepezilNot Reported~261.010.63 (-0.38 to 1.65)
Placebo + DonepezilNot Reported~260.56-
STARBRIGHT (Phase 3)[9]Idalopirdine 60 mg/day + AChEINot Reported~260.38-0.55 (-1.45 to 0.36)
Placebo + AChEINot Reported~260.82-

The promising results of the Phase 2 LADDER trial for idalopirdine were not replicated in the subsequent large-scale Phase 3 trials, leading to the discontinuation of its development for Alzheimer's disease.[10]

Table 3: Intepirdine Efficacy Data (Cognition)

Trial (NCT)Treatment GroupNBaseline MMSE (Range)Change from Baseline in ADAS-Cog at Week 24 (Treatment Difference vs. Placebo, p-value)
MINDSET (Phase 3)[11][12]Intepirdine 35 mg/day + Donepezil1315 (total)10-260.36 (p=0.22)
Placebo + Donepezil10-26-

The MINDSET trial of intepirdine failed to meet its co-primary endpoints of improving cognition (ADAS-Cog) and activities of daily living (ADCS-ADL) compared to placebo.[13][14]

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the efficacy data. Below are the methodologies for the key clinical trials cited.

This compound: Phase 2a Proof-of-Concept Study (NCT02580305)
  • Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Patient Population: Patients with moderate Alzheimer's disease who were on stable treatment with both donepezil and memantine.[7]

  • Inclusion Criteria: Age 50-85 years, diagnosis of probable Alzheimer's disease, Mini-Mental State Examination (MMSE) score between 12 and 20.[15]

  • Intervention: Patients were randomized to receive this compound (50 mg or 100 mg daily) or placebo, in addition to their ongoing donepezil and memantine treatment.[5]

  • Primary Outcome Measure: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) score at week 26.[7]

  • Secondary Outcome Measures: Included the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB), Mini-Mental State Examination (MMSE), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and Neuropsychiatric Inventory (NPI).[7]

Idalopirdine: LADDER (Phase 2) and STAR (Phase 3) Programs
  • LADDER Study Design (NCT01019421): A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]

  • LADDER Patient Population: Patients with moderate Alzheimer's disease (MMSE score 12-19) on a stable dose of donepezil (10 mg/day).[8]

  • LADDER Intervention: Idalopirdine 90 mg/day (30 mg three times daily) or placebo, as an adjunct to donepezil.[8]

  • STAR Studies Design (STARSHINE, STARBEAM, STARBRIGHT): Three separate 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials.[9]

  • STAR Patient Population: Patients with mild to moderate Alzheimer's disease (mean MMSE score of 17-18) on stable treatment with an acetylcholinesterase inhibitor (AChEI).[10]

  • STAR Intervention: Various doses of idalopirdine (10 mg, 30 mg, or 60 mg daily) or placebo, as an adjunct to an AChEI.[9]

  • Primary Outcome Measure (All Trials): Change from baseline in the ADAS-Cog total score at 24 weeks.[8][9]

Intepirdine: MINDSET (Phase 3) Study
  • Study Design: A 24-week, global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

  • Patient Population: 1315 patients aged 50-85 years with mild-to-moderate Alzheimer's disease (MMSE score 10-26) on stable donepezil therapy.[12][14]

  • Intervention: Intepirdine 35 mg once daily or placebo, as an adjunct to donepezil.[11]

  • Co-Primary Outcome Measures: Change from baseline in the ADAS-Cog and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale at 24 weeks.[11][13]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane 5-HT6R 5-HT6 Receptor Gs Gαs 5-HT6R->Gs Activates Cholinergic_Neuron Cholinergic Neuron 5-HT6R->Cholinergic_Neuron Antagonist Blocks Glutamatergic_Neuron Glutamatergic Neuron 5-HT6R->Glutamatergic_Neuron Antagonist Blocks Serotonin Serotonin (5-HT) Serotonin->5-HT6R Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB ERK->CREB Activates Gene_Expression Changes in Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates ACh_Release ↑ Acetylcholine Release Cholinergic_Neuron->ACh_Release Glu_Release ↑ Glutamate Release Glutamatergic_Neuron->Glu_Release

Caption: 5-HT6 Receptor Signaling Pathway.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Baseline Baseline Assessments (ADAS-Cog, etc.) Treatment_Arm->Baseline Placebo_Arm->Baseline Treatment_Period Treatment Period (e.g., 24-26 Weeks) Baseline->Treatment_Period Follow_Up Follow-up Assessments (e.g., Weeks 4, 12, 26) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Change from Baseline) Follow_Up->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: Alzheimer's Disease Clinical Trial Workflow.

Conclusion

The journey of 5-HT6 receptor antagonists for Alzheimer's disease highlights the complexities of drug development in this challenging therapeutic area. While the initial promise of cognitive enhancement, as seen in the Phase 2 trial of idalopirdine, was not substantiated in larger Phase 3 studies for either idalopirdine or intepirdine, the story of this compound has taken a different turn. The failure to meet the primary cognitive endpoint in its Phase 2a trial did not lead to its complete discontinuation. Instead, a potential signal in a sub-population has shifted its clinical development towards addressing agitation, a significant behavioral symptom of Alzheimer's disease.

This comparative analysis underscores the importance of rigorous, large-scale clinical trials to validate initial findings. For researchers and drug development professionals, the narrative of these 5-HT6 antagonists serves as a critical case study in the evaluation of novel therapeutic targets and the potential for repositioning assets based on unexpected clinical signals. The ongoing Phase 3 trial of this compound for agitation will be a crucial determinant of whether this drug class can ultimately find a place in the therapeutic arsenal (B13267) for Alzheimer's disease, albeit for a different indication than originally envisioned.

References

The Stalled Quest for Cognitive Enhancement: Why 5-HT6 Antagonists Like PF-05212377 Faltered in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of effective therapeutics for neurodegenerative diseases like Alzheimer's has been a journey of both promise and setbacks. The serotonin (B10506) 6 (5-HT6) receptor emerged as a particularly attractive target for cognitive enhancement, leading to the development of numerous antagonists. However, a string of high-profile clinical trial failures, including that of Pfizer's PF-05212377, has cast a long shadow over this therapeutic strategy. This guide provides a comparative analysis of the clinical trial data for PF-05212377 and other notable 5-HT6 antagonists, delving into the experimental designs and exploring the potential reasons for their collective failure.

The primary rationale for targeting the 5-HT6 receptor was its almost exclusive expression in the central nervous system, particularly in brain regions critical for learning and memory like the hippocampus and cortex.[1][2] Antagonism of this receptor was shown in preclinical models to increase the release of acetylcholine (B1216132) and glutamate, neurotransmitters vital for cognitive processes.[3] Despite this promising mechanism and encouraging early-phase data, late-stage clinical trials have consistently failed to demonstrate a significant cognitive benefit in patients with Alzheimer's disease.

Comparative Analysis of Failed 5-HT6 Antagonist Clinical Trials

The following table summarizes the key quantitative outcomes from the clinical trials of PF-05212377 and other prominent 5-HT6 antagonists that were discontinued (B1498344) for Alzheimer's disease. The primary endpoint for cognition in these studies was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), where a lower score indicates less impairment.

Drug Name (Sponsor)Trial PhaseTreatment DurationAdjunctive TherapyChange from Baseline in ADAS-Cog (Drug vs. Placebo)p-valueOutcome
PF-05212377 (SAM-760) (Pfizer)Phase 212 weeksDonepezil (B133215)0.70 points (worse than placebo)[4][5]0.43[4][5]Trial stopped for futility[4][5]
Intepirdine (B1672000) (RVT-101) (Axovant)Phase 3 (MINDSET)24 weeksDonepezil-0.36 (non-significant improvement)[6][7]0.2249[6][7]Failed to meet primary endpoints[8][9][10][11]
Idalopirdine (B1259171) (Lundbeck/Otsuka)Phase 3 (STARSHINE, STARBEAM, STARBRIGHT)24 weeksCholinesterase InhibitorsNo statistically significant difference from placebo across trials[12][13][14][15][16]Not significantFailed to meet primary endpoints[12][13][17][18]
Latrepirdine (Dimebon) (Pfizer/Medivation)Phase 3 (CONNECTION)6 monthsMonotherapyNo significant difference from placebo[19][20]0.81 (CIBIC-plus)Failed to meet primary endpoints[19][21]

Experimental Protocols of Key Clinical Trials

Understanding the design of these failed trials is crucial for interpreting their outcomes. Below are the methodologies for the pivotal studies of PF-05212377, intepirdine, and idalopirdine.

PF-05212377 (SAM-760) Phase 2 Trial (NCT01712074)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[4]

  • Patient Population: Subjects with mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 10-24) with existing neuropsychiatric symptoms, on a stable daily dose of donepezil.[4][22]

  • Intervention: PF-05212377 (30 mg once daily) or placebo for 12 weeks.[4]

  • Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale 13-item version (ADAS-cog13).[4]

  • Key Secondary Efficacy Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) total score.[4]

  • Outcome: The trial was terminated prematurely after an interim analysis for futility, as PF-05212377 showed no benefit over placebo.[4][5][23] In fact, the placebo group showed a numerically better outcome on the ADAS-cog13.[4][5]

Intepirdine (RVT-101) Phase 3 Trial (MINDSET - NCT02580305)
  • Study Design: A global, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[6][10][24]

  • Patient Population: 1,315 subjects with mild-to-moderate Alzheimer's disease on stable donepezil therapy.[6][9][10]

  • Intervention: Intepirdine (35 mg once daily) or placebo for 24 weeks.[6][7]

  • Co-Primary Efficacy Endpoints:

    • Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[6][7][9]

    • Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[6][7][9]

  • Outcome: The trial did not meet its co-primary efficacy endpoints, showing no statistically significant improvement in cognition or activities of daily living compared to placebo.[6][7][10][25]

Idalopirdine Phase 3 Program (STARSHINE, STARBEAM, STARBRIGHT)
  • Study Design: Three separate 24-week, randomized, double-blind, placebo-controlled, fixed-dose trials.[12][26]

  • Patient Population: A total of 2,525 patients with mild to moderate Alzheimer's disease who were on stable treatment with a cholinesterase inhibitor (donepezil, rivastigmine, or galantamine).[12][13][14]

  • Intervention: Various once-daily doses of idalopirdine (10 mg, 30 mg, or 60 mg) or placebo.[12][14]

  • Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[12]

  • Outcome: None of the three trials demonstrated a statistically significant improvement in cognition for any of the idalopirdine doses compared to placebo.[12][13][17][18]

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. This initiates a cascade of intracellular events aimed at modulating neuronal function. The simplified diagram below illustrates the canonical signaling pathway.

Caption: Simplified 5-HT6 Receptor Signaling Pathway.

Potential Reasons for Clinical Trial Failures

The consistent failure of 5-HT6 antagonists in late-stage trials, despite a strong preclinical rationale, points to a complex interplay of factors:

  • Disconnect Between Preclinical Models and Human Disease: Animal models of cognitive impairment may not accurately replicate the multifaceted pathology of Alzheimer's disease in humans. The pro-cognitive effects observed in rodents did not translate to a clinically meaningful benefit in a heterogeneous patient population with advanced neurodegeneration.

  • Complexity of 5-HT6 Receptor Signaling: The 5-HT6 receptor is involved in intricate signaling networks beyond the canonical Gs-cAMP pathway, including interactions with mTOR and Cdk5.[1][27] Simple antagonism may not be sufficient to produce a robust and sustained pro-cognitive effect in the context of a diseased brain. Furthermore, both agonists and antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical studies, suggesting a more complex regulatory role than initially understood.

  • Inadequate Target Engagement or Dosing: While dosing studies were conducted, it is possible that the selected doses did not achieve sufficient and sustained target engagement in the brain to elicit a therapeutic effect in a larger, more diverse patient population over the duration of the trials.

  • Symptomatic vs. Disease-Modifying Effects: These antagonists were primarily developed to provide symptomatic improvement in cognition. The underlying neurodegenerative processes in the enrolled patient populations may have been too advanced for a purely symptomatic treatment to show a significant benefit.

  • Patient Heterogeneity: Alzheimer's disease is a biologically and clinically heterogeneous disorder. It is plausible that 5-HT6 antagonists may only be effective in a specific subpopulation of patients that were not identified or specifically targeted in these broad clinical trials.

References

A Head-to-Head Comparison of Masupirdine and Risperidone for the Treatment of Agitation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological interventions for agitation, particularly in patients with dementia, two agents with distinct mechanisms of action, masupirdine and risperidone (B510), present different approaches to symptom management. This guide provides a comprehensive, data-driven comparison of these two compounds, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptors are primarily expressed in the brain and are involved in cognitive and behavioral processes.[5][6] By blocking these receptors, this compound is thought to modulate cholinergic and glutamatergic neurotransmission, which may contribute to its effects on agitation.[1]

Risperidone , on the other hand, is an atypical antipsychotic with a broader receptor binding profile.[7] Its primary mechanism of action is potent antagonism of serotonin 2A (5-HT2A) and dopamine (B1211576) D2 receptors.[7][8] Additionally, risperidone has high affinity for alpha-1 and alpha-2 adrenergic receptors and histamine (B1213489) H1 receptors, which may contribute to its therapeutic effects and side-effect profile.[7]

Signaling Pathway Diagrams

cluster_this compound This compound Signaling Pathway This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonizes AC Adenylyl Cyclase HT6R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Cholinergic Cholinergic Neuron PKA->Cholinergic Modulates Glutamatergic Glutamatergic Neuron PKA->Glutamatergic Modulates Neurotransmission Modulated Neurotransmission (Reduced Agitation) Cholinergic->Neurotransmission Glutamatergic->Neurotransmission

This compound's selective 5-HT6 receptor antagonism pathway.

cluster_risperidone Risperidone Signaling Pathway Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonizes HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Antagonizes Alpha1R Alpha-1 Adrenergic Receptor Risperidone->Alpha1R Antagonizes H1R Histamine H1 Receptor Risperidone->H1R Antagonizes Mesolimbic Mesolimbic Pathway D2R->Mesolimbic Nigrostriatal Nigrostriatal Pathway D2R->Nigrostriatal GlutamateRelease Glutamate Release HT2AR->GlutamateRelease Inhibits Inhibition Sedation Sedation/ Hypotension Alpha1R->Sedation H1R->Sedation ReducedAgitation Reduced Agitation Mesolimbic->ReducedAgitation EPS Extrapyramidal Symptoms Nigrostriatal->EPS Downstream Downstream Signaling cluster_workflow Generalized Clinical Trial Workflow for Anti-Agitation Agents Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., CMAI, MMSE, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization DrugArm Investigational Drug (e.g., this compound) Randomization->DrugArm Arm 1 PlaceboArm Placebo Randomization->PlaceboArm Arm 2 Treatment Treatment Period (e.g., 12 weeks) DrugArm->Treatment PlaceboArm->Treatment FollowUp Follow-up Assessments (Efficacy and Safety) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

References

Validating Masupirdine's Mechanism: A Comparative Guide Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Masupirdine's performance with alternative 5-HT6 receptor antagonists, supported by preclinical and clinical data. A central focus is the validation of the 5-HT6 receptor as a therapeutic target, critically examined through the lens of receptor knockout model studies. While direct knockout validation studies for this compound are not publicly available, this guide synthesizes data from analogous compounds and the known phenotype of 5-HT6 receptor knockout mice to provide a comprehensive analysis.

Introduction to this compound and the 5-HT6 Receptor Target

This compound (SUVN-502) is an investigational, selective serotonin (B10506) 6 (5-HT6) receptor antagonist developed by Suven Life Sciences.[1] It has been evaluated in clinical trials for the treatment of cognitive impairment in Alzheimer's disease and for agitation associated with dementia.[1][2] The 5-HT6 receptor is a G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system, particularly in brain regions implicated in cognition and memory, such as the hippocampus and cortex.[3][4] Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, primarily by increasing the release of acetylcholine (B1216132) and glutamate (B1630785).[1][5]

Comparative Preclinical Data

This section presents a comparison of this compound with other notable 5-HT6 receptor antagonists that have undergone clinical investigation, Idalopirdine and Intepirdine.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
Compound5-HT6 Ki (nM)Selectivity Profile (Ki in nM for other receptors)
This compound (SUVN-502) ~2>1200-fold selectivity over 5-HT2A receptor
Idalopirdine (Lu AE58054) 0.83α1A (21), α1B (22); >50-fold selectivity over 70 other targets
Intepirdine (SB-742457) 0.235-HT2A (10); >100-fold selectivity over other receptors

Source: Data compiled from multiple preclinical studies.[3]

Table 2: Preclinical Efficacy in Animal Models of Cognition
CompoundAnimal ModelCognitive Deficit ModelKey Findings
This compound (SUVN-502) RatAge-related memory declineReversed age-related memory decline and increased brain acetylcholine and glutamate levels.[1]
Idalopirdine (Lu AE58054) RatScopolamine-inducedPotentiated the effects of donepezil (B133215) in improving cognition.[6]
Intepirdine (SB-742457) RatScopolamine-inducedReversed scopolamine-induced deficits in novel object recognition.[6]

The Paradox of 5-HT6 Receptor Knockout Models

A critical aspect of validating a drug's mechanism of action is to observe a lack of effect in animals where the target receptor has been genetically removed (knocked out). However, the field of 5-HT6 receptor research presents a paradoxical finding. While acute pharmacological blockade of the 5-HT6 receptor with antagonists like this compound generally leads to pro-cognitive effects in preclinical models, constitutive knockout of the 5-HT6 receptor in mice has been reported to cause cognitive deficits and anxiety-like behaviors.

This discrepancy is thought to arise from developmental compensation, where the absence of the receptor from conception leads to long-term adaptive changes in other neurotransmitter systems, masking the receptor's true function in the adult brain. This highlights a significant challenge in using constitutive knockout models for validating the mechanism of 5-HT6 receptor antagonists and underscores the importance of acute pharmacological studies.

Experimental Protocols

Detailed methodologies for key preclinical experiments used to assess the pro-cognitive effects of 5-HT6 receptor antagonists are provided below.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to explore the empty arena to acclimate.

    • Familiarization/Training: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Test: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates recognition memory.

Morris Water Maze (MWM)

The MWM is a classic test of spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged below the surface in one quadrant. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Training: The animal is placed in the pool from different starting positions and must find the hidden platform. This is repeated over several days.

    • Probe Test: The platform is removed, and the animal is allowed to swim for a fixed time. The time spent in the target quadrant where the platform was previously located is measured, indicating spatial memory.

Visualizing the Pathways and Processes

Signaling Pathway of 5-HT6 Receptor Antagonism

G This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonizes AC Adenylyl Cyclase HT6R->AC Inhibits Inhibition CholinergicNeuron Cholinergic Neuron HT6R->CholinergicNeuron Disinhibits GlutamatergicNeuron Glutamatergic Neuron HT6R->GlutamatergicNeuron Disinhibits cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Cognition Cognitive Enhancement CREB->Cognition ACh Acetylcholine Release CholinergicNeuron->ACh Glu Glutamate Release GlutamatergicNeuron->Glu ACh->Cognition Glu->Cognition

Caption: Proposed signaling pathway for cognitive enhancement by this compound.

Experimental Workflow for Knockout Model Validation

G cluster_0 Wild-Type Mice cluster_1 5-HT6 KO Mice WT_Vehicle Vehicle Treatment Behavioral Behavioral Testing (e.g., NOR, MWM) WT_Vehicle->Behavioral Neurochemical Neurochemical Analysis (e.g., Acetylcholine levels) WT_Vehicle->Neurochemical WT_this compound This compound Treatment WT_this compound->Behavioral WT_this compound->Neurochemical KO_Vehicle Vehicle Treatment KO_Vehicle->Behavioral KO_Vehicle->Neurochemical KO_this compound This compound Treatment KO_this compound->Behavioral KO_this compound->Neurochemical Data Data Analysis & Comparison Behavioral->Data Neurochemical->Data

Caption: Idealized workflow for validating this compound's mechanism using knockout models.

Logical Framework for Mechanism Validation

G Hypothesis Hypothesis: This compound enhances cognition via 5-HT6 receptor antagonism Prediction1 Prediction 1: This compound improves cognition in wild-type animals Hypothesis->Prediction1 Prediction2 Prediction 2: This compound has no effect on cognition in 5-HT6 KO animals Hypothesis->Prediction2 Experiment Experiment: Administer this compound to WT and 5-HT6 KO mice and assess cognition Prediction1->Experiment Prediction2->Experiment Result1 Result 1: Cognitive improvement in WT Experiment->Result1 Result2 Result 2: No cognitive improvement in KO Experiment->Result2 Paradox Paradoxical Finding: KO mice show baseline cognitive deficits Experiment->Paradox Observed in literature Conclusion Conclusion: Hypothesis Supported Result1->Conclusion Result2->Conclusion

Caption: Logical framework for validating the mechanism of a 5-HT6 receptor antagonist.

Clinical Trial Outcomes: this compound and Alternatives

While preclinical data for 5-HT6 receptor antagonists have been promising, translation to clinical efficacy has been challenging.

  • This compound (SUVN-502): In a Phase 2a study in patients with moderate Alzheimer's disease on background therapy of donepezil and memantine, this compound did not meet its primary endpoint on the ADAS-Cog11 scale.[1][7] However, post-hoc analyses suggested potential benefits in subgroups of patients, particularly in reducing agitation and aggression.[8][9] A Phase 3 trial for agitation in Alzheimer's disease is ongoing.[1][2]

  • Idalopirdine (Lu AE58054): After a promising Phase 2 trial, three larger Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to show a significant benefit of Idalopirdine on cognition in patients with mild-to-moderate Alzheimer's disease.[10][11]

  • Intepirdine (SB-742457): The Phase 3 MINDSET trial of Intepirdine as an adjunctive therapy to donepezil in mild-to-moderate Alzheimer's disease also failed to meet its co-primary endpoints of improving cognition and activities of daily living.[12][13]

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist with a preclinical profile that supports its potential as a cognitive enhancer. However, the validation of its mechanism through receptor knockout models is complicated by the paradoxical phenotype of 5-HT6 knockout mice, which exhibit cognitive deficits. This suggests that while acute blockade of the receptor can be beneficial, its complete absence from development leads to compensatory changes that are detrimental to cognition.

The clinical trial landscape for 5-HT6 receptor antagonists, including this compound, Idalopirdine, and Intepirdine, has been challenging, with several late-stage failures for cognitive enhancement in Alzheimer's disease. The ongoing investigation of this compound for agitation highlights a potential alternative therapeutic avenue for this class of compounds. Further research is needed to fully understand the complex role of the 5-HT6 receptor in both cognition and behavior to unlock its therapeutic potential.

References

A Comparative Analysis of 5-HT6 Receptor Antagonists in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutic interventions for Alzheimer's disease (AD) has led to the exploration of numerous molecular targets. Among these, the serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising candidate due to its almost exclusive expression in the central nervous system, particularly in brain regions critical for cognition and memory. Antagonism of the 5-HT6 receptor is hypothesized to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are known to be impaired in AD. This guide provides a cross-study analysis of key 5-HT6 receptor antagonists—Idalopirdine, Intepirdine, and Masupirdine—summarizing their performance in preclinical and clinical models of Alzheimer's disease.

Preclinical Efficacy in Animal Models

The initial promise of 5-HT6 receptor antagonists was largely fueled by positive results in various animal models of cognitive impairment. These studies typically involve inducing a cognitive deficit in rodents, for example, through the administration of scopolamine (B1681570) (a muscarinic receptor antagonist), and then assessing the ability of the test compound to reverse this deficit. Commonly used behavioral assays include the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM), which evaluate different aspects of learning and memory.

CompoundAnimal ModelBehavioral AssayKey Findings
Idalopirdine Rat (Scopolamine-induced deficit)Novel Object RecognitionPotentiated the effect of donepezil, an acetylcholinesterase inhibitor.
RatMorris Water MazeImproved spatial navigation and memory.
Intepirdine Rat (Age-related cognitive decline)Various learning & memory tasksReversed age-related learning deficits.[1]
Rat (Scopolamine-induced deficit)Not specifiedReversed experimentally induced learning deficits.[1]
This compound (SUVN-502) RatNot specifiedShowed pro-cognitive effects and potentiated the effects of memantine (B1676192) and donepezil.[2]
Rat (Age-related cognitive decline)Not specifiedReversed age-related memory decline.[2]

Clinical Trial Performance

Despite the encouraging preclinical data, the translation of these findings into clinical efficacy has been challenging. Several 5-HT6 receptor antagonists have progressed to late-stage clinical trials, only to fail to meet their primary endpoints. This section compares the clinical trial outcomes for Idalopirdine, Intepirdine, and this compound. The primary cognitive endpoint in most of these trials was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score, where a lower score indicates better cognitive function.

Efficacy Data from Key Clinical Trials
CompoundTrial PhasePrimary EndpointKey Efficacy Results
Idalopirdine Phase II (LADDER)Change in ADAS-Cog at 24 weeksStatistically significant improvement in ADAS-Cog score (-2.16 point difference vs. placebo, p=0.0040) when added to donepezil.[3]
Phase III (STARSHINE, STARBEAM, STARBRIGHT)Change in ADAS-Cog at 24 weeksFailed to show a significant difference from placebo.[4][5]
Intepirdine Phase IIChange in ADAS-CogInconsistent results as monotherapy, but showed some benefit as an adjunct to donepezil.[1]
Phase III (MINDSET)Change in ADAS-Cog and ADCS-ADLFailed to show improvement over placebo on cognition or activities of daily living.[6][7]
This compound (SUVN-502) Phase IIaChange in ADAS-Cog at 26 weeksDid not meet the primary endpoint; however, subgroup analyses suggested potential benefits on cognition and behavior.[8][9]
Safety and Tolerability

In general, 5-HT6 receptor antagonists have been reported to be well-tolerated in clinical trials. The most commonly reported adverse events were mild to moderate in severity.

CompoundCommon Adverse Events
Idalopirdine Asymptomatic transient increases in transaminase concentrations, dizziness, headache, diarrhea.[3]
Intepirdine Generally well-tolerated.
This compound (SUVN-502) Reported to be safe and well-tolerated with no significant adverse events.[8][9]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies behind the evaluation of these compounds, the following diagrams illustrate the proposed signaling pathway of 5-HT6 receptor antagonists and the workflows of key experimental procedures.

G Proposed Signaling Pathway of 5-HT6 Receptor Antagonists cluster_presynaptic Presynaptic Neuron cluster_gabaergic GABAergic Interneuron cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic/Glutamatergic) Serotonin Serotonin 5HT6R 5-HT6 Receptor Serotonin->5HT6R Activates GABA GABA 5HT6R->GABA Stimulates Release ACh_Glu Acetylcholine & Glutamate Release GABA->ACh_Glu Inhibits Release Cognitive_Enhancement Cognitive Enhancement ACh_Glu->Cognitive_Enhancement Antagonist 5-HT6 Antagonist Antagonist->5HT6R Blocks

Proposed mechanism of 5-HT6 receptor antagonists.

G Experimental Workflow: Preclinical Behavioral Assays cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Model Induce Cognitive Deficit (e.g., Scopolamine) Treatment Administer 5-HT6 Antagonist or Vehicle Model->Treatment NOR Novel Object Recognition Test Treatment->NOR MWM Morris Water Maze Treatment->MWM Analysis Measure Cognitive Parameters (e.g., Discrimination Index, Escape Latency) NOR->Analysis MWM->Analysis

General workflow for preclinical evaluation.

Experimental Protocols

Scopolamine-Induced Cognitive Deficit Model

This widely used model involves the administration of scopolamine, a non-selective muscarinic receptor antagonist, to rodents to induce a transient cognitive impairment, particularly in learning and memory.

  • Animals: Typically, adult male Wistar rats or C57BL/6 mice are used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions for at least one week before the experiment.

  • Scopolamine Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg, usually 30 minutes before the behavioral test.[10][11][12][13]

  • Test Compound Administration: The 5-HT6 receptor antagonist or vehicle is typically administered orally (p.o.) or i.p. at a specified time before the scopolamine injection or the behavioral test.

  • Behavioral Testing: Cognitive function is assessed using standardized tests like the Novel Object Recognition or Morris Water Maze.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a validated clinical instrument used to assess the severity of cognitive symptoms in Alzheimer's disease.[14]

  • Components: The scale consists of 11 tasks that evaluate various cognitive domains, including memory (word recall, word recognition), language (naming objects and fingers, commands, spoken language, comprehension, word-finding difficulty), and praxis (constructional praxis, ideational praxis), as well as orientation.[14][15]

  • Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.[16] Each task is scored based on the number and severity of errors.

  • Administration: The test is administered by a trained rater and typically takes 30-45 minutes to complete.

Conclusion

The journey of 5-HT6 receptor antagonists from promising preclinical candidates to their performance in late-stage clinical trials for Alzheimer's disease underscores the complexities of translating animal model data to human efficacy. While the initial hypothesis of enhancing cognitive function through cholinergic and glutamatergic modulation was supported by robust preclinical evidence, the failure of Idalopirdine and Intepirdine in Phase III trials has tempered enthusiasm for this therapeutic strategy as a standalone treatment. The mixed results from the this compound Phase IIa study suggest that there might be specific patient subpopulations who could benefit, or that a more nuanced approach to trial design and patient selection is required.

Future research in this area may need to focus on developing more predictive preclinical models, identifying biomarkers to select appropriate patient populations, and exploring the potential of 5-HT6 receptor antagonists in combination with other therapeutic agents that target different aspects of Alzheimer's pathology. The extensive data generated from these trials, though disappointing in their primary outcomes, provide invaluable insights for the scientific community and will undoubtedly shape the future of drug development for this devastating neurodegenerative disease.

References

Benchmarking Masupirdine's Safety Profile Against Atypical Antipsychotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety profile of masupirdine, an investigational selective serotonin (B10506) 5-HT6 receptor antagonist, with established atypical antipsychotics commonly used to manage agitation and psychosis in dementia. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic niche.

Executive Summary

This compound has been generally well-tolerated in clinical trials, with a side effect profile that appears distinct from atypical antipsychotics. The most frequently reported treatment-emergent adverse events associated with this compound include urinary tract infections, falls, diarrhea, and headache. Notably absent are some of the more concerning adverse effects associated with atypical antipsychotics in the elderly, such as a significantly increased risk of mortality and cerebrovascular events. This guide presents a comprehensive analysis of the available safety data, detailed experimental protocols from key clinical trials, and a visualization of the relevant signaling pathways to provide a thorough comparative overview.

Data Presentation: Comparative Safety Profile

The following tables summarize the incidence of key treatment-emergent adverse events (TEAEs) from clinical trials of this compound and several atypical antipsychotics in elderly patients with dementia-related agitation or psychosis. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, design, and duration.

Table 1: Treatment-Emergent Adverse Events for this compound (NCT02580305)

Adverse EventPlacebo (n=188) %This compound 50 mg (n=187) %This compound 100 mg (n=181) %
Any TEAE57.463.167.4
Urinary tract infection7.410.28.3
Fall6.48.09.4
Diarrhea4.86.45.5
Headache4.35.34.4
Agitation4.83.23.9
Dizziness2.74.83.3
Somnolence3.23.72.2

Data extracted from the publication of the NCT02580305 trial.

Table 2: Key Safety Outcomes for Atypical Antipsychotics in Elderly Patients with Dementia

Adverse EventPlacebo (%)Risperidone (B510) (%)Olanzapine (%)Quetiapine (B1663577) (%)Aripiprazole (B633) (%)
Mortality ~2.6[1]Increased risk (1.6-1.7x placebo)[1]3.5[2]Numerically higher than placebo[3]4.5[1]
Cerebrovascular Events ~2[4]4[4]Increased risk (3x placebo)Similar to placebo[3]Increased risk
Somnolence/Sedation 3[1]More common than placebo[2]25.0-35.8[5]25.3[6]8-9[1]
Urinary Tract Infection 12[7]More common than placebo[2]--8[7]
Falls --17.9Similar to placebo[3]-
Extrapyramidal Symptoms 16[2]23[2]No significant increase vs placebo-No significant difference vs placebo

Data compiled from various sources including FDA labels and clinical trial publications. Percentages are approximate and may vary across studies.

Experimental Protocols

The safety and tolerability of this compound and the comparator atypical antipsychotics were primarily assessed in randomized, double-blind, placebo-controlled clinical trials involving elderly patients with dementia and behavioral symptoms.

This compound (NCT02580305) Safety Monitoring

The safety of this compound was rigorously evaluated through multiple measures.[8] Physical and neurological examinations were conducted at baseline and at specified follow-up visits. Monitoring of vital signs, including blood pressure, and electrocardiograms (ECGs) were performed to assess cardiovascular safety.[8] Laboratory tests of blood and urine were conducted to monitor for any drug-induced changes.[8] The review and documentation of all adverse events (AEs) were a critical component of the safety assessment.[8] An independent Data Safety Monitoring Board (DSMB) convened at regular intervals throughout the study to review the accumulating safety data and provide recommendations on the continuation of the trial.[8]

Atypical Antipsychotics: Safety Assessment in Dementia Trials

Safety assessments in clinical trials of atypical antipsychotics for dementia-related agitation and psychosis typically involve a comprehensive evaluation of adverse events.[9] This includes the systematic collection of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and AEs leading to discontinuation.[10] Specific safety outcomes of interest in this vulnerable population include cognitive changes (often monitored using scales like the Mini-Mental State Examination - MMSE), falls, sedation levels, weight changes, and cardiovascular parameters such as QT interval prolongation on ECGs.[10] For example, in trials of intramuscular aripiprazole, safety assessments included AE reporting, vital signs, and ECGs.[9] Similarly, trials for risperidone, olanzapine, and quetiapine involved monitoring for cerebrovascular adverse events, extrapyramidal symptoms (using scales like the Simpson-Angus Scale - SAS, and the Abnormal Involuntary Movement Scale - AIMS), and metabolic changes.

Visualization of Methodologies and Pathways

To visually represent the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Safety & Efficacy Assessment p1 Patient Population (Dementia with Agitation/Psychosis) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 rand Randomized Allocation p3->rand drug This compound or Atypical Antipsychotic rand->drug Treatment Group placebo Placebo rand->placebo Control Group safety Adverse Event Monitoring (Vital signs, ECGs, Labs) drug->safety efficacy Efficacy Scales (CMAI, NPI, etc.) drug->efficacy placebo->safety placebo->efficacy

Figure 1: Generalized Experimental Workflow for Safety Assessment.

Signaling_Pathways cluster_this compound This compound cluster_atypicals Atypical Antipsychotics cluster_effects Potential Downstream Effects This compound This compound ht6r 5-HT6 Receptor This compound->ht6r Antagonist ach ↑ Acetylcholine Release ht6r->ach Modulates glu ↑ Glutamate Release ht6r->glu Modulates atypical Atypical Antipsychotics (Risperidone, Olanzapine, etc.) d2r Dopamine D2 Receptor atypical->d2r Antagonist ht2ar Serotonin 5-HT2A Receptor atypical->ht2ar Antagonist metabolic Metabolic Dysregulation (Complex interactions) atypical->metabolic dopamine ↓ Dopamine Signaling (Mesolimbic) d2r->dopamine dopamine_nigro ↑ Dopamine Release (Nigrostriatal) ht2ar->dopamine_nigro prolactin ↑ Prolactin (some atypicals) dopamine->prolactin eps Extrapyramidal Symptoms (D2 antagonism in nigrostriatal pathway) dopamine_nigro->eps

Figure 2: Simplified Signaling Pathways of this compound and Atypical Antipsychotics.

References

An Objective Comparison of Masupirdine and Citalopram for the Treatment of Neuropsychiatric Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of masupirdine and citalopram (B1669093) for the management of neuropsychiatric symptoms (NPS), particularly in the context of Alzheimer's disease. While direct head-to-head clinical trials are not available, this document synthesizes findings from separate clinical studies to offer an objective overview of their efficacy, mechanisms of action, and experimental backing.

Executive Summary

This compound, a selective 5-HT6 receptor antagonist, and citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), both target the serotonergic system but through distinct mechanisms.[1] Post-hoc analyses of a Phase 2 trial suggest potential benefits of this compound in treating agitation, aggression, and psychosis in patients with moderate Alzheimer's disease.[1][2] Citalopram has demonstrated efficacy in reducing a broader range of NPS in Alzheimer's disease, including agitation, delusions, anxiety, and irritability, as evidenced by the Citalopram for Agitation in Alzheimer's Disease (CitAD) study.[3] However, the therapeutic application of citalopram may be limited by cognitive and cardiac side effects at higher dosages.[4]

Quantitative Data on Efficacy

The following tables summarize the key efficacy data from clinical trials of this compound and citalopram for neuropsychiatric symptoms.

Table 1: Efficacy of this compound on Neuropsychiatric Symptoms in Moderate Alzheimer's Disease (Post-hoc analysis of NCT02580305)

Symptom DomainTreatment GroupNAssessment ScaleTimepointMean Change from Baseline (95% CI)p-value vs. Placebo
Agitation/Aggression This compound 50 mg53NPIWeek 13-1.9 to -0.5<0.001
This compound 100 mg48NPIWeek 13-1.7 to -0.30.007
This compound 50 mg53NPIWeek 26-2.3 to -0.8<0.001
Psychosis This compound 50 mg28NPIWeek 4-2.8 to -1.4<0.001
This compound 100 mg28NPIWeek 4-1.4 to 00.046
This compound 50 mg28NPIWeek 13-3.3 to -1.3<0.001

Data from a subgroup of patients with baseline agitation/aggression scores ≥1 and a subgroup with baseline psychosis symptoms and/or symptom emergence.[2] NPI: Neuropsychiatric Inventory

Table 2: Efficacy of Citalopram on Neuropsychiatric Symptoms in Alzheimer's Disease (CitAD Study - NCT00898807)

Symptom DomainTreatment GroupNAssessment ScaleTimepointOutcome vs. Placebo (Odds Ratio, 95% CI)p-value
Agitation Citalopram 30 mg94NBRS-AWeek 9-0.93 (-1.80 to -0.06)0.04
Citalopram 30 mg94mADCS-CGICWeek 92.13 (1.23 to 3.69)0.01
Delusions Citalopram 30 mg94NPIWeek 90.40 (0.18 to 0.91)0.03
Anxiety Citalopram 30 mg94NPIWeek 90.43 (0.22 to 0.84)0.01
Irritability/Lability Citalopram 30 mg94NPIWeek 90.38 (0.19 to 0.76)0.01
Hallucinations (Severity) Citalopram 30 mg-NPIWeek 9Favored CitalopramSignificant
Sleep/Nighttime Behavior (Severity) Citalopram 30 mg-NPIWeek 9Favored PlaceboSignificant

NBRS-A: Neurobehavioral Rating Scale Agitation subscale. mADCS-CGIC: modified Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change. NPI: Neuropsychiatric Inventory.[3][4][5]

Mechanisms of Action and Signaling Pathways

This compound: 5-HT6 Receptor Antagonism

This compound is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These receptors are primarily located in the central nervous system, and their blockade is thought to modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.[1] The antagonism of 5-HT6 receptors may therefore offer a novel approach to managing neuropsychiatric symptoms.

Masupirdine_Pathway This compound This compound HTR6 5-HT6 Receptor This compound->HTR6 Antagonizes Neuron Neuron HTR6->Neuron Modulates ACh Acetylcholine Release Neuron->ACh Glu Glutamate Release Neuron->Glu NPS Neuropsychiatric Symptoms ACh->NPS Ameliorates Glu->NPS Ameliorates

Caption: Proposed mechanism of action for this compound.
Citalopram: Selective Serotonin Reuptake Inhibition

Citalopram is a selective serotonin reuptake inhibitor (SSRI). It acts by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism behind its therapeutic effects on mood and behavior.

Citalopram_Pathway Citalopram Citalopram SERT Serotonin Transporter (SERT) Citalopram->SERT Inhibits Presynaptic Presynaptic Neuron SERT->Presynaptic Reuptake Serotonin Serotonin in Synapse Presynaptic->Serotonin Releases Postsynaptic Postsynaptic Neuron Serotonin->Postsynaptic Binds to Receptors NPS Neuropsychiatric Symptoms Serotonin->NPS Ameliorates

Caption: Mechanism of action for citalopram.

Experimental Protocols

This compound: Phase 2 Proof-of-Concept Study (NCT02580305) - Post-hoc Analysis

The data for this compound's efficacy on NPS comes from a post-hoc analysis of a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial. The primary objective of the original study was to evaluate the efficacy of this compound on cognition in patients with moderate Alzheimer's disease.

  • Study Design: Participants were randomized to receive either this compound (50 mg or 100 mg daily) or a placebo for 26 weeks.

  • Patient Population: The post-hoc analyses focused on subgroups of patients from the main trial who had baseline agitation/aggression scores of ≥1 or ≥3 on the Neuropsychiatric Inventory (NPI), and a subgroup with baseline psychosis symptoms or the emergence of such symptoms during the study.

  • Intervention: Oral administration of this compound (50 mg or 100 mg) or placebo once daily.

  • Outcome Measures for NPS: The change from baseline in the agitation/aggression and psychosis domain scores of the NPI were the key outcomes assessed in these exploratory analyses.

Masupirdine_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (26 Weeks) cluster_analysis Post-hoc Analysis Screening Moderate AD Patients (NCT02580305) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Masupirdine50 This compound 50mg Randomization->Masupirdine50 Masupirdine100 This compound 100mg Randomization->Masupirdine100 Subgroup Subgroup Identification (Baseline NPS) Placebo->Subgroup Masupirdine50->Subgroup Masupirdine100->Subgroup Assessment NPI Assessment (Agitation/Aggression, Psychosis) Subgroup->Assessment

Caption: Experimental workflow for the this compound post-hoc analysis.
Citalopram: Citalopram for Agitation in Alzheimer's Disease (CitAD) Study (NCT00898807)

The CitAD study was a randomized, double-blind, placebo-controlled, multicenter clinical trial designed to specifically evaluate the efficacy and safety of citalopram for agitation in patients with Alzheimer's disease.[6]

  • Study Design: A parallel-group trial where participants were randomized 1:1 to receive either citalopram or a placebo for 9 weeks.[6] All participants' caregivers also received a structured psychosocial intervention.[7]

  • Patient Population: The study enrolled 186 patients with probable Alzheimer's disease who had clinically significant agitation.[4]

  • Intervention: Participants received a target dose of 30 mg/day of citalopram or a matching placebo. The dosage started at 10 mg/day and was titrated up over two weeks.[6]

  • Primary Outcome Measures:

    • Neurobehavioral Rating Scale agitation subscale (NBRS-A).[8]

    • Modified Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (mADCS-CGIC).[8]

  • Secondary Outcome Measures: A planned secondary analysis evaluated the effect of citalopram on all 12 domains of the Neuropsychiatric Inventory (NPI).[3][5]

Citalopram_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (9 Weeks) cluster_analysis Efficacy Assessment Screening AD Patients with Agitation (CitAD Study) Randomization Randomization (1:1) Screening->Randomization Placebo Placebo + Psychosocial Intervention Randomization->Placebo Citalopram Citalopram 30mg + Psychosocial Intervention Randomization->Citalopram Primary Primary Outcomes: NBRS-A, mADCS-CGIC Placebo->Primary Citalopram->Primary Secondary Secondary Outcomes: NPI (all domains) Primary->Secondary

Caption: Experimental workflow for the CitAD study.

Concluding Remarks

Based on the available data, citalopram has more robust evidence from a dedicated clinical trial (CitAD) supporting its efficacy across a range of neuropsychiatric symptoms in Alzheimer's disease, albeit with noted side effects that may limit its use. This compound shows promise, particularly for agitation, aggression, and psychosis, based on post-hoc analyses of a Phase 2 study. The ongoing Phase 3 trial of this compound for agitation will be critical in establishing its definitive efficacy and safety profile for this indication. For now, a direct comparison of superiority is not possible. Researchers and clinicians should consider the specific NPS being targeted and the individual patient's profile when evaluating these therapeutic options.

References

A Comparative Review of Phase 3 Trial Designs for 5-HT6 Antagonists in Neurodegenerative and Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial landscape of 5-HT6 receptor antagonists reveals a story of initial promise followed by significant late-stage clinical hurdles. This review provides a comparative analysis of the phase 3 trial designs for three key 5-HT6 antagonists: idalopirdine, intepirdine, and masupirdine. The focus is on their trial methodologies, patient populations, and primary outcomes, offering valuable insights for researchers, scientists, and drug development professionals in the neurology space.

The serotonin (B10506) 6 (5-HT6) receptor, primarily expressed in brain regions critical for cognition and mood, has been a compelling target for therapeutic intervention in Alzheimer's disease and other CNS disorders. Blockade of this receptor is thought to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, offering a potential avenue for symptomatic improvement. However, the journey from promising preclinical and early-phase data to successful phase 3 outcomes has proven to be challenging. This comparative guide dissects the pivotal late-stage trials of key 5-HT6 antagonists to better understand the experimental approaches and outcomes.

Comparative Analysis of Phase 3 Trial Designs

The following table summarizes the key design elements of the phase 3 clinical trials for idalopirdine, intepirdine, and this compound.

Parameter Idalopirdine (STARSHINE, STARBEAM, STARBRIGHT) Intepirdine (MINDSET) This compound (NCT05397639)
NCT Identifier(s) NCT01955161, NCT02006641, NCT02006654[1][2][3]NCT02585934[4]NCT05397639[5][6][7][8]
Indication Mild-to-moderate Alzheimer's DiseaseMild-to-moderate Alzheimer's DiseaseAgitation in Alzheimer's Disease
Patient Population Age ≥50 with probable Alzheimer's Disease, MMSE 12-22.[9]Age 50-85 with mild-to-moderate Alzheimer's Disease, MMSE 12-26.Age 50-90 with Alzheimer's Disease and clinically significant agitation, MMSE 8-24.[5]
Intervention Idalopirdine (10mg, 30mg, or 60mg daily) or placebo as adjunct to an acetylcholinesterase inhibitor (AChEI).[1][10]Intepirdine (35mg daily) or placebo as adjunct to donepezil (B133215).[11][12]This compound (50mg or 100mg daily) or placebo.[6][13]
Control Group Placebo[1][10]Placebo[11][12]Placebo[6][13]
Primary Endpoint(s) Change from baseline in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score at 24 weeks.[14]Co-primary: Change from baseline in ADAS-Cog and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) at 24 weeks.[11][12]Change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score at 12 weeks.[6]
Trial Duration 24 weeks[1][10]24 weeks[11][12]12 weeks[6]
Status Completed, Failed to meet primary endpoints.[14][15][16]Completed, Failed to meet co-primary endpoints.[12]Ongoing, Recruiting.[8][13][17]

Experimental Protocols and Methodologies

The phase 3 trials for these 5-HT6 antagonists followed a generally similar, rigorous methodology designed to assess efficacy and safety in large patient populations.

Generalized Phase 3 Trial Protocol for a 5-HT6 Antagonist

1. Study Design: The trials were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][11][18]

2. Patient Screening and Enrollment:

  • Inclusion Criteria: Participants were generally aged 50 and older with a diagnosis of probable Alzheimer's disease of mild to moderate severity, confirmed by standardized cognitive assessments like the Mini-Mental State Examination (MMSE).[5][9] For adjunctive therapy trials, patients were required to be on a stable dose of an acetylcholinesterase inhibitor for a specified period before screening.[2] A reliable caregiver was also required to provide input on the patient's daily functioning.

  • Exclusion Criteria: Common exclusion criteria included a diagnosis of other neurological or psychiatric conditions that could confound cognitive or behavioral assessments, and the use of certain prohibited medications.[2][17]

3. Randomization and Blinding: Participants were randomly assigned to receive either the investigational drug at one or more dose levels or a matching placebo.[1] Both participants and study personnel were blinded to the treatment allocation to minimize bias.

4. Intervention: The investigational drug or placebo was administered orally, typically once daily, for the duration of the treatment period.[11]

5. Outcome Measures:

  • Primary Endpoints: For trials focused on cognitive enhancement in Alzheimer's, the primary outcome was most often the change from baseline on the ADAS-Cog scale, a standardized tool for assessing cognitive function.[14] For trials targeting agitation, a specific scale like the CMAI was used.[6]

  • Secondary Endpoints: A variety of secondary endpoints were typically included to assess different aspects of the disease, such as activities of daily living (e.g., ADCS-ADL), global clinical impression of change (e.g., ADCS-CGIC), and neuropsychiatric symptoms (e.g., Neuropsychiatric Inventory).

6. Safety and Tolerability: Safety was monitored throughout the trials through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the biological basis and the clinical evaluation process, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for a phase 3 trial.

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling 5-HT6_Receptor 5-HT6 Receptor Gs_Protein Gs Protein 5-HT6_Receptor->Gs_Protein Activates Serotonin Serotonin (5-HT) Serotonin->5-HT6_Receptor Activates 5-HT6_Antagonist 5-HT6 Antagonist 5-HT6_Antagonist->5-HT6_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase (AC) Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB ERK->CREB Gene_Expression Gene Expression (Cognition, Neuroplasticity) CREB->Gene_Expression Regulates Phase3_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Cognitive, Functional, Behavioral) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (5-HT6 Antagonist) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Efficacy_Assessment Efficacy Assessments (ADAS-Cog, ADCS-ADL, etc.) Follow_Up->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Follow_Up->Safety_Monitoring Final_Visit Final Visit (End of Treatment) Efficacy_Assessment->Final_Visit Safety_Monitoring->Final_Visit Data_Analysis Data Analysis (Primary & Secondary Endpoints) Final_Visit->Data_Analysis

References

Unraveling In Vivo Performance: A Comparative Guide to Masupirdine and Other 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Masupirdine and other 5-HT6 receptor antagonists, supported by experimental data from published studies. The information is intended to aid in the replication and evaluation of these findings.

This compound (SUVN-502) is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist that has been investigated for the symptomatic treatment of Alzheimer's disease. The therapeutic rationale is based on the hypothesis that blocking 5-HT6 receptors enhances cholinergic and glutamatergic neurotransmission, which is impaired in Alzheimer's disease, potentially leading to cognitive improvement.[1][2] This guide summarizes the key in vivo findings for this compound and compares them with those of other 5-HT6 receptor antagonists that have been evaluated for similar indications, namely Idalopirdine, Intepirdine, and PF-05212377.

Clinical Trial Outcomes: A Shift in Focus from Cognition to Behavior

Initial clinical development of 5-HT6 receptor antagonists primarily focused on improving cognitive function in patients with Alzheimer's disease. However, as a class, these drugs have largely failed to demonstrate significant efficacy on primary cognitive endpoints in large clinical trials.

A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study (NCT02580305) evaluated the efficacy and safety of this compound (50 mg and 100 mg daily) as an add-on therapy to donepezil (B133215) and memantine (B1676192) in patients with moderate Alzheimer's disease.[3] The study did not meet its primary endpoint, which was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11) score at week 26.[3] No significant treatment effects were observed in the secondary evaluations either.[3]

Similarly, clinical trials for Idalopirdine, Intepirdine, and PF-05212377 as treatments for cognitive impairment in Alzheimer's disease were also unsuccessful, leading to the discontinuation of their development for this indication.[1]

Despite the lack of efficacy on cognition, post-hoc analyses of the this compound Phase 2a trial suggested potential beneficial effects on neuropsychiatric symptoms. Specifically, in a subgroup of patients with baseline agitation or aggression, this compound treatment resulted in a statistically significant reduction in the Neuropsychiatric Inventory (NPI) agitation/aggression subscale scores compared to placebo.[4] This has led to a shift in the clinical development of this compound, with an ongoing Phase 3 clinical trial (NCT05397639) focused on evaluating its efficacy in treating agitation in patients with Alzheimer's disease.[5]

Quantitative Data from this compound Phase 2a Post-Hoc Analysis
Outcome MeasureTreatment Group (Baseline Agitation/Aggression ≥1)Mean Change from Baseline (95% CI)p-value vs. Placebo
NPI Agitation/Aggression Score (Week 13) This compound 50 mg (n=53)-1.9 to -0.5< 0.001
This compound 100 mg (n=48)-1.7 to -0.30.007
Placebo (n=57)--
NPI Agitation/Aggression Score (Week 26) This compound 50 mg (n=53)-2.3 to -0.8< 0.001
This compound 100 mg (n=48)--
Placebo (n=57)--
NPI Psychosis Score (Week 4) (Baseline Psychosis Symptoms) This compound 50 mg (n=28)-2.8 to -1.4< 0.001
This compound 100 mg (n=28)-1.4 to 00.046
Placebo (n=28)--
NPI Psychosis Score (Week 13) (Baseline Psychosis Symptoms) This compound 50 mg (n=28)-3.3 to -1.3< 0.001
This compound 100 mg (n=28)-1.9 to 0.10.073
Placebo (n=28)--

Preclinical In Vivo Studies: Pro-Cognitive Effects in Animal Models

Prior to clinical trials, this compound and other 5-HT6 receptor antagonists demonstrated pro-cognitive effects in various preclinical animal models of cognitive impairment.[1][3] These studies often utilize behavioral tests such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) to assess learning and memory.

Signaling Pathway of 5-HT6 Receptor Antagonists

This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonism AC Adenylate Cyclase HT6R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cholinergic Cholinergic Neuron CREB->Cholinergic Glutamatergic Glutamatergic Neuron CREB->Glutamatergic ACh Acetylcholine Release Cholinergic->ACh Glu Glutamate Release Glutamatergic->Glu Cognition Cognitive Enhancement ACh->Cognition Glu->Cognition

Caption: Proposed signaling pathway for the pro-cognitive effects of this compound.

Experimental Protocols for Key Preclinical Assays

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally involves three phases:

  • Habituation: The animal is allowed to freely explore an open field arena in the absence of any objects for a defined period to acclimate to the environment.

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set amount of time.

  • Testing Phase: After a specific inter-trial interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object is indicative of intact recognition memory.

Habituation Habituation (Empty Arena) Training Training (Two Identical Objects) Habituation->Training ITI Inter-Trial Interval Training->ITI Testing Testing (Familiar & Novel Object) ITI->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis Acquisition Acquisition Phase (Hidden Platform) Probe Probe Trial (Platform Removed) Acquisition->Probe Analysis Data Analysis (Escape Latency, Quadrant Time) Probe->Analysis

References

Assessing the Translational Validity of Animal Models for Masupirdine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational validity of animal models used in the preclinical evaluation of Masupirdine (SUVN-502), a selective 5-HT6 receptor antagonist currently in Phase 3 clinical trials for agitation in Alzheimer's disease. The performance of this compound in these models is compared with other 5-HT6 receptor antagonists, namely Idalopirdine and Intepirdine, to offer a clear perspective on the predictive value of these preclinical studies.

Mechanism of Action: 5-HT6 Receptor Antagonism

This compound functions as a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. These receptors are primarily located in the central nervous system, particularly in brain regions associated with cognition and behavior, such as the hippocampus and cortex.[1][2] Blockade of the 5-HT6 receptor is understood to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory and are known to be impaired in Alzheimer's disease.[3][4] This mechanism provides the rationale for investigating 5-HT6 receptor antagonists as a therapeutic strategy for cognitive and behavioral symptoms in neurodegenerative disorders.

Preclinical to Clinical Translation: A Mixed Landscape

The development of 5-HT6 receptor antagonists has seen a challenging translation from promising preclinical results to definitive clinical efficacy. While several compounds, including this compound, have demonstrated pro-cognitive and anti-aggressive effects in animal models, the clinical outcomes for some, like Idalopirdine and Intepirdine, have been disappointing, particularly for cognitive enhancement in Alzheimer's disease.[3][5][6] this compound's current focus on agitation is based on post-hoc analyses of a Phase 2 study that initially targeted cognition, where it showed a potential benefit for behavioral symptoms.[7]

Comparative Analysis of Preclinical Data

The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that direct head-to-head comparative studies with identical protocols are rare in publicly available literature.

Table 1: Preclinical Efficacy in Aggression Models

CompoundAnimal ModelDosingKey OutcomesReference
This compound (SUVN-502) Resident-Intruder Task (Male CD1 Mice)1, 3, and 10 mg/kg, p.o.Significantly decreased aggressive behavior towards intruder mice.[8]
Idalopirdine Not publicly available--
Intepirdine Not publicly available--

Table 2: Preclinical Efficacy in Cognitive Models

CompoundAnimal ModelDosingKey OutcomesReference
This compound (SUVN-502) Novel Object Recognition (NOR), Morris Water Maze (MWM), Radial Arm Maze (RAM) in rats1 to 10 mg/kg, p.o.Demonstrated pro-cognitive effects and reversed age-related memory decline.[3][6][9]
Idalopirdine Novel Object Recognition (NOR) in rats with PCP-induced cognitive impairment5, 10, or 20 mg/kg, p.o.Reversed cognitive impairments induced by PCP.[8]
Intepirdine (SB-742457) Various models in ratsNot specifiedReversed experimentally induced and age-related learning deficits.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting the translational relevance of preclinical findings.

Resident-Intruder Task (for Aggression)
  • Objective: To assess unprovoked, offensive aggression in a semi-naturalistic setting.

  • Animals: Male CD1 mice are often used due to their territorial nature. "Resident" mice are individually housed, while "intruder" mice are group-housed.

  • Procedure:

    • Habituation: Resident mice are housed singly for at least a week to establish territory.

    • Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally to the resident mice at a specified time before the test.

    • Intrusion: An unfamiliar "intruder" mouse is introduced into the resident's home cage.

    • Observation: The ensuing interaction is typically recorded for a set period (e.g., 10 minutes).

    • Quantification: Behavioral parameters such as latency to the first attack, frequency of attacks, and total duration of aggressive behaviors (e.g., biting, tail rattling) are scored.[8][11][12][13][14]

  • Translational Relevance: This model is considered to have good face validity for aspects of human aggression and is used to screen for anti-aggressive properties of compounds.

Novel Object Recognition (NOR) Task (for Cognition)
  • Objective: To evaluate recognition memory, which is dependent on the integrity of the hippocampus and cortex.

  • Animals: Typically rats or mice.

  • Procedure:

    • Habituation: Animals are allowed to freely explore an open field arena in the absence of any objects.

    • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration.

    • Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.

    • Quantification: A discrimination index (DI) is calculated, representing the proportion of time spent exploring the novel object. A higher DI indicates better recognition memory.[2][5][15]

  • Translational Relevance: This task assesses a form of memory that is often impaired in Alzheimer's disease and is sensitive to the effects of pro-cognitive drugs.

Morris Water Maze (MWM) (for Spatial Learning and Memory)
  • Objective: To assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: Animals are placed in the pool from various start locations and must use distal cues in the room to locate the hidden platform. This is repeated over several trials and days.

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.

    • Quantification: Key metrics include escape latency (time to find the platform), path length, and the percentage of time spent in the target quadrant during the probe trial.[3][11][12][16][17][18][19]

  • Translational Relevance: Spatial disorientation is a common symptom of Alzheimer's disease, and the MWM is a classic test for evaluating therapies aimed at improving this deficit.

Visualizing the Pathways and Processes

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for 5-HT6 receptor antagonists. Blockade of the receptor is thought to disinhibit downstream signaling cascades, leading to increased levels of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation. An alternative pathway involves the activation of the extracellular signal-regulated kinase (ERK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor G_Protein Gs Protein 5HT6R->G_Protein Activates ERK ERK 5HT6R->ERK Activates (Alternative Pathway) AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory) ERK->Gene_Expression Promotes pCREB pCREB CREB->pCREB pCREB->Gene_Expression Promotes This compound This compound This compound->5HT6R Blocks Serotonin Serotonin Serotonin->5HT6R Activates

Caption: Simplified 5-HT6 receptor antagonist signaling pathway.
Experimental Workflow

The logical flow for assessing a compound like this compound in a preclinical cognitive model is depicted below.

G Start Start: Animal Model Selection Habituation Habituation to Test Environment Start->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., NOR, MWM) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Time, Errors) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Outcome Assessment of Cognitive Effects Data_Analysis->Outcome Pro_Cognitive Pro-Cognitive Effect Observed Outcome->Pro_Cognitive Yes No_Effect No Significant Effect Outcome->No_Effect No

Caption: Generalized workflow for preclinical cognitive testing.

Conclusion and Future Directions

The preclinical data for this compound in animal models of aggression and cognition show promise, which formed the basis for its progression into clinical trials. The use of models like the resident-intruder task and various cognitive mazes provides a foundational understanding of a compound's potential effects on behavior and memory.

However, the history of 5-HT6 receptor antagonists highlights a significant translational gap between preclinical efficacy and clinical success, particularly for the complex indication of cognitive enhancement in Alzheimer's disease. The shift in focus for this compound from cognition to agitation reflects a data-driven adaptation in clinical development, guided by observations in a Phase 2 trial.

For researchers, the translational validity of these animal models appears to be higher for more circumscribed behavioral domains like aggression than for the multifaceted cognitive decline seen in Alzheimer's disease. Future preclinical studies could be enhanced by incorporating more complex animal models that better recapitulate the underlying pathology of Alzheimer's disease, including both amyloid and tau pathologies, to improve the predictive value for clinical outcomes. The ongoing Phase 3 trial of this compound for agitation will be a critical test of the translational validity of the preclinical aggression models for this specific indication.

References

A Comparative Guide to the In Vitro and In Vivo Pharmacokinetics of Masupirdine and Other 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) properties of masupirdine (SUVN-502), an investigational 5-HT6 receptor antagonist, with other agents in its class, namely idalopirdine (B1259171) and intepirdine. The objective is to offer a comprehensive overview of available in vitro and in vivo data to inform preclinical and clinical research in the development of therapeutics for Alzheimer's disease and other cognitive disorders. While direct in vitro to in vivo correlation (IVIVC) studies for this compound are not publicly available, this guide collates existing data to facilitate a comparative understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Executive Summary

This compound has demonstrated a favorable pharmacokinetic profile in early clinical development, characterized by dose-proportional exposure and a safety profile that supported its advancement to Phase 2 trials.[1] Preclinical data for this compound suggests it possesses excellent ADME properties. In comparison, idalopirdine and intepirdine, other 5-HT6 receptor antagonists, have also undergone extensive clinical investigation, providing a basis for comparative PK analysis. This guide presents the available quantitative data in structured tables and details the experimental methodologies employed in these assessments.

In Vitro Pharmacokinetic Profile Comparison

While specific in vitro ADME data for this compound is not extensively published, preclinical studies have described it as having "favorable physicochemical and ADME properties".[2] For a comprehensive comparison, this section outlines the typical in vitro assays used to characterize drug candidates and presents the available data for the comparator compounds.

Table 1: In Vitro ADME Profile of 5-HT6 Receptor Antagonists

ParameterThis compound (SUVN-502)IdalopirdineIntepirdine
Aqueous Solubility Data not publicly availableData not publicly availableData not publicly available
Caco-2 Permeability Data not publicly availableData not publicly availableData not publicly available
Metabolic Stability (Human Liver Microsomes) Data not publicly availableData not publicly availableData not publicly available
Plasma Protein Binding Data not publicly availableData not publicly availableData not publicly available

Note: The lack of publicly available, quantitative in vitro data for these compounds highlights a common challenge in comparing investigational drugs from different development programs.

In Vivo Pharmacokinetic Profile Comparison

Phase 1 clinical trials provide the most robust data for comparing the in vivo pharmacokinetics of these compounds in humans. The following tables summarize key PK parameters from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers.

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Young Adults

ParameterThis compound (SUVN-502)IdalopirdineIntepirdine
Dose Range 5 - 200 mg[1]Data not publicly available in a comparable formatData not publicly available in a comparable format
Tmax (h) ~4.0 - 6.0 (median)[1]Not specifiedNot specified
Cmax (ng/mL) Dose-proportional increase[1]Not specifiedNot specified
AUC (ng·h/mL) More than dose-proportional increase[1]Not specifiedNot specified
t½ (h) ~29 - 41[1]Not specifiedNot specified

Table 3: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Subjects

ParameterThis compound (SUVN-502)IdalopirdineIntepirdine
Dose Regimen 50, 100, 130 mg once daily for 7 days (young adults); 50, 100 mg once daily for 14 days (elderly)[1]90 mg/day (30 mg TID) in Phase 2[3]5, 15, 35 mg once daily in Phase 2[4]
Steady State Achieved within 7 days[1]Not specifiedNot specified
Accumulation Ratio (Rac) ~2.0 - 2.5 (AUC)[1]Not specifiedNot specified
Cmax,ss (ng/mL) Dose-dependent increase[1]Not specifiedNot specified
AUCτ,ss (ng·h/mL) Dose-dependent increase[1]Not specifiedNot specified

Note: Direct comparison is limited by differences in study design and reporting across different clinical development programs.

Experimental Protocols

In Vitro Assays

A standard suite of in vitro assays is typically employed early in drug development to predict human pharmacokinetics.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Test System: Pooled human liver microsomes or cryopreserved hepatocytes.

  • Incubation: The test compound (typically at 1 µM) is incubated with the test system at 37°C in the presence of necessary cofactors (e.g., NADPH for Phase I metabolism).

  • Time Points: Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Analysis: The concentration of the parent compound is quantified at each time point using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

This assay is used to predict intestinal absorption and blood-brain barrier penetration of a drug.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the receiver compartment at specified time points.

  • Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[5]

In Vivo Clinical Studies

These are first-in-human Phase 1 trials to evaluate the safety, tolerability, and pharmacokinetics of an investigational drug.

  • Study Design: Randomized, double-blind, placebo-controlled, dose-escalating studies.

  • Participants: Healthy adult volunteers, often with separate cohorts for young and elderly subjects.

  • SAD Protocol: A single oral dose of the drug or placebo is administered to sequential cohorts with increasing dose levels.[6][7][8]

  • MAD Protocol: Multiple doses of the drug or placebo are administered over a set period (e.g., 7-14 days) to sequential cohorts with increasing dose levels.[6][7][8]

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after dosing to measure plasma concentrations of the drug and its major metabolites.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and accumulation ratio are calculated using non-compartmental analysis.

Visualizing the IVIVC Workflow and Signaling Pathway

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC & Modeling cluster_outcome Clinical Application solubility Aqueous Solubility pbpk_modeling PBPK Modeling solubility->pbpk_modeling permeability Caco-2 Permeability permeability->pbpk_modeling metabolism Metabolic Stability (Microsomes/Hepatocytes) metabolism->pbpk_modeling preclinical_pk Preclinical PK (Animal Models) preclinical_pk->pbpk_modeling sad_study Phase 1 SAD Study (Healthy Volunteers) ivivc_model IVIVC Development sad_study->ivivc_model mad_study Phase 1 MAD Study (Healthy Volunteers) mad_study->ivivc_model dose_prediction Human Dose Prediction pbpk_modeling->dose_prediction ivivc_model->dose_prediction clinical_trials Phase 2/3 Dose Selection dose_prediction->clinical_trials

Caption: General workflow for establishing an in vitro to in vivo correlation (IVIVC).

Masupirdine_MoA This compound This compound HTR6 5-HT6 Receptor This compound->HTR6 Antagonist AC Adenylate Cyclase HTR6->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron Modulates Glutamatergic_Neuron Glutamatergic Neuron PKA->Glutamatergic_Neuron Modulates ACh_release ↑ Acetylcholine Release Cholinergic_Neuron->ACh_release Glu_release ↑ Glutamate Release Glutamatergic_Neuron->Glu_release Cognition Improved Cognition ACh_release->Cognition Glu_release->Cognition

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound demonstrates a predictable and dose-proportional pharmacokinetic profile in healthy young and elderly subjects, supporting its continued clinical development. While a direct quantitative IVIVC is not yet established, the available data suggests a favorable ADME profile. A comprehensive comparison with other 5-HT6 receptor antagonists is hampered by the limited availability of directly comparable, published data. Future research and publications providing more detailed in vitro and preclinical data for this compound and its comparators would enable a more robust correlative analysis and further refine our understanding of the therapeutic potential of this class of compounds.

References

Evaluating the Therapeutic Window of Masupirdine Versus Other CNS Drugs for Agitation in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Agitation is a common and distressing neuropsychiatric symptom in individuals with Alzheimer's disease (AD), significantly impacting their quality of life and that of their caregivers. The management of agitation in this vulnerable population presents a therapeutic challenge, requiring a delicate balance between efficacy and safety. Masupirdine (SUVN-502), a selective serotonin (B10506) 5-HT6 receptor antagonist, is an investigational drug currently in Phase 3 clinical trials for the treatment of agitation in patients with dementia of the Alzheimer's type.[1][2][3] This guide provides a comparative evaluation of the therapeutic window of this compound against established and emerging CNS drugs used to manage agitation in AD, namely the atypical antipsychotics brexpiprazole, risperidone, and aripiprazole (B633).

Mechanism of Action: A Novel Approach

This compound's mechanism of action distinguishes it from atypical antipsychotics. As a selective 5-HT6 receptor antagonist, it is hypothesized to modulate multiple neurotransmitter systems implicated in agitation.[4][5] The 5-HT6 receptors are almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and behavior.[6][7][8] By blocking these receptors, this compound is thought to disinhibit downstream neuronal pathways, leading to an increase in the release of acetylcholine (B1216132) and glutamate, both of which are crucial for cognitive function and may play a role in behavioral regulation.[4][5] This contrasts with the primary mechanism of atypical antipsychotics, which involves antagonism at dopamine (B1211576) D2 and serotonin 5-HT2A receptors.[9][10]

Comparative Therapeutic Window

The therapeutic window of a drug is a critical measure of its safety and utility, defined by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is generally desirable, indicating a lower risk of adverse effects at clinically effective doses.

Quantitative Data Summary

The following table summarizes the available quantitative data to help assess the therapeutic window of this compound in comparison to brexpiprazole, risperidone, and aripiprazole. It is important to note that direct comparison of preclinical data across different compounds and studies should be done with caution due to variations in experimental conditions.

DrugPreclinical ToxicologyClinically Effective Dose for Agitation in ADCommon Adverse Events at Therapeutic Doses
This compound Completed all chronic toxicology studies with a "very high margin of safety" (specific LD50 and NOAEL values not publicly available).[11]50 mg and 100 mg once daily (Phase 3 trial).[2] Post-hoc analysis of a Phase 2a trial suggested the 50 mg dose may be more effective for agitation.Generally safe and well tolerated in clinical trials.[12][13]
Brexpiprazole 2-year carcinogenicity study in rats at doses up to 73 times the Maximum Recommended Human Dose (MRHD). No drug-related neoplasms were noted in rats.[14]2 mg or 3 mg once daily.[15]Akathisia, weight gain, headache, dizziness, urinary tract infection, nasopharyngitis, somnolence, and insomnia.[13][15] FDA Boxed Warning: Increased mortality in elderly patients with dementia-related psychosis.[15]
Risperidone Acute oral LD50 in rats and mice: ~60 mg/kg.[11] NOAEL in 12-month repeat-dose toxicity study in rats: <10 mg/kg/day.[11]0.5 mg to 2 mg per day, typically starting at 0.25 mg.[9]Extrapyramidal symptoms, somnolence, tachycardia, and orthostatic hypotension.[9] FDA Boxed Warning: Increased mortality in elderly patients with dementia-related psychosis.
Aripiprazole Chronic toxicity study in rats showed no life-threatening toxicity at doses up to 60 mg/kg/day for 6 months.[16]2 mg to 15 mg once daily, typically starting at 2 mg.Akathisia, somnolence, and tremor.[17] FDA Boxed Warning: Increased mortality in elderly patients with dementia-related psychosis.

Experimental Protocols

Assessment of Agitation in Clinical Trials

The efficacy of treatments for agitation in Alzheimer's disease is primarily assessed using standardized rating scales administered to caregivers. The two most common instruments are the Cohen-Mansfield Agitation Inventory (CMAI) and the Neuropsychiatric Inventory (NPI).

  • Cohen-Mansfield Agitation Inventory (CMAI): This 29-item inventory assesses the frequency of agitated behaviors over the preceding two weeks.[4][6][18] A caregiver rates each behavior on a 7-point frequency scale, from "never" (1) to "several times an hour" (7). The total score is the sum of the ratings for all 29 items, with a higher score indicating greater agitation. The CMAI can be divided into subscales for physically aggressive, physically non-aggressive, verbally aggressive, and verbally non-aggressive behaviors.[19] A clinically significant response is often defined as a specific percentage reduction in the total CMAI score from baseline.

  • Neuropsychiatric Inventory (NPI): The NPI is a comprehensive tool used to assess a range of neuropsychiatric symptoms in dementia.[7][8][14][20] It evaluates 12 domains, including delusions, hallucinations, agitation/aggression, depression, anxiety, apathy, irritability, euphoria, disinhibition, aberrant motor behavior, nighttime disturbances, and appetite/eating changes. The assessment is based on a structured interview with a caregiver. For each present symptom, the caregiver rates its frequency (1-4) and severity (1-3). A total score for each domain is calculated by multiplying the frequency and severity scores (ranging from 1 to 12). A total NPI score is the sum of the scores for all 12 domains. The NPI agitation/aggression subscale is often a key endpoint in clinical trials for agitation.

Signaling Pathways and Experimental Workflows

This compound's Signaling Pathway

This compound, as a 5-HT6 receptor antagonist, is believed to exert its therapeutic effect by modulating downstream signaling cascades that ultimately lead to the enhanced release of acetylcholine and glutamate. The diagram below illustrates the proposed signaling pathway.

Proposed Signaling Pathway of this compound This compound This compound HT6R 5-HT6 Receptor This compound->HT6R Antagonism GABA GABAergic Interneuron HT6R->GABA Inhibition AC Adenylyl Cyclase HT6R->AC ACh Cholinergic Neuron GABA->ACh Inhibition Glu Glutamatergic Neuron GABA->Glu Inhibition Neurotransmission Increased Acetylcholine & Glutamate Release ACh->Neurotransmission Glu->Neurotransmission cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Evaluating Therapeutic Window

The determination of a drug's therapeutic window involves a multi-stage process, from preclinical studies to clinical trials. The following diagram outlines a typical experimental workflow.

Experimental Workflow for Therapeutic Window Assessment cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials InVitro In Vitro Assays (Receptor Binding, etc.) InVivo In Vivo Animal Models (Efficacy & Toxicity) InVitro->InVivo Tox Toxicology Studies (LD50, NOAEL) InVivo->Tox Phase1 Phase 1 (Safety, MTD in healthy volunteers) Tox->Phase1 Phase2 Phase 2 (Efficacy & Dose-Ranging in patients) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy & Safety) Phase2->Phase3 TherapeuticWindow Therapeutic Window Determination Phase3->TherapeuticWindow

Caption: Workflow for therapeutic window assessment.

Conclusion

This compound presents a novel approach to managing agitation in Alzheimer's disease with a mechanism of action distinct from currently used atypical antipsychotics. Clinical trial data to date suggests a favorable safety profile.[12][13] The ongoing Phase 3 trial will be crucial in definitively establishing its efficacy and further characterizing its therapeutic window.[2][3] In contrast, while atypical antipsychotics like brexpiprazole, risperidone, and aripiprazole have demonstrated efficacy in treating agitation, their use is associated with significant safety concerns, including a boxed warning for increased mortality in elderly patients with dementia-related psychosis.[15] The potentially wider therapeutic window of this compound, if confirmed in Phase 3 trials, could position it as a valuable and safer alternative for this challenging patient population. Researchers and drug development professionals should closely monitor the forthcoming data from the this compound clinical program.

References

Safety Operating Guide

Proper Disposal of Masupirdine (SUVN-502): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the investigational drug Masupirdine (SUVN-502) in a research setting. This document outlines procedural steps for waste management to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound, a selective 5-HT6 receptor antagonist, must adhere to strict disposal protocols for investigational new drugs. The primary challenge in establishing a specific disposal plan for this compound is the general lack of a publicly available Safety Data Sheet (SDS). However, based on established guidelines for pharmaceutical waste, a comprehensive and safe disposal procedure can be implemented.

Immediate Safety and Logistical Information

The disposal of any investigational drug, including this compound, is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. The first and most critical step is to determine if the compound is classified as hazardous waste.

Step 1: Obtain the Safety Data Sheet (SDS)

Contact the manufacturer, Suven Life Sciences, or the supplier from which this compound was procured to request the official Safety Data Sheet. The SDS will provide specific information on the compound's hazards, handling, and disposal recommendations.

Step 2: Hazardous Waste Determination

Upon receiving the SDS, review Section 13: Disposal Considerations and Section 2: Hazards Identification. This will indicate if this compound is classified as a P-listed or U-listed hazardous waste by the Environmental Protection Agency (EPA).

Step 3: Follow the Appropriate Disposal Pathway

Based on the hazardous waste determination, proceed with one of the following pathways:

A) Disposal of Non-Hazardous this compound

If the SDS confirms that this compound is not a hazardous waste, follow these general procedures[1]:

  • Segregation: Do not mix non-hazardous pharmaceutical waste with other types of waste.

  • Containment: Place unused or expired this compound, including empty or partially used vials and bottles, into a designated red biohazard-chemotoxic container[1].

  • Labeling: Ensure the container is clearly labeled as "non-hazardous pharmaceutical waste for incineration."

  • Disposal: Arrange for pickup and disposal by a licensed biomedical waste vendor who will transport it for incineration[1].

B) Disposal of Hazardous this compound

If the SDS or institutional policy dictates that this compound be treated as hazardous waste, the following steps are mandatory[1]:

  • Contact Environmental Health and Safety (EHS): Immediately notify your institution's EHS department for guidance and assistance.

  • Segregation and Storage: Store the hazardous this compound waste in a designated, secure satellite accumulation area. Do not mix it with other chemical waste unless explicitly approved by EHS[2].

  • Containment: Use a compatible, leak-proof container provided or approved by EHS. The original container may be suitable if it is in good condition[3].

  • Labeling: Affix a "Hazardous Waste" label to the container, including the chemical name (this compound), concentration, and any other information required by your institution[3].

  • Professional Collection: EHS will arrange for a trained professional to pick up the waste, package it in a Department of Transportation (DOT)-approved container, and transport it to a licensed hazardous waste disposal facility for incineration[1].

  • Documentation: Ensure that a certificate of destruction is obtained and kept for your records. This documentation is crucial for regulatory compliance[1].

In the absence of a Safety Data Sheet, it is imperative to treat this compound as a hazardous waste to ensure the highest level of safety and compliance.

Experimental Protocols

While specific experimental protocols for this compound disposal are not available, the general protocols for handling and disposing of investigational pharmaceutical waste in a laboratory setting are well-established. These include:

  • Waste Characterization: The process of determining if a waste is hazardous, as defined by the EPA.

  • Waste Segregation: The practice of keeping different types of waste separate to prevent dangerous chemical reactions.

  • Container Management: The proper selection and labeling of waste containers to ensure safety and compliance.

  • Waste Accumulation and Storage: The safe storage of waste in designated areas for specified periods before disposal.

  • Chain of Custody and Documentation: The tracking of waste from its point of generation to its final disposal, with all steps documented.

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. However, the following table provides general quantitative parameters relevant to pharmaceutical waste disposal.

ParameterGuidelineSource
Hazardous Waste Accumulation Limit (Large Quantity Generator) > 1,000 kg/month EPA
Hazardous Waste Accumulation Time Limit (Large Quantity Generator) Up to 90 daysEPA
Hazardous Waste Accumulation Limit (Small Quantity Generator) 100 - 1,000 kg/month EPA
Hazardous Waste Accumulation Time Limit (Small Quantity Generator) Up to 180 daysEPA
P-listed Waste Accumulation Limit > 1 kg of acutely hazardous wasteEPA

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Masupirdine_Disposal_Workflow start Start: this compound Waste Generated obtain_sds Obtain Safety Data Sheet (SDS) start->obtain_sds sds_available SDS Available? obtain_sds->sds_available treat_as_hazardous Treat as Hazardous Waste sds_available->treat_as_hazardous No is_hazardous Is it Hazardous Waste per SDS? sds_available->is_hazardous Yes hazardous_path Follow Hazardous Disposal Protocol treat_as_hazardous->hazardous_path non_hazardous_path Follow Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_path No is_hazardous->hazardous_path Yes segregate_label_incinerate Segregate, Label, and Send for Incineration via Approved Vendor non_hazardous_path->segregate_label_incinerate contact_ehs Contact Environmental Health & Safety (EHS) hazardous_path->contact_ehs segregate_label_store Segregate, Label, and Store Securely contact_ehs->segregate_label_store ehs_pickup Arrange for EHS Pickup and Disposal segregate_label_store->ehs_pickup end End: Disposal Complete with Documentation ehs_pickup->end segregate_label_incinerate->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Masupirdine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Masupirdine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on general safety principles and best practices for handling potent active pharmaceutical ingredients (APIs) and research chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new compound.[1][2][3]

This document provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Risk Assessment and Hazard Identification

Prior to handling this compound, a comprehensive risk assessment is mandatory.[1][2] As a potent, selective 5-HT6 receptor antagonist, this compound should be handled with care, assuming it may have significant biological effects even at low doses. The primary routes of exposure to be considered are inhalation of dust, skin contact, eye contact, and ingestion.[2][4]

Key Hazard Considerations (General for Potent APIs):

  • Toxicity: The specific toxicity of this compound is not fully characterized in publicly available literature. Therefore, it is prudent to treat it as a compound with high potency and potential for adverse health effects upon exposure.

  • Sensitization: Repeated exposure to APIs can lead to skin or respiratory sensitization.

  • Pharmacological Effects: Accidental exposure could lead to unintended pharmacological effects due to its mechanism of action as a 5-HT6 receptor antagonist.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound. The following table summarizes recommended PPE based on the nature of the handling procedure.[5][6][7][8]

Procedure / Scale Gloves Eye Protection Lab Coat / Coverall Respiratory Protection
Weighing and preparing solutions in a fume hood or ventilated balance enclosure Double nitrile glovesChemical safety goggles or safety glasses with side shieldsDisposable lab coat or coverallRecommended, especially for larger quantities (e.g., N95 or higher)
Handling dilute solutions Nitrile glovesChemical safety goggles or safety glasses with side shieldsStandard lab coatGenerally not required if handled in a well-ventilated area
Handling solid this compound outside of a ventilated enclosure (Not Recommended) Double nitrile glovesChemical safety goggles and face shieldDisposable coverall with hoodMandatory (e.g., powered air-purifying respirator - PAPR)
Cleaning spills Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldDisposable, chemical-resistant coverallRequired (e.g., half-mask respirator with appropriate cartridges or PAPR)

Operational and Disposal Plans

Step-by-Step Handling Procedures
  • Preparation and Planning:

    • Review all available information on this compound and similar compounds.

    • Prepare a detailed experimental protocol that includes safety procedures.[1]

    • Ensure all necessary PPE and engineering controls (e.g., fume hood, ventilated balance enclosure) are in place and functioning correctly.

    • Designate a specific area for handling this compound.

  • Weighing and Aliquoting (Solid Compound):

    • Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9]

    • Wear appropriate PPE as outlined in the table above (double gloves, eye protection, disposable lab coat).

    • Use tools and equipment dedicated to handling potent compounds to prevent cross-contamination.

    • Clean all surfaces and equipment thoroughly after use.

  • Solution Preparation:

    • Add the solvent to the weighed this compound slowly to avoid splashing.

    • Ensure the container is securely capped before mixing.

    • Label all solutions clearly with the compound name, concentration, date, and hazard information.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[10][11][12]

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste. Dispose of through a licensed hazardous waste disposal company.
Solutions of this compound Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste. Do not pour down the drain. Dispose of through a licensed hazardous waste disposal company.[13]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated hazardous waste container. If grossly contaminated, they should be treated as hazardous chemical waste.
Contaminated PPE (e.g., gloves, lab coats) Place in a sealed bag and dispose of as hazardous chemical waste.

Experimental Protocols

While specific experimental protocols for this compound are proprietary, the following general protocol for preparing a stock solution is provided as a procedural example.

Protocol: Preparation of a 10 mM Stock Solution of this compound

  • Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight to be confirmed from the supplier's certificate of analysis) in a suitable solvent (e.g., DMSO).

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Calibrated analytical balance

    • Ventilated balance enclosure or chemical fume hood

    • Appropriate glassware (e.g., volumetric flask)

    • Pipettes and tips

    • Vortex mixer

    • PPE (as specified in the table for weighing and preparing solutions)

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration.

    • Don the appropriate PPE.

    • In a ventilated balance enclosure, weigh the calculated amount of this compound into a suitable container.

    • Add a portion of the DMSO to the container to dissolve the this compound.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a volumetric flask.

    • Rinse the weighing container with additional DMSO and add the rinsing to the volumetric flask to ensure a quantitative transfer.

    • Add DMSO to the volumetric flask up to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled storage vial and store under appropriate conditions.

Visualizations

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Designated Work Area Gather_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid in Ventilated Enclosure Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: Workflow for handling this compound.

PPE_Decision_Tree PPE Selection for this compound Handling Start Handling Task Solid_or_Liquid Solid or Liquid? Start->Solid_or_Liquid Solid Handling Solid this compound Solid_or_Liquid->Solid Solid Liquid Handling this compound Solution Solid_or_Liquid->Liquid Liquid Ventilated_Enclosure In Ventilated Enclosure? Solid->Ventilated_Enclosure Dilute_or_Concentrated Dilute or Concentrated? Liquid->Dilute_or_Concentrated PPE_Solid_Enclosed Double Gloves, Safety Goggles, Disposable Lab Coat, N95 Respirator Ventilated_Enclosure->PPE_Solid_Enclosed Yes PPE_Solid_Open Double Gloves, Face Shield, Coverall, PAPR (Not Recommended) Ventilated_Enclosure->PPE_Solid_Open No PPE_Dilute Nitrile Gloves, Safety Glasses, Lab Coat Dilute_or_Concentrated->PPE_Dilute Dilute PPE_Concentrated Double Gloves, Safety Goggles, Lab Coat Dilute_or_Concentrated->PPE_Concentrated Concentrated

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masupirdine
Reactant of Route 2
Reactant of Route 2
Masupirdine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.